Product packaging for 5-Amino-N-ethylnicotinamide(Cat. No.:)

5-Amino-N-ethylnicotinamide

Cat. No.: B15228700
M. Wt: 165.19 g/mol
InChI Key: JXOCJNVGHMKPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-ethylnicotinamide is a chemical reagent for research and development purposes. This product is intended for use by qualified scientists and laboratory professionals exclusively in a controlled research setting. It is not intended for human, veterinary, diagnostic, or therapeutic use. Researchers are particularly interested in novel nicotinamide derivatives for their potential role in metabolic studies. One area of significant research focus is the inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). NNMT has been identified as a potentially novel target for treating obesity and type 2 diabetes, as its inhibition in preclinical models has been shown to increase energy expenditure and reduce fat mass . Please consult the safety data sheet prior to handling. All chemical information, including structure and CAS number, should be verified prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B15228700 5-Amino-N-ethylnicotinamide

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-amino-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C8H11N3O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2,9H2,1H3,(H,11,12)

InChI Key

JXOCJNVGHMKPKO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CN=C1)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of 5-Amino-N-ethylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-N-ethylnicotinamide, and its closely related and more extensively studied analog 5-amino-1-methylquinolinium (5-amino-1MQ), are potent inhibitors of the enzyme Nicotinamide N-methyltransferase (NNMT). The primary mechanism of action of these compounds is the competitive inhibition of NNMT, which plays a crucial role in the regulation of nicotinamide (NAM) and S-adenosylmethionine (SAM) metabolism. By blocking the methylation of nicotinamide, this compound effectively increases the intracellular pool of NAM available for the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. The resulting elevation in cellular NAD+ levels has significant downstream effects on various signaling pathways and metabolic processes, making NNMT inhibitors a subject of intense research for their potential therapeutic applications in metabolic disorders, oncology, and age-related diseases. This guide provides a comprehensive overview of the mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols, and key signaling pathways affected by this compound and its analogs.

Core Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)

The central mechanism of action of this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[1][2]. This enzymatic reaction is a key step in the catabolism of nicotinamide.

By inhibiting NNMT, this compound prevents the consumption of both NAM and SAM[2]. This has two major consequences:

  • Increased Nicotinamide Availability for NAD+ Synthesis: The inhibition of NNMT leads to an accumulation of intracellular nicotinamide. This surplus NAM is then utilized by the NAD+ salvage pathway, a series of enzymatic reactions that recycle NAM back into the essential coenzyme NAD+. The rate-limiting enzyme in this pathway is Nicotinamide phosphoribosyltransferase (NAMPT)[3]. The increased availability of the substrate (NAM) for NAMPT drives the synthesis of NAD+.

  • Modulation of the S-adenosylmethionine (SAM) Cycle: By preventing the consumption of SAM for nicotinamide methylation, NNMT inhibitors can also influence the cellular methylation potential. The SAM cycle is critical for numerous cellular processes, including DNA methylation and histone modification.

The elevation of cellular NAD+ levels is a primary consequence of NNMT inhibition and is responsible for many of the observed downstream biological effects. NAD+ is a crucial cofactor for several classes of enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as gene expression, DNA repair, and metabolic regulation[1][4][5][6].

Quantitative Data

The following tables summarize the key quantitative data reported for the NNMT inhibitor 5-amino-1-methylquinolinium (5-amino-1MQ), a close analog of this compound.

ParameterValueConditionsReference
IC50 for NNMT 1.2 µM50 µM SAM, 100 µM NCA[7]
EC50 for 1-MNA reduction 2.3 ± 1.1 µMDifferentiated adipocytes[8]
EC50 for lipogenesis inhibition ~30 µM3T3-L1 adipocytes[7]

Table 1: In Vitro and Cellular Activity of 5-amino-1MQ

ParameterDosageAnimal ModelKey FindingsReference
Body Weight Reduction 20 mg/kg (SC, 3x daily)Diet-induced obese (DIO) miceProgressive loss of body weight over 11 days[8]
Adipose Tissue Mass Reduction 20 mg/kgDIO miceSignificant reduction in white adipose tissue mass[9]
Muscle Regeneration 5 and 10 mg/kg24-month old miceAccelerated muscle regeneration post-injury[7]

Table 2: In Vivo Efficacy of 5-amino-1MQ

Signaling Pathways and Experimental Workflows

Signaling Pathway of NNMT Inhibition

The inhibition of NNMT by this compound initiates a cascade of events that modulate cellular metabolism and signaling. The following diagram illustrates the core signaling pathway.

NNMT_Inhibition_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibitor cluster_Salvage NAD+ Salvage Pathway cluster_Downstream Downstream Effects NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAM_pool Increased NAM Pool SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Inhibitor 5-Amino-N- ethylnicotinamide Inhibitor->NNMT NAMPT NAMPT NAM_pool->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD Increased NAD+ Levels NMNAT->NAD SIRT1 SIRT1 Activation NAD->SIRT1 Mito Increased Mitochondrial Activity NAD->Mito Lipid Decreased Lipogenesis SIRT1->Lipid

Caption: Signaling pathway of NNMT inhibition by this compound.

Experimental Workflow for Determining NNMT Inhibitory Activity

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of a compound against NNMT.

NNMT_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_detection 4. Detection cluster_analysis 5. Data Analysis Reagents Prepare Assay Buffer, Recombinant NNMT, Nicotinamide (Substrate), SAM (Cofactor), and Test Compound (e.g., this compound) Setup In a 96-well plate, combine: - Assay Buffer - Recombinant NNMT - Test Compound (at various concentrations) - Pre-incubate Reagents->Setup AddSubstrates Initiate reaction by adding Nicotinamide and SAM Setup->AddSubstrates Incubate Incubate at 37°C for a defined period (e.g., 60 minutes) AddSubstrates->Incubate Quench Stop the reaction (e.g., with acid) Incubate->Quench Detect Quantify the product (1-MNA) using HPLC-UV or a fluorogenic assay Quench->Detect Analyze Calculate the percentage of NNMT inhibition for each compound concentration Detect->Analyze IC50 Determine the IC50 value by plotting % inhibition vs. log(concentration) Analyze->IC50

Caption: Experimental workflow for an in vitro NNMT inhibition assay.

Detailed Experimental Protocols

In Vitro NNMT Inhibition Assay (HPLC-based)

This protocol is adapted from methodologies used to characterize NNMT inhibitors[10].

5.1.1 Materials and Reagents

  • Recombinant human NNMT enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • Nicotinamide (Substrate)

  • S-adenosylmethionine (SAM) (Cofactor)

  • This compound (Test Inhibitor)

  • 1-Methylnicotinamide (1-MNA) standard

  • Perchloric acid (for quenching)

  • 96-well microplate

  • HPLC system with a C18 reverse-phase column and UV detector

5.1.2 Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.

    • Prepare stock solutions of Nicotinamide and SAM in Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Diluted this compound or vehicle control (e.g., DMSO).

      • Recombinant NNMT enzyme.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction:

    • To each well, add a mixture of Nicotinamide and SAM to initiate the enzymatic reaction. Final concentrations should be optimized, for example, 100 µM Nicotinamide and 50 µM SAM.

  • Incubation:

    • Incubate the reaction plate at 37°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Quenching:

    • Stop the reaction by adding a small volume of cold perchloric acid to each well to precipitate the enzyme.

  • Sample Preparation for HPLC:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use an isocratic mobile phase (e.g., a mixture of an ion-pairing agent in an aqueous buffer and methanol).

    • Detect the product, 1-MNA, by UV absorbance at approximately 265 nm.

    • Quantify the amount of 1-MNA produced by comparing the peak area to a standard curve of known 1-MNA concentrations.

5.1.3 Data Analysis

  • Calculate the percentage of NNMT inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Lipogenesis Assay in 3T3-L1 Adipocytes

This protocol is based on methods used to assess the metabolic effects of NNMT inhibitors in cell culture[8].

5.2.1 Materials and Reagents

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin

  • Differentiation cocktail: Insulin, Dexamethasone, and IBMX

  • This compound

  • Oil Red O staining solution

  • Isopropanol

5.2.2 Cell Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and antibiotics.

  • Plate the cells in 24-well plates and grow to confluence.

  • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS and a differentiation cocktail (e.g., 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin).

  • After two days, change the medium to DMEM with 10% FBS and 1 µg/mL insulin for another two days.

  • Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days, until mature adipocytes are formed (typically 8-10 days post-induction).

5.2.3 Treatment with Inhibitor

  • During the differentiation process or on mature adipocytes, treat the cells with various concentrations of this compound. Include a vehicle control.

5.2.4 Quantification of Lipogenesis (Oil Red O Staining)

  • Wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash with water and then with 60% isopropanol.

  • Stain the lipid droplets by incubating with Oil Red O working solution for 10-20 minutes.

  • Wash extensively with water to remove unbound dye.

  • Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.

5.2.5 Data Analysis

  • Normalize the absorbance readings to a measure of cell viability (e.g., from a parallel plate) if necessary.

  • Calculate the percentage of inhibition of lipogenesis for each concentration of the inhibitor compared to the vehicle control.

  • Determine the EC50 value for the inhibition of lipogenesis.

Conclusion

This compound acts as a potent inhibitor of Nicotinamide N-methyltransferase. Its mechanism of action is centered on the preservation of the intracellular nicotinamide pool, leading to an increase in cellular NAD+ levels. This, in turn, modulates the activity of NAD+-dependent enzymes and influences key metabolic pathways, including mitochondrial function and lipid metabolism. The quantitative data for its analog, 5-amino-1MQ, demonstrate its efficacy both in vitro and in vivo. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other NNMT inhibitors. The potential of NNMT inhibitors as therapeutic agents for a range of diseases makes a thorough understanding of their mechanism of action essential for ongoing research and drug development efforts.

References

5-Amino-1MQ: A Technical Guide to its Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-amino-1-methylquinolinium (5-amino-1MQ), a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). We delve into its mechanism of action, its profound effects on cellular metabolism, and its potential as a therapeutic agent in metabolic disorders. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of its signaling pathway and experimental workflows.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and S-adenosylmethionine (SAM).[1] By catalyzing the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA), NNMT influences the intracellular pools of both NAD+ and SAM, two critical molecules in cellular energy homeostasis and epigenetic regulation.[2] Elevated expression of NNMT has been linked to obesity and type 2 diabetes.[3] 5-amino-1MQ has emerged as a potent and selective inhibitor of NNMT, making it a valuable tool for studying the metabolic consequences of NNMT inhibition and a promising candidate for therapeutic development.[4]

Mechanism of Action

5-amino-1MQ exerts its effects by directly binding to and inhibiting the enzymatic activity of NNMT.[4] This inhibition leads to a cascade of metabolic changes within the cell.

Impact on NAD+ Metabolism

By blocking the consumption of nicotinamide by NNMT, 5-amino-1MQ increases the availability of nicotinamide for the NAD+ salvage pathway. This leads to a significant elevation in intracellular NAD+ levels. NAD+ is a fundamental coenzyme for numerous metabolic reactions, including glycolysis, the Krebs cycle, and oxidative phosphorylation. It is also a critical substrate for NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes including gene expression, DNA repair, and inflammation.[5][6]

Influence on S-adenosylmethionine (SAM) Levels

NNMT utilizes SAM as a methyl donor in the process of nicotinamide methylation. The inhibition of NNMT by 5-amino-1MQ preserves the intracellular pool of SAM. SAM is the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins (histones), thereby playing a critical role in epigenetic regulation.[2]

The signaling pathway of 5-amino-1MQ's action is depicted in the diagram below:

G cluster_0 Cellular Environment cluster_1 Metabolic Consequences cluster_2 Downstream Effects 5-amino-1MQ 5-amino-1MQ NNMT NNMT 5-amino-1MQ->NNMT Inhibits 1-MNA 1-MNA SAH SAH Nicotinamide Nicotinamide Nicotinamide->1-MNA Methylation NAD+ NAD+ Nicotinamide->NAD+ NAD+ Salvage Pathway SAM SAM SAM->SAH Donates Methyl Group Gene_Expression Altered Gene Expression (Epigenetic Regulation) SAM->Gene_Expression Lipogenesis Decreased Lipogenesis 1-MNA->Lipogenesis Reduced Precursor for SIRT1 SIRT1 Activation NAD+->SIRT1 Mitochondrial_Function Increased Mitochondrial Function & Energy Expenditure NAD+->Mitochondrial_Function G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy cluster_2 Metabolic Phenotyping Details A Enzyme Inhibition Assay (Recombinant NNMT) B Cell Viability Assay (e.g., in 3T3-L1 cells) A->B C Adipocyte Differentiation & Lipogenesis Assay B->C D Metabolite Analysis (LC/MS/MS for NAD+, 1-MNA) C->D E Diet-Induced Obese (DIO) Mouse Model D->E Promising In Vitro Results F 5-amino-1MQ Treatment (e.g., Subcutaneous Injection) E->F G Metabolic Phenotyping F->G H Body Weight & Composition G->H I Adipose Tissue Histology G->I J Plasma Lipid Profile G->J K Glucose & Insulin Tolerance Tests G->K

References

An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-N-ethylnicotinamide, a novel nicotinamide derivative. While the specific discovery of this compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors of Nicotinamide N-methyltransferase (NNMT) suggests its potential as a modulator of this key enzyme involved in cellular metabolism and energy homeostasis. This guide details a plausible synthetic route, experimental protocols, and the broader biological context of targeting NNMT.

Introduction: The Rationale for this compound Synthesis

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the cellular NAD+ pool.[1][2][3] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM).[4] Elevated NNMT expression has been linked to various metabolic disorders, including obesity and type 2 diabetes, as well as several types of cancer.[3][4] By depleting the cellular pool of nicotinamide available for NAD+ synthesis, overactive NNMT can impact numerous cellular processes that are dependent on NAD+, such as energy metabolism, DNA repair, and sirtuin activity.[1][2]

The development of small molecule inhibitors of NNMT is therefore a promising therapeutic strategy for these conditions.[4] Compounds such as 5-amino-1-methylquinolinium (5-amino-1MQ) have shown potent and selective inhibition of NNMT, leading to the reversal of diet-induced obesity in preclinical models.[5] The structural characteristics of these inhibitors provide a rationale for the design and synthesis of novel nicotinamide analogs. This compound is one such rationally designed molecule, featuring a 5-amino group, which is present in potent NNMT inhibitors, and an N-ethyl amide modification to potentially modulate its pharmacological properties. This guide outlines a feasible synthetic pathway for its preparation to enable further investigation of its biological activity.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 5-aminonicotinic acid. The proposed synthetic pathway involves the protection of the amino group, followed by the amidation of the carboxylic acid with ethylamine, and subsequent deprotection. A more direct approach, and the one detailed below, is the direct amidation of 5-aminonicotinic acid with ethylamine using a suitable coupling agent.

Overall Reaction:

A variety of modern peptide coupling reagents can be employed to facilitate the formation of the amide bond between the carboxylic acid of 5-aminonicotinic acid and the amino group of ethylamine. These reagents are designed to activate the carboxylic acid and promote efficient amide bond formation under mild conditions, minimizing side reactions.[6][7][8][9]

Experimental Protocols

Materials and Methods

Materials:

  • 5-Aminonicotinic acid (≥97%)

  • Ethylamine (2.0 M solution in THF or as hydrochloride salt)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Synthesis of this compound

Step 1: Amide Coupling Reaction

  • To a dry round-bottom flask under an inert atmosphere, add 5-aminonicotinic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add ethylamine (1.2 eq). If using ethylamine hydrochloride, add an additional equivalent of DIPEA.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane).

Step 2: Work-up and Purification

  • Upon completion of the reaction, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a gradient elution (e.g., 0-10% methanol in dichloromethane) to afford the pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, Methanol
Purity (Post-purification) >95% (by HPLC)

Table 2: Summary of a Representative Synthesis of this compound

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
5-Aminonicotinic Acid1.0138.121.00 g
Ethylamine (2M in THF)1.245.084.34 mL
HATU1.2380.233.30 g
DIPEA2.5129.243.13 mL
Product 165.19 Yield: ~75-85%

Mandatory Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Start1 5-Aminonicotinic Acid Coupling Amide Coupling Start1->Coupling Start2 Ethylamine Start2->Coupling Reagents HATU, DIPEA Reagents->Coupling Solvent Anhydrous DMF Solvent->Coupling Time 4-6 hours Time->Coupling Temp Room Temperature Temp->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

NNMT-Mediated NAD+ Salvage Pathway

NNMT_Pathway cluster_nad NAD+ Metabolism cluster_methylation Methylation Cycle cluster_inhibitor Inhibition NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Sirtuins, PARPs NMN Nicotinamide Mononucleotide (NMN) NAM->NMN via NAMPT MNA 1-Methylnicotinamide (MNA) (Excreted) NAM->MNA via NNMT NMN->NAD via NMNAT NAMPT NAMPT NMNAT NMNAT SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Donor (via NNMT) NNMT NNMT Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->NNMT

Caption: The role of NNMT in the NAD+ salvage pathway and its potential inhibition.

References

An In-depth Technical Guide to 5-Amino-N-ethylnicotinamide: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5-Amino-N-ethylnicotinamide is scarce in publicly available literature. This guide provides a comprehensive overview based on the known properties of its parent compound, N-ethylnicotinamide, and the well-characterized, structurally related Nicotinamide N-methyltransferase (NNMT) inhibitor, 5-amino-1MQ. This approach allows for an informed projection of the characteristics and potential applications of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The chemical and physical properties of this compound can be inferred from its constituent parts: the nicotinamide core, the ethylamide functional group, and the amino group at the 5-position. The following tables summarize the known properties of the parent compound, N-ethylnicotinamide, and provide projected properties for this compound.

Table 1: Physicochemical Properties
PropertyN-ethylnicotinamideThis compound (Projected)Data Source
Molecular Formula C₈H₁₀N₂O[1][2][3][4]C₈H₁₁N₃O-
Molecular Weight 150.18 g/mol [1][2][3][4]165.19 g/mol -
IUPAC Name N-ethylpyridine-3-carboxamide[1]5-Amino-N-ethylpyridine-3-carboxamide-
CAS Number 4314-66-3[2]Not available-
Appearance Solid[2]Solid (presumed)-
Solubility Data not readily available. Likely soluble in water and polar organic solvents.Expected to have increased polarity and water solubility compared to the parent compound due to the amino group.-
Melting Point Data not readily available.Expected to be higher than N-ethylnicotinamide due to increased potential for hydrogen bonding from the amino group.-
Boiling Point Data not readily available.Expected to be significantly higher than N-ethylnicotinamide.-
pKa Data not readily available.The pyridine nitrogen will have a pKa around 3-4, and the anilinic amino group will have a pKa around 4-5.-
Table 2: Computed Properties
PropertyN-ethylnicotinamideThis compound (Projected)Data Source
XLogP3 0.3[1]Lower than 0.3 due to the polar amino group.-
Hydrogen Bond Donor Count 1[1]2-
Hydrogen Bond Acceptor Count 23-
Rotatable Bond Count 22-
Polar Surface Area 42 Ų[1]Higher than 42 Ų, suggesting increased polarity.-

Synthesis and Experimental Protocols

General Synthesis of Aminonicotinamides

A common approach involves the amidation of a protected aminonicotinic acid.

Step 1: Synthesis of 5-Aminonicotinic Acid This intermediate can be synthesized from commercially available starting materials, such as 5-bromonicotinic acid, through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.

Step 2: Protection of the Amino Group The amino group of 5-aminonicotinic acid would likely require protection (e.g., as a Boc or Cbz derivative) to prevent side reactions during the subsequent amidation step.

Step 3: Amidation The protected 5-aminonicotinic acid can be converted to an amide through several standard methods:

  • Acyl Chloride Formation: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ethylamine to form the desired amide.

  • Peptide Coupling Reagents: A more direct method involves the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) to couple the carboxylic acid directly with ethylamine.

Step 4: Deprotection The protecting group on the amino function is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenation for Cbz) to yield the final product, this compound.

Experimental Workflow for Synthesis and Purification

G General Synthesis Workflow for this compound start Starting Material (e.g., 5-bromonicotinic acid) step1 Synthesis of 5-Aminonicotinic Acid start->step1 step2 Protection of Amino Group step1->step2 step3 Amidation with Ethylamine step2->step3 step4 Deprotection step3->step4 purification Purification (e.g., Chromatography) step4->purification analysis Analysis (NMR, MS, HPLC) purification->analysis final_product This compound analysis->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical and Purification Protocols
  • Purification: The crude product would likely be purified using column chromatography on silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Purity assessment and quantification can be performed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. Detection would be by UV absorbance at a wavelength determined by the UV spectrum of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. The spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, would need to be consistent with the proposed structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Biological Activity and Signaling Pathways

The primary biological target of this compound is expected to be Nicotinamide N-methyltransferase (NNMT). This is based on the known activity of the structurally similar compound, 5-amino-1MQ, which is a potent and selective inhibitor of NNMT.[5][6]

Mechanism of Action: NNMT Inhibition

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), using S-adenosylmethionine (SAM) as the methyl donor.[5][7][8] This process is implicated in cellular metabolism and energy homeostasis. Overexpression of NNMT has been linked to obesity, type 2 diabetes, and certain cancers.[7]

By inhibiting NNMT, this compound would be expected to prevent the methylation of nicotinamide. This leads to several downstream cellular effects:

  • Increased NAD⁺ Levels: By preventing the consumption of nicotinamide by NNMT, more of this precursor is available for the NAD⁺ salvage pathway, leading to an increase in cellular NAD⁺ levels.[7][9] NAD⁺ is a crucial coenzyme for numerous metabolic reactions.

  • Increased SAM Levels: Inhibition of NNMT reduces the consumption of the universal methyl donor, SAM.

  • Modulation of Cellular Metabolism: The increase in NAD⁺ can activate sirtuins, such as SIRT1, which are important regulators of metabolism and cellular aging.[10] This can lead to increased energy expenditure and a reduction in fat storage.[6]

Signaling Pathway of NNMT Inhibition

G Signaling Pathway of NNMT Inhibition cluster_0 Cellular Environment cluster_1 Downstream Effects inhibitor This compound nnmt NNMT inhibitor->nnmt Inhibition mna 1-Methylnicotinamide nnmt->mna Methylation sah SAH nnmt->sah nicotinamide Nicotinamide nicotinamide->nnmt nad_salvage NAD+ Salvage Pathway nicotinamide->nad_salvage Increased Availability sam SAM sam->nnmt nad_increase Increased NAD+ nad_salvage->nad_increase sirt1 SIRT1 Activation nad_increase->sirt1 metabolism Increased Energy Expenditure sirt1->metabolism fat_storage Decreased Fat Storage sirt1->fat_storage

Caption: The proposed signaling pathway for this compound as an NNMT inhibitor.

Experimental Protocols for Assessing Biological Activity

NNMT Inhibition Assay The inhibitory activity of this compound against NNMT can be determined using a variety of in vitro assays. A common method is a fluorescence-based assay.[11][12]

  • Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction. SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive fluorescent probe.[11][12][13] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of NNMT.

  • Procedure:

    • Recombinant human NNMT enzyme is incubated with nicotinamide and SAM in a suitable buffer.

    • Various concentrations of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The detection reagents (SAH hydrolase and the fluorescent probe) are added.

    • The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm).[11]

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Cell-Based Assays To assess the effects of this compound in a cellular context, experiments can be performed using relevant cell lines, such as adipocytes or hepatocytes.

  • Measurement of Intracellular NAD⁺ Levels:

    • Cells are treated with varying concentrations of this compound for a specified duration.

    • Cells are lysed, and the intracellular NAD⁺ levels are quantified using a commercially available NAD⁺/NADH assay kit. These kits typically use a colorimetric or fluorometric method based on an enzymatic cycling reaction.

  • Assessment of Lipogenesis:

    • Adipocyte precursor cells (e.g., 3T3-L1) are differentiated into mature adipocytes in the presence of this compound.

    • Lipid accumulation is quantified by staining with Oil Red O, a lipid-soluble dye. The stained lipid droplets are then extracted, and the absorbance is measured to determine the extent of lipogenesis.

Conclusion

While direct experimental data on this compound is limited, by drawing parallels with its parent compound and the well-studied NNMT inhibitor 5-amino-1MQ, we can project its properties and biological activities with a reasonable degree of confidence. It is anticipated to be a water-soluble solid that acts as an inhibitor of NNMT, leading to increased cellular NAD⁺ levels and subsequent effects on energy metabolism. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological effects of this novel compound. Further experimental validation is necessary to confirm these projected properties and to fully elucidate the therapeutic potential of this compound.

References

In Vitro Characterization of 5-Amino-1-methylquinolinium (5-amino-1MQ): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of 5-amino-1-methylquinolinium (5-amino-1MQ), a potent and selective small molecule inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme implicated in various metabolic diseases and cancers, making it a compelling therapeutic target.[1][2][3] This guide details the mechanism of action, key experimental findings, and detailed protocols for the in vitro evaluation of 5-amino-1MQ, presenting quantitative data in a structured format and illustrating critical pathways and workflows through diagrams.

Introduction

Nicotinamide N-methyltransferase (NNMT) plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM) to 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5] This enzymatic activity influences the NAD+ salvage pathway and cellular methylation potential.[1][6] Elevated NNMT expression is associated with obesity, type 2 diabetes, and various cancers.[1][2][3][7] 5-amino-1MQ has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity and cell permeability.[1][8] This guide summarizes the essential in vitro data and methodologies for its characterization.

Mechanism of Action

5-amino-1MQ acts as a selective inhibitor of NNMT.[4] By blocking NNMT, 5-amino-1MQ prevents the consumption of nicotinamide, leading to an increase in the cellular pool of NAD+, a critical coenzyme for cellular energy metabolism.[1][4][6] The inhibition of NNMT also leads to an accumulation of SAM, a universal methyl donor for various cellular processes.[8] This modulation of key metabolites shifts cellular metabolism towards increased energy expenditure and reduced fat storage.[1][6]

Signaling Pathways

The primary signaling pathway affected by 5-amino-1MQ is the one regulated by NNMT. Inhibition of NNMT by 5-amino-1MQ leads to a series of downstream effects on interconnected metabolic pathways.

NNMT_Inhibition_Pathway Figure 1: NNMT Inhibition Signaling Pathway NNMT NNMT One_MNA 1-methylnicotinamide (1-MNA) NNMT->One_MNA Produces SAH S-adenosyl- L-homocysteine (SAH) NNMT->SAH Produces Five_amino_1MQ 5-amino-1MQ Five_amino_1MQ->NNMT Inhibits NAM Nicotinamide (NAM) NAM->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage Enters SAM S-adenosyl- L-methionine (SAM) SAM->NNMT Co-substrate NAD NAD+ NAD_Salvage->NAD Increases SIRT1 SIRT1 NAD->SIRT1 Activates Cellular_Metabolism Increased Cellular Metabolism SIRT1->Cellular_Metabolism

Caption: NNMT Inhibition Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of 5-amino-1MQ.

Table 1: Enzyme Inhibition and Cellular Efficacy

ParameterValueCell Type/Assay ConditionReference
IC50 Not explicitly stated, but potent inhibition observedBiochemical Assay[8]
EC50 2.3 ± 1.1 µMDifferentiated 3T3-L1 adipocytes (24h treatment)[8]

Table 2: Effects on Intracellular Metabolites in Differentiated Adipocytes (24h treatment)

MetaboliteConcentration of 5-amino-1MQFold Change vs. ControlReference
1-MNA 30 µMSignificant reduction[8]
NAD+ 0.3 - 60 µMIncreased[8]
SAM 0.3 - 60 µMIncreased[8]

Table 3: Cytotoxicity in 3T3-L1 Cells (24h treatment)

ConcentrationCytotoxicityReference
10 µMNo significant impact on cell viability[8]
100 - 300 µMModest cytotoxicity[8]
600 µM~40% cytotoxicity[8]

Table 4: Selectivity Against Other Enzymes

EnzymeInhibition by 5-amino-1MQ (up to 600 µM)Reference
SIRT1 No significant inhibition[8]
NAMPT No significant inhibition[8]
DNMT1 Not specified for 5-amino-1MQ, but related analogs showed high selectivity[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NNMT Inhibition Assay (Biochemical)

A non-coupled fluorescent assay can be used for direct real-time monitoring of NNMT activity.[8]

  • Principle: This assay directly measures the formation of the product, 1-methylnicotinamide.

  • Reagents:

    • Recombinant human NNMT enzyme

    • Nicotinamide (substrate)

    • S-adenosyl-L-methionine (SAM) (co-substrate)

    • 5-amino-1MQ (test inhibitor)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NNMT enzyme, and nicotinamide.

    • Add varying concentrations of 5-amino-1MQ to the wells of a microplate.

    • Initiate the reaction by adding SAM.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

NNMT_Biochemical_Assay_Workflow Figure 2: NNMT Biochemical Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NNMT, NAM) Start->Prepare_Mixture Add_Inhibitor Add 5-amino-1MQ (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Initiate_Reaction Initiate with SAM Add_Inhibitor->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence (Real-time) Initiate_Reaction->Monitor_Fluorescence Calculate_Rate Calculate Reaction Rate Monitor_Fluorescence->Calculate_Rate Determine_IC50 Determine IC50 Calculate_Rate->Determine_IC50 End End Determine_IC50->End

Caption: NNMT Biochemical Assay Workflow

Cellular NNMT Activity Assay (EC50 Determination)

This assay measures the ability of 5-amino-1MQ to inhibit NNMT activity within a cellular context.

  • Cell Line: Differentiated 3T3-L1 adipocytes.

  • Principle: Quantify the reduction of intracellular 1-MNA levels after treatment with 5-amino-1MQ.

  • Procedure:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Treat the differentiated adipocytes with various concentrations of 5-amino-1MQ for 24 hours.

    • Harvest the cells and lyse them to extract intracellular metabolites.

    • Quantify the concentration of 1-MNA using LC/MS/MS.

    • Normalize 1-MNA levels to total cellular protein.

    • Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.[8]

Cell Viability Assay

To assess the cytotoxic effects of 5-amino-1MQ.

  • Cell Line: 3T3-L1 preadipocytes or other relevant cell lines.

  • Principle: Use a standard method like the MTT assay to measure cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of 5-amino-1MQ concentrations for a specified period (e.g., 24 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Selectivity Assays

To determine the specificity of 5-amino-1MQ for NNMT over other related enzymes.

  • Enzymes: SIRT1, NAMPT, and various SAM-dependent methyltransferases (e.g., DNMT1).

  • Principle: Perform enzyme activity assays for each of the selected enzymes in the presence of high concentrations of 5-amino-1MQ.

  • Procedure:

    • SIRT1 Assay: A fluorometric assay using a fluorogenic peptide substrate.[8]

    • NAMPT Assay: A fluorometric assay that quantifies the NMN reaction product.[8]

    • DNMT1 Assay: A radiometric assay that measures the incorporation of a radiolabeled methyl group into a DNA substrate.[8]

    • For each assay, compare the enzyme activity in the presence of 5-amino-1MQ to a positive control inhibitor and an untreated control.

Conclusion

The in vitro data for 5-amino-1MQ strongly support its role as a potent and selective inhibitor of NNMT. It effectively reduces intracellular levels of 1-MNA, leading to increased NAD+ and SAM concentrations. These molecular effects translate into significant physiological responses, such as the suppression of lipogenesis in adipocytes.[1][8] The provided protocols offer a robust framework for the continued investigation and characterization of 5-amino-1MQ and other novel NNMT inhibitors. This guide serves as a valuable resource for researchers in the fields of metabolic disease, oncology, and drug discovery.

References

Unveiling the Molecular Targets of 5-Amino-N-ethylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-N-ethylnicotinamide, a small molecule inhibitor, has emerged as a significant tool in metabolic research. This technical guide provides an in-depth analysis of its primary molecular target, the associated signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Primary Molecular Target: Nicotinamide N-Methyltransferase (NNMT)

The principal molecular target of this compound is Nicotinamide N-methyltransferase (NNMT) .[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism and energy homeostasis.[4][5] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[2][6] This enzymatic reaction is a key step in the NAD+ salvage pathway.[7]

The inhibition of NNMT by this compound is selective.[2][4] Studies have shown that it does not significantly inhibit other related enzymes at pharmacologically relevant concentrations, including S-adenosyl-methionine (SAM)-dependent methyltransferases and enzymes in the NAD+ salvage pathways like NAMPT and SIRT1.[4][7]

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound (referred to as 5-amino-1MQ in some studies) with its primary target and other assessed enzymes.

ParameterTarget/EnzymeCell Type/SystemValueReference
EC50 NNMTDifferentiated adipocytes2.3 ± 1.1 µM[7]
Inhibition SIRT1Recombinant human enzymeNo significant inhibition up to 300 µM[7]
Inhibition NAMPTRecombinant human enzymeNo inhibition up to 100 µM[7]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound revolves around its inhibition of NNMT, which triggers a cascade of downstream effects, primarily impacting the NNMT–NAD⁺–SIRT1 pathway.[1]

By blocking NNMT, this compound prevents the consumption of nicotinamide for methylation. This leads to an accumulation of nicotinamide, which can then be more readily converted into nicotinamide adenine dinucleotide (NAD⁺) through the NAD⁺ salvage pathway.[1][7] The resulting increase in intracellular NAD⁺ levels enhances the activity of NAD⁺-dependent enzymes, such as sirtuins (e.g., SIRT1).[1][6] Sirtuins are critical regulators of various cellular processes, including mitochondrial biogenesis, energy expenditure, and insulin sensitivity.[1][6]

The overall effect is a metabolic shift towards increased energy expenditure and reduced fat storage, which has been observed in preclinical studies.[1][4]

NNMT_Pathway cluster_0 Cellular Environment Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM S-Adenosyl- methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl- homocysteine (SAH) NNMT->SAH NAD NAD+ NAD_Salvage->NAD SIRT1 SIRT1 NAD->SIRT1 Activates Metabolic_Effects Increased Energy Expenditure & Reduced Fat Storage SIRT1->Metabolic_Effects Inhibitor 5-Amino-N- ethylnicotinamide Inhibitor->NNMT

Caption: Signaling pathway of this compound.

Experimental Protocols

The identification and validation of NNMT as the primary target of this compound involve a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

NNMT Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of NNMT by measuring the transfer of a radiolabeled methyl group from SAM to nicotinamide.

  • Materials: Recombinant human NNMT enzyme, nicotinamide, S-adenosyl-L-[methyl-³H]methionine ([³H]SAM), this compound, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT), scintillation cocktail, and a scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, recombinant NNMT enzyme, and nicotinamide.

    • Add varying concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

    • Initiate the reaction by adding [³H]SAM.

    • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a high concentration of unlabeled SAM or by using a stop solution).

    • Separate the radiolabeled product (1-methylnicotinamide) from the unreacted [³H]SAM (e.g., using a charcoal-based separation method).

    • Add a scintillation cocktail to the isolated product.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition at each concentration of the inhibitor and determine the IC₅₀ value.

Cellular Target Engagement Assay (LC/MS/MS)

This assay measures the accumulation of intracellular metabolites upstream of the target enzyme as a result of its inhibition in a cellular context.

  • Materials: Differentiated adipocytes (e.g., 3T3-L1), cell culture medium, this compound, lysis buffer, internal standards for LC/MS/MS, and an LC/MS/MS system.

  • Procedure:

    • Culture differentiated adipocytes to confluence.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Collect the cell lysates and add internal standards for nicotinamide and NAD+.

    • Perform protein precipitation (e.g., with methanol) and centrifuge to remove precipitated proteins.

    • Analyze the supernatant using a validated LC/MS/MS method to quantify the intracellular concentrations of nicotinamide and NAD+.

    • Normalize the metabolite levels to the total protein concentration in each sample.

    • Plot the concentration-dependent increase in nicotinamide and NAD+ to determine the cellular EC₅₀.

Selectivity Assays (Fluorometric)

These assays are crucial to determine if the compound inhibits other related enzymes.

  • SIRT1 Activity Assay:

    • Principle: A fluorogenic peptide substrate is deacetylated by SIRT1 in the presence of NAD+. A developing solution then releases a fluorescent molecule.

    • Procedure:

      • In a microplate, combine recombinant human SIRT1 enzyme, a fluorogenic peptide substrate (e.g., from p53), and NAD+.

      • Add varying concentrations of this compound.

      • Incubate the reaction at 37°C.

      • Add a developing solution to stop the reaction and generate the fluorescent signal.

      • Measure the fluorescence using a plate reader.

      • Compare the activity in the presence of the inhibitor to the control to determine the percent inhibition.

  • NAMPT Activity Assay:

    • Principle: NAMPT converts nicotinamide and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). The production of NMN is then quantified in a coupled enzymatic reaction that generates a fluorescent signal.

    • Procedure:

      • Combine recombinant human NAMPT enzyme, nicotinamide, and PRPP in the presence of ATP.

      • Add varying concentrations of this compound.

      • Incubate the reaction at 37°C.

      • Add the coupling enzymes and substrate to generate the fluorescent product.

      • Measure the fluorescence using a plate reader.

      • Calculate the percent inhibition.

Experimental_Workflow cluster_1 Experimental Validation Workflow Start Hypothesized Target: NNMT In_Vitro In Vitro Enzymatic Assay (Radiometric) Start->In_Vitro Cell_Based Cellular Target Engagement (LC/MS/MS) Start->Cell_Based Selectivity Selectivity Profiling (Fluorometric Assays) Start->Selectivity Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro->Data_Analysis Cell_Based->Data_Analysis Selectivity->Data_Analysis Conclusion Target Validated: Selective NNMT Inhibitor Data_Analysis->Conclusion

Caption: Workflow for identifying the molecular target of this compound.

Conclusion

The collective evidence strongly indicates that this compound is a selective inhibitor of Nicotinamide N-methyltransferase. Its mechanism of action, centered on the modulation of the NNMT–NAD⁺–SIRT1 pathway, presents a compelling rationale for its use in studying metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and similar small molecule inhibitors.

References

Structural Analogs of 5-Amino-N-ethylnicotinamide: An In-depth Technical Guide on Their Activity as Nicotinamide N-Methyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural analogs of 5-Amino-N-ethylnicotinamide, with a particular focus on their activity as inhibitors of Nicotinamide N-methyltransferase (NNMT). While direct experimental data on this compound is limited in the current body of scientific literature, extensive research on closely related analogs, particularly methylquinolinium derivatives, offers significant insights into the structure-activity relationships and therapeutic potential of this class of compounds. This guide will focus on the well-characterized analog, 5-amino-1-methylquinolinium (5-amino-1MQ), as a representative of this group.

NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the N-methylation of nicotinamide and other pyridine-containing compounds.[1] Overexpression of NNMT has been implicated in various diseases, including obesity, type 2 diabetes, and cancer, making it a promising target for therapeutic intervention.[1][2] This guide summarizes the quantitative data on the activity of 5-amino-1MQ and its analogs, details the experimental protocols used to assess their efficacy, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Activity of 5-Amino-1MQ and Analogs

The following table summarizes the biological activity of 5-amino-1-methylquinolinium (5-amino-1MQ) and related analogs as NNMT inhibitors. The data highlights the potency of these compounds in cellular models.

CompoundAssay SystemTargetActivity MetricValueReference
5-amino-1-methylquinolinium (5-amino-1MQ)Differentiated Murine AdipocytesNNMT InhibitionEC502.3 ± 1.1 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of 5-amino-1MQ.

NNMT Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of NNMT by measuring the formation of its product, S-adenosyl-L-homocysteine (SAH), which is coupled to a fluorescent signal.

  • Principle: Recombinant human NNMT is incubated with its substrates, nicotinamide (NA) and S-adenosyl-L-methionine (SAM), in the presence of the test compound. The reaction produces 1-methylnicotinamide (1-MNA) and SAH. The amount of SAH produced is then determined using a coupled enzyme system that results in a fluorescent product.

  • Procedure Outline:

    • Prepare a reaction mixture containing recombinant human NNMT enzyme, nicotinamide, and SAM in a suitable buffer.

    • Add varying concentrations of the test compound (e.g., 5-amino-1MQ) or a vehicle control.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction and add the SAH detection reagents.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NNMT Activity Assay

This assay measures the ability of a compound to inhibit NNMT activity within a cellular context by quantifying the levels of the NNMT product, 1-MNA.

  • Principle: Cultured cells (e.g., differentiated adipocytes) are treated with the test compound. After incubation, the intracellular concentration of 1-MNA is measured, typically by mass spectrometry. A reduction in 1-MNA levels indicates inhibition of NNMT.

  • Procedure Outline:

    • Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to mature adipocytes).

    • Treat the differentiated cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Lyse the cells and extract the intracellular metabolites.

    • Quantify the concentration of 1-MNA in the cell lysates using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

    • Normalize the 1-MNA levels to the total protein concentration in each sample.

    • Calculate the EC50 value by plotting the percent reduction in 1-MNA against the compound concentration.

Selectivity Assays (Radiometric)

To ensure that the inhibitory activity is specific to NNMT, analogs are often tested against other related methyltransferases.

  • Principle: The activity of other methyltransferases (e.g., DNMT1, PRMT3) is measured in the presence of the test compound using a radiometric assay. This involves using a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) and measuring the incorporation of the radiolabel into the specific substrate of the enzyme.

  • Procedure Outline for DNMT1:

    • A reaction is set up with recombinant human DNMT1 enzyme, a DNA substrate (e.g., Poly(dI-dC)), and radiolabeled SAM.

    • The test compound is added at various concentrations.

    • Following incubation, the radiolabeled DNA product is quantified to determine enzyme activity.[3]

  • Procedure Outline for PRMT3:

    • A reaction is performed with recombinant human PRMT3 enzyme, a histone H3 substrate, and radiolabeled SAM.

    • The test compound is included at different concentrations.

    • The amount of radiolabeled histone product is measured to assess enzyme activity.[3]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of NNMT in the NAD+ salvage pathway and cellular methylation cycles. Inhibition of NNMT by structural analogs of this compound leads to an increase in nicotinamide and SAM levels, which can then be shunted into the NAD+ synthesis pathway, ultimately increasing cellular NAD+ concentrations.

NNMT_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition cluster_NAD_Salvage NAD+ Salvage Pathway NA Nicotinamide (NA) NNMT NNMT NA->NNMT NAMPT NAMPT NA->NAMPT SAM S-Adenosyl-L-methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH Inhibitor 5-amino-1MQ Inhibitor->NNMT Inhibits NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD

Caption: NNMT's role in metabolism and its inhibition by 5-amino-1MQ.

Experimental Workflow

The diagram below outlines a typical experimental workflow for identifying and characterizing novel NNMT inhibitors, starting from initial screening to cellular activity assessment.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Cellular Activity A Compound Library B NNMT Inhibition Assay (e.g., Fluorometric) A->B C Active Hits from Primary Screen B->C D IC50 Determination C->D E Potent Inhibitors D->E F Counter-screens (e.g., other methyltransferases) E->F G Selective Inhibitors F->G H Cellular NNMT Assay (1-MNA levels) G->H I Downstream Effects (e.g., NAD+ levels) H->I

Caption: Workflow for discovery of novel NNMT inhibitors.

References

A Comprehensive Review of 5-Amino-1-Methylquinolinium (5-amino-1MQ) Research for Metabolic Disease and Obesity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the small molecule 5-amino-1-methylquinolinium (5-amino-1MQ), a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT). 5-amino-1MQ has garnered significant interest in the scientific community for its potential therapeutic applications in obesity, type 2 diabetes, sarcopenia, and other metabolic disorders. This document summarizes the core research findings, including quantitative data, detailed experimental protocols, and the underlying signaling pathways, to serve as a valuable resource for ongoing and future research in this field.

Core Mechanism of Action: Targeting NNMT to Modulate Cellular Metabolism

5-amino-1MQ functions as a competitive inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme predominantly expressed in the liver and adipose tissue.[1][2][3] NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1] This enzymatic reaction has two significant consequences: it consumes nicotinamide, a key precursor in the NAD+ salvage pathway, and it depletes the cellular pool of the universal methyl donor, SAM.

By inhibiting NNMT, 5-amino-1MQ effectively blocks this methylation process, leading to several downstream effects that collectively enhance metabolic function:

  • Increased NAD+ Levels: The inhibition of NNMT preserves the cellular nicotinamide pool, making it available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in numerous cellular processes, including mitochondrial energy production, DNA repair, and the activation of sirtuins, a class of proteins associated with longevity and metabolic health.[4][5]

  • Modulation of S-adenosylmethionine (SAM) Levels: By preventing the consumption of SAM for nicotinamide methylation, 5-amino-1MQ helps maintain the cellular SAM pool. SAM is a vital methyl donor for various epigenetic and metabolic processes.

  • Activation of SIRT1: The increased availability of NAD+ leads to the activation of Sirtuin 1 (SIRT1), often referred to as the "longevity gene."[3][5] SIRT1 plays a key role in regulating glucose and lipid metabolism, reducing inflammation, and improving insulin sensitivity.

The culmination of these effects is a shift in cellular metabolism towards increased energy expenditure, reduced fat storage, and improved overall metabolic health.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on 5-amino-1MQ.

In Vitro Efficacy and Cytotoxicity
Parameter Value
NNMT Inhibition (EC50) in differentiated 3T3-L1 adipocytes2.3 ± 1.1 µM[5]
3T3-L1 Pre-adipocyte Viability (24h treatment)
10 µM 5-amino-1MQNo significant impact on cell viability[5]
100-300 µM 5-amino-1MQModest cytotoxicity[5]
Lipogenesis Inhibition in differentiating 3T3-L1 pre-adipocytes
30 µM 5-amino-1MQ50% reduction[5]
60 µM 5-amino-1MQ70% reduction[5]
In Vitro Enzyme Selectivity
Enzyme Inhibition by 5-amino-1MQ
NAMPTNot inhibited up to 100 µM[5]
SIRT1No significant inhibition from 10 nM to 300 µM[5]
DNMT1, PRMT3, COMTHigh selectivity for NNMT over these related methyltransferases[6]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
Parameter Result
Body WeightProgressive loss over an 11-day treatment period[5][7]
White Adipose Tissue Mass35% decrease[7]
Adipocyte SizeSignificant reduction[5][7]
Plasma Total CholesterolApproximately 30% lower than control[7]
Food IntakeNo significant impact compared to control[5][7]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the core signaling pathway of 5-amino-1MQ and a typical experimental workflow for its evaluation.

G cluster_0 Cellular Environment Five_Amino_1MQ 5-amino-1MQ NNMT NNMT (Nicotinamide N-methyltransferase) Five_Amino_1MQ->NNMT Inhibits One_MNA 1-MNA (1-methylnicotinamide) NNMT->One_MNA SAH SAH (S-adenosylhomocysteine) NNMT->SAH Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_plus NAD+ Nicotinamide->NAD_plus NAD+ Salvage Pathway SAM SAM (S-adenosylmethionine) SAM->NNMT SIRT1 SIRT1 NAD_plus->SIRT1 Activates Mitochondria Mitochondria SIRT1->Mitochondria Fat_Storage Decreased Fat Storage SIRT1->Fat_Storage Energy_Expenditure Increased Energy Expenditure Mitochondria->Energy_Expenditure

Figure 1: 5-amino-1MQ Signaling Pathway.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture 3T3-L1 Pre-adipocyte Culture Viability_Assay MTT Cell Viability Assay Cell_Culture->Viability_Assay Differentiation Adipocyte Differentiation Cell_Culture->Differentiation Enzyme_Assays Enzyme Selectivity Assays (NAMPT, SIRT1, etc.) Viability_Assay->Enzyme_Assays Lipogenesis_Assay Oil Red O Staining for Lipogenesis Differentiation->Lipogenesis_Assay Metabolite_Analysis LC/MS/MS for Intracellular 1-MNA, NAD+, SAM Differentiation->Metabolite_Analysis Animal_Model Diet-Induced Obese (DIO) Mouse Model Treatment Subcutaneous Injection of 5-amino-1MQ Animal_Model->Treatment Monitoring Body Weight and Food Intake Monitoring Treatment->Monitoring Tissue_Collection Adipose Tissue and Plasma Collection Monitoring->Tissue_Collection Analysis Adipocyte Size, Adipose Mass, and Plasma Cholesterol Analysis Tissue_Collection->Analysis

References

The Therapeutic Potential of 5-Amino-1-methylquinolinium (5-Amino-1MQ): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Therapeutic Applications, Mechanism of Action, and Preclinical Evaluation of the NNMT Inhibitor 5-Amino-1MQ.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Amino-1-methylquinolinium (5-Amino-1MQ) is an investigational compound and is not approved for human use by any regulatory agency.

Introduction

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis, necessitating the development of novel therapeutic strategies. One promising target that has emerged is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis. Elevated NNMT expression is observed in the adipose tissue and liver of individuals with obesity and diabetes. 5-Amino-1-methylquinolinium (5-Amino-1MQ), a small molecule inhibitor of NNMT, has garnered significant attention for its potential to reverse diet-induced obesity and associated metabolic dysfunctions. This technical guide provides a comprehensive overview of the therapeutic applications, mechanism of action, and preclinical data related to 5-Amino-1MQ.

It is important to note that the compound of interest, 5-Amino-1-methylquinolinium, is often referred to in the literature as 5-Amino-1MQ. The user's initial query mentioned "5-Amino-N-ethylnicotinamide," which appears to be a misnomer, as the vast body of research points towards 5-Amino-1MQ as the selective NNMT inhibitor with the therapeutic applications discussed herein.

Mechanism of Action

5-Amino-1MQ exerts its therapeutic effects by selectively inhibiting the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[3] This process has two significant metabolic consequences that are reversed by 5-Amino-1MQ:

  • Regulation of the NAD+ Salvage Pathway: By consuming nicotinamide, NNMT acts as a metabolic brake, reducing the pool of nicotinamide available for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+).[2] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. Inhibition of NNMT by 5-Amino-1MQ preserves the nicotinamide pool, leading to increased intracellular NAD+ levels.[4] This, in turn, activates NAD+-dependent enzymes such as sirtuins (e.g., SIRT1), which are key regulators of metabolism and cellular longevity.[5]

  • Modulation of the S-adenosylmethionine (SAM) Cycle: The methylation reaction catalyzed by NNMT consumes SAM, the universal methyl donor for numerous biological reactions. By inhibiting NNMT, 5-Amino-1MQ can modulate the SAM cycle, which is interconnected with various metabolic pathways.

The culmination of these effects is an increase in cellular energy expenditure, a reduction in fat storage (lipogenesis), and an overall improvement in metabolic health.[4][6]

cluster_0 Cellular Environment 5_Amino_1MQ 5-Amino-1MQ NNMT NNMT (Nicotinamide N-methyltransferase) 5_Amino_1MQ->NNMT Inhibits 1_MNA 1-Methylnicotinamide (1-MNA) NNMT->1_MNA Produces SAH S-adenosylhomocysteine (SAH) NNMT->SAH Produces NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ NAM->NAD Salvage Pathway (Preserved) SAM S-adenosylmethionine (SAM) SAM->NNMT SIRT1 SIRT1 NAD->SIRT1 Activates Metabolic_Effects Increased Energy Expenditure Reduced Lipogenesis SIRT1->Metabolic_Effects Promotes cluster_workflow 3T3-L1 Adipocyte Differentiation Workflow start Seed 3T3-L1 Preadipocytes confluency Grow to Confluency (70-80%) start->confluency post_confluency Incubate for 48h Post-Confluency confluency->post_confluency induction Induce Differentiation (MDI Medium) for 3 days post_confluency->induction maintenance Maintain in Insulin Medium for 2-3 days induction->maintenance maturation Mature in Adipocyte Maintenance Medium (Feed every 2-3 days) maintenance->maturation treatment Treat Mature Adipocytes with 5-Amino-1MQ maturation->treatment analysis Analyze for Lipogenesis, Metabolite Levels, etc. treatment->analysis cluster_nad NAD+ Salvage Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAMPT NAMPT NAM->NAMPT 1_MNA 1-MNA NNMT->1_MNA Methylation 5_Amino_1MQ 5-Amino-1MQ 5_Amino_1MQ->NNMT Inhibits NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs Consumed by Sirtuins_PARPs->NAM Recycled to cluster_sam S-adenosylmethionine (SAM) Cycle Methionine Methionine MAT MAT Methionine->MAT ATP ATP ATP->MAT SAM S-adenosylmethionine (SAM) MAT->SAM Methyltransferases Methyltransferases (including NNMT) SAM->Methyltransferases Methyl Donor SAH S-adenosylhomocysteine (SAH) Methyltransferases->SAH Methylated_Substrate Methylated Substrate Methyltransferases->Methylated_Substrate SAHH SAHH SAH->SAHH Homocysteine Homocysteine SAHH->Homocysteine MS MS Homocysteine->MS Remethylation MS->Methionine 5_Amino_1MQ 5-Amino-1MQ 5_Amino_1MQ->Methyltransferases Inhibits NNMT

References

Methodological & Application

Application Notes and Protocols for 5-Amino-1MQ in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA).[1][3] This process consumes S-adenosylmethionine (SAM) as a methyl donor.[3] Elevated NNMT expression and activity have been linked to various chronic diseases, including obesity and type 2 diabetes.[3][4][5]

By inhibiting NNMT, 5-amino-1MQ prevents the consumption of nicotinamide, thereby increasing the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2][4] NAD+ is a critical coenzyme for cellular energy metabolism and a substrate for various enzymes involved in DNA repair, gene expression, and stress response.[6][7][8] The inhibition of NNMT by 5-amino-1MQ leads to increased intracellular NAD+ and SAM levels, which in turn can boost cellular energy expenditure and suppress lipogenesis.[2][4] These characteristics make 5-amino-1MQ a valuable research tool for studying metabolic pathways, obesity, and age-related cellular changes.[1][3]

Mechanism of Action

5-amino-1MQ functions by selectively blocking the active site of the NNMT enzyme. This inhibition prevents the transfer of a methyl group from SAM to nicotinamide, leading to a downstream increase in NAD+ levels through the NAD+ salvage pathway.[1][2][6] Studies have shown that 5-amino-1MQ is highly selective for NNMT and does not significantly inhibit other methyltransferases or enzymes in the NAD+ salvage pathway at pharmacologically relevant concentrations.[2][4]

Data Presentation: In Vitro Efficacy of 5-amino-1MQ

The following tables summarize the quantitative data on the effects of 5-amino-1MQ in cell culture experiments, primarily using the 3T3-L1 adipocyte cell line.

Table 1: Potency and Efficacy of 5-amino-1MQ in 3T3-L1 Adipocytes

ParameterValueCell TypeReference
EC50 (NNMT Inhibition)2.3 ± 1.1 µMDifferentiated 3T3-L1 adipocytes[2]
Inhibition of 1-MNA Levels~60% reductionDifferentiated 3T3-L1 adipocytes[2]
Inhibition of Lipogenesis50% reduction at 30 µM; 70% reduction at 60 µMDifferentiating 3T3-L1 pre-adipocytes[2]

Table 2: Effects of 5-amino-1MQ on Intracellular Metabolite Levels in 3T3-L1 Adipocytes

MetaboliteConcentration of 5-amino-1MQObserved EffectReference
1-MNA30 µMSignificant reduction in both pre-adipocytes and adipocytes[2]
NAD+1–60 µM~1.2–1.6-fold increase[2]
NAD+10 µMSignificant increase[2]

Table 3: Selectivity of 5-amino-1MQ for NNMT

EnzymeConcentration of 5-amino-1MQObserved EffectReference
NAMPTUp to 100 µMNo inhibition[2]
SIRT1Up to 300 µMNo significant inhibition[2]
SIRT1600 µMMinor reduction in activity[2]

Experimental Protocols

Here are detailed protocols for key experiments involving 5-amino-1MQ in cell culture.

Protocol 1: 3T3-L1 Adipocyte Differentiation and Treatment with 5-amino-1MQ

This protocol describes the differentiation of 3T3-L1 pre-adipocytes into mature adipocytes and their subsequent treatment with 5-amino-1MQ.

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • 5-amino-1MQ

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in growth medium (DMEM with 10% CS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the pre-adipocytes in appropriate culture plates and grow to confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to differentiation medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

  • Maintenance (Day 4 onwards): After another 48 hours, switch to maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Replace the medium every 2 days. Full differentiation is typically achieved by day 9-10.

  • Treatment with 5-amino-1MQ: On the desired day of the experiment (e.g., day 9), treat the differentiated adipocytes with varying concentrations of 5-amino-1MQ (e.g., 1 µM to 60 µM) in fresh maintenance medium. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.

Protocol 2: Oil Red O Staining for Lipogenesis Assay

This protocol is used to quantify lipid accumulation in differentiated 3T3-L1 cells treated with 5-amino-1MQ during differentiation.

Materials:

  • Differentiated and treated 3T3-L1 cells (from Protocol 1)

  • PBS

  • 10% Formalin

  • Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water)

  • Isopropanol

Procedure:

  • Fixation: After the treatment period, wash the cells gently with PBS and fix with 10% formalin for 1 hour at room temperature.

  • Washing: Wash the fixed cells with water.

  • Staining: Add Oil Red O working solution to the cells and incubate for 10-15 minutes at room temperature.

  • Washing: Wash the cells with water several times to remove excess stain.

  • Image Acquisition: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification: To quantify the lipid accumulation, elute the Oil Red O stain by adding isopropanol to each well and incubate for 10 minutes with gentle shaking. Measure the absorbance of the eluted stain at a wavelength of approximately 510 nm using a spectrophotometer.

Protocol 3: Intracellular NAD+ Level Measurement

This protocol outlines a general method for measuring intracellular NAD+ levels using a commercially available colorimetric or fluorometric assay kit.

Materials:

  • Treated cells (from Protocol 1)

  • NAD+ Assay Kit (colorimetric or fluorometric)

  • PBS

  • Lysis Buffer (provided with the kit or a suitable alternative)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with 5-amino-1MQ, wash the cells with cold PBS and lyse them using the lysis buffer provided in the assay kit.

  • Sample Preparation: Prepare the cell lysates according to the kit's instructions. This may involve centrifugation to remove cellular debris.

  • Assay: Perform the NAD+ assay according to the manufacturer's protocol. This typically involves adding a reaction mixture that generates a colored or fluorescent product in the presence of NAD+.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Quantification: Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+. Normalize the results to the protein concentration of the cell lysates.

Visualizations

Signaling Pathway of 5-amino-1MQ Action

NNMT_Inhibition_Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Inhibition Inhibition by 5-amino-1MQ cluster_Downstream_Effects Downstream Cellular Effects Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA + CH3 SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Increased_Nicotinamide Increased Nicotinamide Pool Five_amino_1MQ 5-amino-1MQ Five_amino_1MQ->NNMT Inhibits NAD_Salvage NAD+ Salvage Pathway Increased_Nicotinamide->NAD_Salvage Increased_NAD Increased NAD+ Levels NAD_Salvage->Increased_NAD Cellular_Metabolism Increased Cellular Energy Expenditure Increased_NAD->Cellular_Metabolism Decreased_Lipogenesis Decreased Lipogenesis Increased_NAD->Decreased_Lipogenesis

Caption: Mechanism of 5-amino-1MQ action.

Experimental Workflow for Cell Culture

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Treatment Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis Start Seed 3T3-L1 Pre-adipocytes Differentiate Induce Adipocyte Differentiation Start->Differentiate Treat Treat with 5-amino-1MQ (Varying Concentrations) Differentiate->Treat Lipogenesis Lipogenesis Assay (Oil Red O Staining) Treat->Lipogenesis Metabolite Metabolite Analysis (NAD+, 1-MNA) Treat->Metabolite Viability Cell Viability Assay (e.g., MTT, CCK-8) Treat->Viability Data Data Collection and Analysis Lipogenesis->Data Metabolite->Data Viability->Data

Caption: General experimental workflow.

References

Application Notes and Protocols for In Vivo Studies with 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Amino-N-ethylnicotinamide, often referred to as 5-amino-1MQ in scientific literature, is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[3][4] By inhibiting NNMT, 5-amino-1MQ has emerged as a promising therapeutic candidate for metabolic diseases, particularly obesity and type 2 diabetes.[1][5] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy of 5-amino-1MQ.

Mechanism of Action

NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA).[6] This reaction consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH).[1] The inhibition of NNMT by 5-amino-1MQ blocks this process, leading to several downstream metabolic effects:

  • Increased NAD+ Levels: By preventing the consumption of nicotinamide by NNMT, more of it is available for the NAD+ salvage pathway, leading to increased intracellular concentrations of NAD+.[1][3] NAD+ is a crucial coenzyme for cellular energy metabolism and is essential for processes like glycolysis and the citric acid cycle.[1][6][7]

  • Increased SAM Levels: Inhibition of NNMT preserves the pool of the universal methyl donor, SAM.[3][4]

  • Reduced 1-MNA Production: The direct product of the NNMT reaction, 1-MNA, is significantly reduced.[1][3]

These changes collectively contribute to an increase in cellular energy expenditure and a reduction in fat storage (lipogenesis), without significantly impacting food intake.[1][4]

NNMT_Pathway cluster_NNMT NNMT-Mediated Pathway cluster_Inhibition Effect of 5-Amino-1MQ cluster_Salvage NAD+ Salvage Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD NAD+ Synthesis Nicotinamide->NAD Shunted to SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Inhibitor 5-Amino-1MQ Inhibitor->NNMT Inhibition Energy Increased Energy Expenditure NAD->Energy

Caption: Mechanism of NNMT inhibition by 5-Amino-1MQ.

Data Presentation

Table 1: In Vitro Activity of 5-Amino-1MQ
ParameterValueCell Type/Assay ConditionReference
EC50 2.3 ± 1.1 µMInhibition of 1-MNA production in differentiated 3T3-L1 adipocytes[3]
Selectivity No significant inhibitionTested against NAMPT (up to 100 µM) and SIRT1 (up to 300 µM)[3]
Lipogenesis Inhibition 50% reduction at 30 µM70% reduction at 60 µMDifferentiating 3T3-L1 pre-adipocytes[3]
Cytotoxicity Modest at 100-300 µM~40% at 600 µM3T3-L1 pre-adipocytes after 24h treatment[3]
Table 2: Summary of In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
ParameterTreatment GroupOutcomeReference
Body Weight 20 mg/kg 5-amino-1MQ (t.i.d., SC) for 11 days~5.1% weight loss from baseline[4]
Adipose Tissue 20 mg/kg 5-amino-1MQ (t.i.d., SC) for 11 days~35% decrease in epididymal white adipose tissue (EWAT) mass[4]
Adipocyte Size 20 mg/kg 5-amino-1MQ (t.i.d., SC) for 11 days>30% decrease in adipocyte size in EWAT[4]
Plasma Cholesterol 20 mg/kg 5-amino-1MQ (t.i.d., SC) for 11 days~30% lower total cholesterol levels[4]
Food Intake 20 mg/kg 5-amino-1MQ (t.i.d., SC) for 11 daysNo significant impact compared to vehicle controls[1][3]

Experimental Protocols

Protocol 1: Evaluation of Anti-Obesity Effects of 5-Amino-1MQ in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a sub-chronic in vivo study to assess the efficacy of 5-amino-1MQ in reversing diet-induced obesity.

1. Animal Model and Acclimation:

  • Species/Strain: C57BL/6J mice are commonly used for DIO studies.

  • Induction of Obesity: Feed mice a high-fat diet (HFD), typically 60% kcal from fat, for 12-16 weeks to induce an obese phenotype.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment. House them under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Experimental Groups:

  • Vehicle Control Group (n=9): DIO mice receiving subcutaneous (SC) injections of the vehicle (e.g., saline, 1 ml/kg).

  • Treatment Group (n=9): DIO mice receiving SC injections of 5-amino-1MQ.

3. Dosing and Administration:

  • Dose: A well-tolerated and effective dose is 20 mg/kg, administered three times daily (t.i.d.).[3]

  • Formulation: Prepare 5-amino-1MQ in a suitable vehicle such as sterile saline. The compound is typically supplied as a powder and should be reconstituted.[2]

  • Administration: Administer via subcutaneous (SC) injection. The total daily dose would be 60 mg/kg.[3]

4. Study Procedure:

  • Baseline Measurements: Before the first dose, record the body weight of all animals.

  • Treatment Period: Administer the vehicle or 5-amino-1MQ for a period of 11 days.[3]

  • Monitoring:

    • Body Weight and Food Intake: Measure every other day throughout the study.[3]

    • Clinical Observations: Monitor animals daily for any observable adverse effects.

5. Endpoint Analysis (Day 11):

  • Fasting and Blood Collection: Fast the mice for 4 hours before the final procedure.[3] Collect blood via cardiac puncture or another appropriate method for plasma analysis.

  • Necropsy and Tissue Collection: Euthanize the animals and perform a necropsy. Carefully dissect and weigh white adipose tissue depots, such as the epididymal fat pad.[3]

  • Plasma Analysis: Analyze plasma samples for total cholesterol and other relevant metabolic markers.[4]

  • Histology: Fix a portion of the adipose tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to determine adipocyte size.[3]

Experimental_Workflow cluster_setup Phase 1: Setup and Induction cluster_treatment Phase 2: Treatment (11 Days) cluster_analysis Phase 3: Endpoint Analysis start Start: C57BL/6J Mice hfd High-Fat Diet (12-16 weeks) start->hfd obesity Obesity Induction hfd->obesity randomize Randomize into Groups (Vehicle vs. 5-Amino-1MQ) obesity->randomize treatment_start Day 0: Baseline Measurements randomize->treatment_start dosing Daily SC Dosing (Vehicle or 20 mg/kg t.i.d.) treatment_start->dosing monitoring Monitor Body Weight, Food Intake, Clinical Signs dosing->monitoring monitoring->dosing Repeat for 11 days euthanasia Day 11: Euthanasia monitoring->euthanasia necropsy Necropsy & Tissue Collection (Adipose, Blood) euthanasia->necropsy analysis Data Analysis: - Adipose Mass - Plasma Lipids - Histology (Adipocyte Size) necropsy->analysis

Caption: Workflow for an in vivo anti-obesity study.

Protocol 2: Assessment of In Vivo Target Engagement

This protocol is designed to confirm that 5-amino-1MQ is inhibiting its target, NNMT, in vivo by measuring the downstream metabolite, 1-MNA.

1. Study Design:

  • Use the same animal model and treatment groups as described in Protocol 1.

  • The study can be run concurrently with the efficacy study or as a separate pharmacokinetic/pharmacodynamic (PK/PD) study.

2. Sample Collection:

  • Collect tissue samples (e.g., liver, white adipose tissue) at the end of the study.

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

3. Metabolite Extraction:

  • Homogenize the frozen tissue samples in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge the homogenates to pellet proteins and other cellular debris.

  • Collect the supernatant containing the metabolites.

4. Analytical Method:

  • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Develop a quantitative method to specifically measure the levels of 1-methylnicotinamide (1-MNA).

  • Normalize the 1-MNA levels to the total protein concentration of the initial tissue homogenate.

5. Expected Outcome:

  • A significant reduction in the intracellular levels of 1-MNA in the tissues of the 5-amino-1MQ treated group compared to the vehicle control group would confirm target engagement.[3] This demonstrates that the drug is effectively inhibiting NNMT activity in the target tissues.

References

Application Notes and Protocols for 5-Amino-N-ethylnicotinamide in Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-N-ethylnicotinamide is a derivative of nicotinamide, a form of vitamin B3, which plays a crucial role in cellular metabolism as a component of the coenzyme nicotinamide adenine dinucleotide (NAD+). While specific experimental data for this compound is not widely available, its structural similarity to other nicotinamide analogs, such as the well-characterized nicotinamide N-methyltransferase (NNMT) inhibitor 5-amino-1-methylquinolinium (5-Amino-1MQ), suggests its potential utility in studying NAD+ dependent signaling pathways and related enzymatic activities. These pathways are of significant interest in various research fields, including metabolic diseases, neurodegenerative disorders, and cancer.

This document provides a recommended starting point for dissolving and preparing this compound for use in biological assays, based on the properties of similar compounds. It also includes a general protocol for a common type of assay where this compound may be relevant and a diagram of the pertinent signaling pathway.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides information on the related compound, N-ethylnicotinamide, to serve as a preliminary reference. Researchers are strongly encouraged to determine the specific parameters for this compound empirically.

PropertyValueSource
N-Ethylnicotinamide
Molecular FormulaC8H10N2O[1][2][3]
Molecular Weight150.18 g/mol [1][2][3]
AppearanceSolid[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for use in cellular and enzymatic assays.

Disclaimer: The following protocol is a recommended starting point based on methods used for the structurally related compound 5-Amino-1MQ, which is known to be soluble in aqueous solutions.[4] The solubility of this compound should be empirically determined.

Materials:

  • This compound powder

  • High-purity water (e.g., deionized, distilled, or molecular biology grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Initial Solubility Test (Recommended):

    • To a small, pre-weighed amount of this compound powder in a microcentrifuge tube, add a small volume of high-purity water to attempt to create a 1 mM solution.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle heating (e.g., in a 37°C water bath) or sonication may be attempted.

    • If the compound remains insoluble, organic solvents such as DMSO or ethanol may be tested. However, be mindful of the final concentration of the organic solvent in the assay, as it can affect biological systems.

  • Preparation of a 1 mM Aqueous Stock Solution:

    • Based on the initial solubility test, weigh out the desired amount of this compound powder. For example, for 1 ml of a 1 mM solution (assuming a molecular weight similar to N-ethylnicotinamide of 150.18 g/mol ), weigh out approximately 0.15 mg.

    • Add the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity water to achieve a 1 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. If necessary, use a sonicator for brief intervals.

    • For cell-based assays, it is crucial to sterilize the stock solution. This can be achieved by passing the solution through a 0.22 µm sterile filter into a new sterile tube.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be determined experimentally.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 1 mM stock solution on ice.

    • Dilute the stock solution to the desired final concentration for your assay using an appropriate buffer, such as PBS (pH 7.4), or cell culture medium. For instance, to prepare a 100 µM working solution, dilute the 1 mM stock 1:10 in the assay buffer.

Protocol 2: General Enzyme Inhibition Assay (e.g., for NNMT)

Objective: To assess the inhibitory potential of this compound on a target enzyme, such as nicotinamide N-methyltransferase (NNMT). This is a generalized protocol and should be adapted based on the specific enzyme and detection method.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-adenosyl-L-methionine (SAM; co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 1 mM DTT)

  • This compound working solutions at various concentrations

  • Positive control inhibitor (e.g., 5-Amino-1MQ)

  • Detection reagent (e.g., a kit to measure the product, S-adenosyl-L-homocysteine (SAH), or a fluorescent substrate)

  • 96-well microplate

  • Plate reader (e.g., for fluorescence or absorbance)

Procedure:

  • Assay Preparation:

    • Prepare a master mix containing the assay buffer, NNMT enzyme, and SAM at their final desired concentrations.

    • Prepare serial dilutions of the this compound working solution in the assay buffer to test a range of concentrations. Also, prepare dilutions of the positive control inhibitor.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the different concentrations of this compound or the positive control. Include a "no inhibitor" control (vehicle control).

    • Add the master mix to each well.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, nicotinamide, to each well.

    • Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction (the method will depend on the detection kit used).

    • Add the detection reagent according to the manufacturer's instructions and incubate as required.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all other readings.

    • Normalize the data to the "no inhibitor" control (representing 100% enzyme activity).

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Mandatory Visualization

The following diagram illustrates the central role of Nicotinamide N-methyltransferase (NNMT) in cellular metabolism, a potential target for this compound. NNMT catalyzes the methylation of nicotinamide, consuming a methyl group from S-adenosylmethionine (SAM) and converting it to S-adenosylhomocysteine (SAH). This process influences the NAD+ salvage pathway, which is critical for maintaining the cellular NAD+ pool.

NNMT_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Methylation Cycle NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Sirtuins, PARPs, CD38 NMN NMN NAM->NMN NAMPT MNA 1-Methylnicotinamide (MNA) NAM->MNA NNMT NAMPT NAMPT NMNAT NMNAT NMN->NAD NMNAT SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation NNMT NNMT Inhibitor This compound (Potential Inhibitor) Inhibitor->NNMT Inhibition

Caption: The NNMT pathway and its potential inhibition.

References

Application Notes and Protocols for 5-Amino-1-methylquinolinium (5-Amino-1MQ) in Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, membrane-permeable molecule that acts as an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme predominantly found in the liver and adipose tissue, where it plays a crucial role in cellular metabolism and energy balance.[1][2] Upregulation of NNMT has been associated with obesity and type 2 diabetes.[3] By inhibiting NNMT, 5-Amino-1MQ offers a promising therapeutic strategy for metabolic disorders by preventing the methylation of nicotinamide, thereby increasing the intracellular pool of NAD+ and influencing various metabolic pathways.[2][4] Preclinical studies have demonstrated that 5-Amino-1MQ can reverse diet-induced obesity, reduce white adipose tissue mass, decrease cholesterol levels, and suppress fat accumulation in adipocytes.[5][6]

These application notes provide an overview of the utility of 5-Amino-1MQ in obesity and diabetes research, along with detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

5-Amino-1MQ's primary mechanism of action is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3), producing 1-methylnicotinamide (1-MNA). This process consumes both nicotinamide and SAM. By blocking NNMT, 5-Amino-1MQ prevents the formation of 1-MNA, leading to an accumulation of nicotinamide that can then be used for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+).[2][4] Increased NAD+ levels enhance mitochondrial function and energy expenditure.[4]

cluster_NNMT_Inhibition Effect of 5-Amino-1MQ on NNMT Pathway SAM SAM NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Increased availability MNA 1-MNA NNMT->MNA SAH SAH NNMT->SAH NAD NAD+ NAD_Salvage->NAD Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT Inhibits

Signaling pathway of NNMT inhibition by 5-Amino-1MQ.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of 5-Amino-1MQ.

Table 1: In Vitro Efficacy of 5-Amino-1MQ in 3T3-L1 Adipocytes

ParameterConcentration of 5-Amino-1MQResultReference
NNMT Inhibition (EC50)2.3 ± 1.1 µMConcentration-dependent inhibition of 1-MNA production.[7]
Intracellular NAD+ Levels1-60 µM~1.2 to 1.6-fold increase in NAD+ levels.[5]
Lipogenesis Inhibition30 µM50% reduction in lipid accumulation.[7]
Lipogenesis Inhibition60 µM70% reduction in lipid accumulation.[7]

Table 2: In Vivo Efficacy of 5-Amino-1MQ in Diet-Induced Obese (DIO) Mice

ParameterDosage of 5-Amino-1MQDurationResultReference
Body Weight20 mg/kg (subcutaneous, 3x daily)11 daysProgressive loss of body weight compared to controls.[5][7]
White Adipose Tissue Mass20 mg/kg (subcutaneous, 3x daily)11 daysSignificant reduction in white adipose mass.[6]
Adipocyte SizeNot specifiedNot specifiedOver 30% decrease in adipocyte size.[2]
Adipocyte VolumeNot specifiedNot specifiedOver 40% decrease in adipocyte volume.[2]
Plasma Total Cholesterol20 mg/kg (subcutaneous, 3x daily)11 days30% lower than control DIO mice.[2]

Experimental Protocols

Protocol 1: In Vivo Study of 5-Amino-1MQ in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of 5-Amino-1MQ on body weight, adipose tissue mass, and metabolic parameters in a diet-induced obesity mouse model.

Materials:

  • Male C57Bl/6 mice (6 weeks old)

  • High-Fat Diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • 5-Amino-1MQ

  • Vehicle (e.g., sterile saline)

  • Animal scale

  • Body composition analyzer (e.g., EchoMRI)

  • Calipers for measuring fat pads

  • Blood collection supplies

  • Cholesterol assay kit

Workflow:

cluster_InVivo_Workflow In Vivo DIO Mouse Study Workflow Acclimatization Acclimatization (1 week) Diet_Induction Diet Induction (11 weeks HFD) Acclimatization->Diet_Induction Randomization Randomization Diet_Induction->Randomization Treatment Treatment (11 days) Randomization->Treatment Vehicle or 20 mg/kg 5-Amino-1MQ Data_Collection Data Collection Treatment->Data_Collection Daily body weight, food intake Analysis Analysis Data_Collection->Analysis Body composition, plasma cholesterol

Workflow for the in vivo DIO mouse study.

Procedure:

  • Acclimatization: Upon arrival, group-house male C57Bl/6 mice and allow them to acclimate for one week with ad libitum access to standard chow and water.[5]

  • Diet-Induced Obesity: At 6 weeks of age, switch the diet of the experimental group to a high-fat diet (HFD) for 11 weeks to induce obesity.[5][7] A control group should remain on the standard chow diet.

  • Randomization: After 11 weeks on the HFD, randomize the obese mice into two groups: a vehicle control group and a 5-Amino-1MQ treatment group.

  • Treatment: Administer 5-Amino-1MQ at a dose of 20 mg/kg via subcutaneous injection three times daily for 11 days.[5][7] The control group receives an equivalent volume of the vehicle.

  • Monitoring:

    • Measure body weight and food intake daily.

    • At the end of the treatment period, measure body composition (fat mass and lean mass) using a body composition analyzer.

  • Tissue and Blood Collection:

    • At the end of the study, euthanize the mice.

    • Collect blood via cardiac puncture for plasma analysis.

    • Dissect and weigh white adipose tissue (e.g., epididymal, retroperitoneal).

  • Biochemical Analysis:

    • Measure plasma total cholesterol levels using a commercially available kit.

Expected Outcome: Mice treated with 5-Amino-1MQ are expected to show a significant reduction in body weight, white adipose tissue mass, and plasma cholesterol levels compared to the vehicle-treated DIO mice, with no significant change in food intake.[5]

Protocol 2: In Vitro Study of 5-Amino-1MQ on Lipogenesis in 3T3-L1 Adipocytes

Objective: To assess the inhibitory effect of 5-Amino-1MQ on lipid accumulation during the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin)

  • Insulin medium (DMEM with 10% FBS and 1 µg/mL insulin)

  • 5-Amino-1MQ

  • Oil Red O staining solution

  • Isopropanol

  • Spectrophotometer or plate reader

Workflow:

cluster_InVitro_Workflow 3T3-L1 Lipogenesis Assay Workflow Plating Plate 3T3-L1 preadipocytes Confluence Grow to confluence Plating->Confluence Differentiation Induce differentiation Confluence->Differentiation Treatment Treat with 5-Amino-1MQ Differentiation->Treatment Staining Oil Red O Staining Treatment->Staining Quantification Quantification Staining->Quantification

Workflow for the 3T3-L1 lipogenesis assay.

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin.

  • Induction of Differentiation:

    • Plate the cells in a multi-well plate and grow them to confluence.

    • Two days post-confluence, replace the medium with differentiation medium. This is considered Day 0.

  • Treatment: Add 5-Amino-1MQ at various concentrations (e.g., 10 µM, 30 µM, 60 µM) to the differentiation medium.[7] Include a vehicle control.

  • Maturation:

    • On Day 2, replace the medium with insulin medium containing the respective concentrations of 5-Amino-1MQ.

    • On Day 4, and every two days thereafter, replace the medium with DMEM with 10% FBS and the respective concentrations of 5-Amino-1MQ.

  • Oil Red O Staining (Day 8-10):

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes to visualize lipid droplets.

    • Wash with water.

  • Quantification:

    • Elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluted stain at a wavelength of 500 nm.

Expected Outcome: A dose-dependent decrease in lipid accumulation, as quantified by Oil Red O staining, is expected in cells treated with 5-Amino-1MQ compared to the vehicle control.[7]

Protocol 3: Measurement of Intracellular NAD+ Levels

Objective: To determine the effect of 5-Amino-1MQ on intracellular NAD+ concentrations in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • 5-Amino-1MQ

  • NAD/NADH assay kit (commercially available)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Spectrophotometer or plate reader

Procedure:

  • Cell Culture and Treatment: Differentiate 3T3-L1 cells as described in Protocol 2. Treat the mature adipocytes with various concentrations of 5-Amino-1MQ (e.g., 1-60 µM) for 24 hours.[5]

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells using the lysis buffer provided in the NAD/NADH assay kit.

  • NAD+ Measurement:

    • Follow the manufacturer's instructions for the NAD/NADH assay kit. This typically involves an enzymatic cycling reaction that generates a product that can be detected colorimetrically or fluorometrically.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Normalization:

    • Normalize the measured NAD+ levels to the total protein concentration for each sample.

Expected Outcome: Treatment with 5-Amino-1MQ is expected to result in a dose-dependent increase in intracellular NAD+ levels in differentiated adipocytes.[5]

References

Application Notes and Protocols for Utilizing 5-Amino-1-methylquinolinium (5-amino-1MQ) as a Selective NNMT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. It catalyzes the methylation of nicotinamide, a form of vitamin B3, to 1-methylnicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. Elevated NNMT expression has been linked to various metabolic disorders, including obesity, type 2 diabetes, and certain types of cancer. Consequently, the development of selective NNMT inhibitors has emerged as a promising therapeutic strategy.

This document provides detailed application notes and protocols for the use of 5-Amino-1-methylquinolinium (5-amino-1MQ), a potent and selective small molecule inhibitor of NNMT. These guidelines are intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vitro and in vivo studies.

Note on nomenclature: While the initial query mentioned "5-Amino-N-ethylnicotinamide," the vast majority of published research on a selective NNMT inhibitor with a similar name refers to 5-Amino-1-methylquinolinium (5-amino-1MQ) . This document will focus on the well-characterized inhibitor, 5-amino-1MQ.

Mechanism of Action

5-amino-1MQ acts as a competitive inhibitor of NNMT, binding to the active site and preventing the methylation of nicotinamide. This inhibition leads to several downstream effects:

  • Increased NAD+ Levels: By blocking the consumption of nicotinamide by NNMT, more of this precursor is available for the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis. NAD+ is a crucial coenzyme in numerous cellular processes, including energy metabolism and DNA repair.

  • Modulation of SAM Levels: Inhibition of NNMT can also affect the cellular pool of the universal methyl donor, S-adenosyl-L-methionine (SAM), and its byproduct, S-adenosyl-L-homocysteine (SAH).

  • Metabolic Reprogramming: The alterations in NAD+ and SAM levels contribute to a shift in cellular metabolism, promoting energy expenditure and reducing lipogenesis.

Signaling Pathway

The inhibition of NNMT by 5-amino-1MQ initiates a cascade of events that influence cellular metabolism. A simplified representation of this signaling pathway is depicted below.

NNMT_Inhibition_Pathway NNMT Inhibition Signaling Pathway cluster_Inhibition Inhibition cluster_Substrates Substrates cluster_Products Products cluster_Downstream Downstream Effects 5-amino-1MQ 5-amino-1MQ NNMT NNMT 5-amino-1MQ->NNMT Inhibits MNA MNA NNMT->MNA Produces SAH SAH NNMT->SAH Produces Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_plus NAD+ Nicotinamide->NAD_plus Salvage Pathway SAM SAM SAM->NNMT Energy_Expenditure Increased Energy Expenditure NAD_plus->Energy_Expenditure Lipogenesis Decreased Lipogenesis Energy_Expenditure->Lipogenesis

Caption: NNMT Inhibition by 5-amino-1MQ.

Quantitative Data Summary

The following tables summarize key quantitative data for 5-amino-1MQ based on published literature.

Table 1: In Vitro Efficacy and Selectivity of 5-amino-1MQ

ParameterValueCell Line/EnzymeReference
NNMT IC50 1.2 ± 0.1 µMRecombinant Human NNMT[1]
EC50 (1-MNA reduction) 2.3 ± 1.1 µMDifferentiated 3T3-L1 adipocytes
Selectivity vs. PNMT > 100-foldRecombinant Human PNMT
Selectivity vs. INMT > 100-foldRecombinant Human INMT
Selectivity vs. COMT > 100-foldRecombinant Human COMT
Selectivity vs. DNMT1 No significant inhibitionRecombinant Human DNMT1
Selectivity vs. PRMT3 No significant inhibitionRecombinant Human PRMT3
Selectivity vs. SIRT1 No significant inhibitionRecombinant Human SIRT1

Table 2: In Vivo Efficacy of 5-amino-1MQ in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupVehicle ControlObservationsReference
Dosage 20 mg/kg, three times daily (SC)Saline11-day study[2]
Body Weight Change Progressive lossGain-[2]
White Adipose Mass Significantly reduced--[3]
Plasma Total Cholesterol Lowered--
Food Intake No significant impact--[2][3]

Table 3: Pharmacokinetic Properties of 5-amino-1MQ in Rats

ParameterValue (IV Administration)Value (Oral Administration)Reference
Mean Cmax -2252 ng/mL[4]
Mean AUC0-∞ 3708 hng/mL14431 hng/mL[4]
Mean T1/2 3.80 ± 1.10 h6.90 ± 1.20 h[4]
Oral Bioavailability (F%) -38.4%[4]

Experimental Protocols

In Vitro NNMT Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available NNMT inhibitor screening kits and is suitable for determining the IC50 of 5-amino-1MQ. The assay measures the production of SAH, which is converted to homocysteine, a thiol-containing compound that can be detected by a fluorescent probe.

NNMT_Assay_Workflow In Vitro NNMT Inhibition Assay Workflow A Prepare Reagents: - NNMT Enzyme - 5-amino-1MQ (serial dilutions) - Nicotinamide - SAM - SAH Hydrolase - Fluorescent Thiol Probe B Add NNMT enzyme and 5-amino-1MQ to microplate wells A->B C Incubate to allow inhibitor binding B->C D Initiate reaction by adding Nicotinamide and SAM C->D E Incubate at 37°C D->E F Add SAH Hydrolase E->F G Incubate to convert SAH to Homocysteine F->G H Add Fluorescent Thiol Probe G->H I Incubate at room temperature H->I J Measure fluorescence (e.g., Ex/Em = 390/510 nm) I->J K Calculate % inhibition and IC50 J->K

Caption: Workflow for NNMT Inhibition Assay.

Materials:

  • Recombinant human NNMT enzyme

  • 5-amino-1MQ

  • Nicotinamide

  • S-adenosyl-L-methionine (SAM)

  • S-adenosyl-L-homocysteine (SAH) hydrolase

  • Fluorescent thiol probe (e.g., ThioGlo™)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 1 mM DTT)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of 5-amino-1MQ in assay buffer.

  • In a 96-well black microplate, add 20 µL of NNMT enzyme solution to each well.

  • Add 10 µL of the 5-amino-1MQ dilutions or vehicle control to the respective wells.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a 20 µL mixture of nicotinamide (final concentration ~500 µM) and SAM (final concentration ~50 µM).

  • Incubate the plate at 37°C for 60 minutes.

  • Add 10 µL of SAH hydrolase to each well to convert the generated SAH to homocysteine.

  • Incubate at 37°C for 30 minutes.

  • Add 40 µL of the fluorescent thiol probe solution to each well.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 510 nm).

  • Calculate the percent inhibition for each concentration of 5-amino-1MQ and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular NAD+ and SAM Levels by LC-MS/MS

This protocol provides a general framework for the quantification of intracellular NAD+ and SAM in cultured cells treated with 5-amino-1MQ.

LCMS_Workflow LC-MS/MS Workflow for Metabolite Quantification A Cell Culture and Treatment: - Seed cells - Treat with 5-amino-1MQ B Metabolite Extraction: - Quench metabolism (e.g., cold methanol) - Scrape and collect cells - Lyse cells and precipitate protein A->B C Sample Preparation: - Centrifuge to remove debris - Collect supernatant - Dry and reconstitute B->C D LC-MS/MS Analysis: - Inject sample - Chromatographic separation - Mass spectrometric detection (MRM mode) C->D E Data Analysis: - Peak integration - Quantification using standard curve - Normalization to protein content D->E

Caption: Workflow for LC-MS/MS Analysis.

Materials:

  • Cultured cells (e.g., 3T3-L1 adipocytes)

  • 5-amino-1MQ

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., ¹³C-labeled NAD+ and SAM)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of 5-amino-1MQ or vehicle control for the desired time period (e.g., 24 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Quench the metabolism by adding 1 mL of pre-chilled 80% methanol (-80°C) to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Sample Preparation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic method (e.g., a gradient of acetonitrile and water with formic acid on a HILIC column).

    • Detect and quantify NAD+ and SAM using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for NAD+ and SAM should be optimized on the instrument used.

  • Data Analysis:

    • Integrate the peak areas for NAD+, SAM, and their respective internal standards.

    • Generate a standard curve using known concentrations of NAD+ and SAM.

    • Calculate the concentration of NAD+ and SAM in the samples based on the standard curve.

    • Normalize the metabolite concentrations to the total protein content of the cell lysate, which can be determined from a parallel set of wells using a BCA assay.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a basic study design to evaluate the efficacy of 5-amino-1MQ in a mouse model of diet-induced obesity.[2][3][5]

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • 5-amino-1MQ

  • Vehicle (e.g., sterile saline)

  • Animal scale

  • Calipers (for fat pad measurement)

  • Blood collection supplies

Procedure:

  • Induction of Obesity:

    • At 6-8 weeks of age, randomly assign mice to either a standard chow diet or an HFD.

    • Maintain the mice on their respective diets for 10-12 weeks to induce obesity in the HFD group.

  • Treatment:

    • After the induction period, divide the obese mice into two groups: vehicle control and 5-amino-1MQ treatment.

    • Administer 5-amino-1MQ (e.g., 20 mg/kg) or vehicle via subcutaneous (SC) injection three times daily for a predetermined period (e.g., 11 days).

  • Monitoring and Measurements:

    • Monitor body weight and food intake daily or every other day.

    • At the end of the study, euthanize the mice and collect blood samples for analysis of plasma lipids and other biomarkers.

    • Dissect and weigh white adipose tissue (WAT) depots (e.g., epididymal, retroperitoneal).

  • Data Analysis:

    • Compare the changes in body weight, food intake, WAT mass, and plasma parameters between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

5-amino-1MQ is a valuable research tool for investigating the role of NNMT in various physiological and pathological processes. The protocols and data presented in this document provide a comprehensive guide for its application in both in vitro and in vivo settings. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of NNMT as a therapeutic target in metabolic diseases and beyond.

References

Application Notes and Protocols for Administering 5-Amino-N-ethylnicotinamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-N-ethylnicotinamide, also known as 5-amino-1MQ, is a small molecule inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] NNMT plays a crucial role in cellular metabolism and energy homeostasis, and its inhibition has emerged as a promising therapeutic strategy for obesity and related metabolic diseases.[1][3] Elevated NNMT expression is observed in the adipose tissue of obese and diabetic mice.[3] By inhibiting NNMT, 5-amino-1MQ increases intracellular levels of nicotinamide adenine dinucleotide (NAD+) and S-adenosylmethionine (SAM), leading to reduced fat storage and increased energy expenditure.[1][3] This document provides detailed application notes and protocols for the administration of 5-amino-1MQ in animal models, primarily focusing on mice, to assist researchers in designing and executing relevant in vivo studies.

Data Presentation

Table 1: Summary of In Vivo Administration and Efficacy of 5-Amino-1MQ in Mice
ParameterDetailsAnimal ModelReference
Route of Administration Subcutaneous (SC) InjectionDiet-Induced Obese (DIO) C57BL/6 Mice[4]
Dosage 20 mg/kg per injectionDIO C57BL/6 Mice[4]
Dosing Frequency Three times dailyDIO C57BL/6 Mice[4]
Total Daily Dose ~60 mg/kgDIO C57BL/6 Mice[4]
Duration of Treatment 11 daysDIO C57BL/6 Mice[4]
Vehicle Saline (1 ml/kg)DIO C57BL/6 Mice[4]
Observed Effects Progressive loss of body weight, reduced white adipose mass, decreased adipocyte size, lowered plasma total cholesterolDIO C57BL/6 Mice[1][4]
Adverse Effects No observable adverse effectsDIO C57BL/6 Mice[4]
Table 2: Pharmacokinetic Parameters of 5-Amino-1-methylquinolinium (5-AMQ) in Rats
ParameterIntravenous (IV) AdministrationOral AdministrationAnimal ModelReference
Mean Maximum Plasma Concentration (Cmax) -2252 ng/mLRats[5]
Mean Area Under the Curve (AUC0-∞) 3708 h·ng/mL14431 h·ng/mLRats[5]
Mean Terminal Elimination Half-life (t1/2) 3.80 ± 1.10 h6.90 ± 1.20 hRats[5]
Oral Bioavailability (F%) -38.4%Rats[5]

Experimental Protocols

Protocol 1: Subcutaneous Administration of 5-Amino-1MQ in Mice

This protocol is based on a study that successfully demonstrated the efficacy of 5-amino-1MQ in a diet-induced obesity mouse model.[4]

Materials:

  • This compound (5-amino-1MQ) lyophilized powder

  • Bacteriostatic water for injection (containing 0.9% benzyl alcohol) or sterile saline (0.9% NaCl)

  • Sterile insulin syringes (29-31 gauge)

  • Alcohol swabs

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Reconstitution of 5-Amino-1MQ:

    • 5-amino-1MQ is typically supplied as a lyophilized powder.[6]

    • Reconstitute the powder with a sterile diluent such as bacteriostatic water or sterile saline.[6]

    • For example, to prepare a 5 mg/mL solution from a 10 mg vial, inject 2 mL of bacteriostatic water into the vial.[6]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

  • Dosing:

    • The recommended dose is 20 mg/kg of body weight, administered three times daily.[4]

    • Calculate the required volume for each injection based on the concentration of the reconstituted solution and the individual mouse's body weight.

    • Draw the calculated volume into a sterile insulin syringe.

  • Administration:

    • Aseptically prepare the injection site on the mouse (e.g., the scruff of the neck) using an alcohol swab.

    • Gently lift the skin to form a tent and insert the needle at the base.

    • Inject the solution subcutaneously.

    • Withdraw the needle and monitor the mouse for any immediate adverse reactions.

Animal Model:

  • The referenced study utilized 17-week-old male C57BL/6 mice with diet-induced obesity (fed a high-fat diet for 11 weeks).[4]

Protocol 2: Oral Administration of 5-Amino-1MQ in Animal Models (General Guidance)

Materials:

  • This compound (5-amino-1MQ)

  • Appropriate vehicle (e.g., water, saline, or a suspension vehicle like 0.5% methylcellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve or suspend the required amount of 5-amino-1MQ in the chosen vehicle. The concentration should be calculated to allow for an appropriate administration volume for the mice (typically 5-10 mL/kg).

    • Ensure the solution or suspension is homogenous before each administration.

  • Dosing:

    • The effective oral dose in mice has not been definitively established in the searched literature. A dose-response study may be necessary. Based on the subcutaneous dose, a starting point for an oral dose could be in a similar range, adjusting for bioavailability.

  • Administration:

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the dosing solution.

    • Withdraw the gavage needle and return the mouse to its cage.

    • Monitor the mouse for any signs of distress or adverse effects.

Mandatory Visualizations

Signaling_Pathway cluster_cell Adipocyte 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits Lipogenesis Lipogenesis 5-Amino-1MQ->Lipogenesis Suppresses 1-MNA 1-Methylnicotinamide NNMT->1-MNA SAH SAH NNMT->SAH NNMT->Lipogenesis Promotes (indirectly) NAM Nicotinamide NAM->NNMT NAD NAD+ NAM->NAD Salvage Pathway SAM SAM SAM->NNMT Energy_Expenditure Energy_Expenditure NAD->Energy_Expenditure Promotes

Caption: Signaling pathway of 5-Amino-1MQ in an adipocyte.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Reconstitute/Dissolve 5-Amino-1MQ C Administer via Subcutaneous Injection or Oral Gavage A->C B Select Animal Model (e.g., DIO Mice) B->C D Monitor Body Weight and Food Intake C->D E Collect Blood Samples for Pharmacokinetic Analysis C->E F Analyze Tissues for Metabolic Markers C->F G Assess Physiological Outcomes (e.g., Adiposity) C->G

Caption: General experimental workflow for in vivo studies of 5-Amino-1MQ.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Amino-1-Methylquinolinium (5-amino-1MQ)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-amino-1-methylquinolinium (5-amino-1MQ) is a potent and selective small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3, to produce 1-methylnicotinamide (1-MNA).[2][3] This process consumes the universal methyl donor S-adenosylmethionine (SAM).[4] Upregulation of NNMT has been implicated in various pathological conditions, including obesity, type 2 diabetes, metabolic disorders, and certain cancers.[3][5] By inhibiting NNMT, 5-amino-1MQ increases intracellular levels of nicotinamide adenine dinucleotide (NAD+) and SAM, key metabolites involved in cellular energy homeostasis and epigenetic regulation.[6] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel NNMT inhibitors like 5-amino-1MQ.

Mechanism of Action of 5-amino-1MQ

5-amino-1MQ acts as a competitive inhibitor at the nicotinamide binding site of the NNMT enzyme.[7] Inhibition of NNMT by 5-amino-1MQ leads to a cascade of metabolic changes within the cell. By blocking the conversion of nicotinamide to 1-MNA, the availability of nicotinamide for the NAD+ salvage pathway is increased. This pathway, with NAMPT as the rate-limiting enzyme, is the primary route for NAD+ biosynthesis in mammalian cells.[2] Consequently, NNMT inhibition by 5-amino-1MQ results in elevated intracellular NAD+ levels.[6] Furthermore, the reduced consumption of SAM for nicotinamide methylation leads to an increase in the intracellular SAM pool. SAM is a critical molecule for various methylation reactions, including histone and DNA methylation, which have profound effects on gene expression.

Signaling Pathway

NNMT_Pathway cluster_0 Cellular Environment Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAMPT NAMPT Nicotinamide->NAMPT SAM S-Adenosylmethionine (SAM) SAM->NNMT Gene_Expression Altered Gene Expression SAM->Gene_Expression Methylation reactions MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Catalyzes SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Catalyzes Five_amino_1MQ 5-amino-1MQ Five_amino_1MQ->NNMT Inhibition NAD NAD+ NAMPT->NAD Rate-limiting step SIRT1 SIRT1 NAD->SIRT1 Activates Metabolic_Regulation Metabolic Regulation & Energy Homeostasis SIRT1->Metabolic_Regulation

Caption: Signaling pathway affected by 5-amino-1MQ.

Data Presentation

Table 1: In Vitro Activity of NNMT Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
5-amino-1MQHuman NNMTEnzymatic1.2[3]
JBSNF-000028Human NNMTEnzymatic0.033[3]
JBSNF-000028Mouse NNMTEnzymatic0.21[3]
Compound 78Human NNMTEnzymatic1.41[1]

Table 2: Cellular Activity of NNMT Inhibitors

CompoundCell LineAssay TypeEndpointConcentration (µM)% Inhibition/ReductionReference
5-amino-1MQ3T3-L1 AdipocytesMetabolite QuantificationIntracellular 1-MNA30Significant Reduction[6]
Inhibitor (6)U2OSMetabolite QuantificationEndogenous MNANot specified75% reduction after 1h[3]
Compound 78HSC-2Metabolite QuantificationMNA Production10050% reduction after 48h[1]
Compound 78HSC-2Cell Viability (MTT)Cell Proliferation10027% reduction after 48h[1]

Experimental Protocols

High-Throughput Enzymatic Assay for NNMT Inhibitors (Fluorogenic)

This protocol is adapted from commercially available NNMT inhibitor screening kits and is suitable for HTS in 96- or 384-well formats.[6][8]

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (Substrate)

  • S-adenosyl-L-methionine (SAM) (Co-substrate)

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)[4]

  • Thiol-detecting probe (for coupled-enzyme assay) or TR-FRET reagents (for SAH detection)[9]

  • Test compounds (e.g., 5-amino-1MQ) dissolved in DMSO

  • Black, low-binding microtiter plates (96- or 384-well)

  • Fluorescent plate reader

Experimental Workflow:

HTS_Enzymatic_Workflow cluster_workflow Enzymatic HTS Workflow Dispense_Compounds 1. Dispense Test Compounds (e.g., 5-amino-1MQ) and Controls into microplate wells. Add_Enzyme 2. Add NNMT Enzyme to each well. Dispense_Compounds->Add_Enzyme Incubate_1 3. Pre-incubate (e.g., 10 min at 37°C). Add_Enzyme->Incubate_1 Add_Substrates 4. Initiate reaction by adding Nicotinamide and SAM. Incubate_1->Add_Substrates Incubate_2 5. Incubate (e.g., 60 min at 37°C). Add_Substrates->Incubate_2 Add_Detection 6. Add Detection Reagent (e.g., Thiol Probe or TR-FRET reagents). Incubate_2->Add_Detection Incubate_3 7. Incubate for signal development (e.g., 10-30 min at RT). Add_Detection->Incubate_3 Read_Plate 8. Measure Fluorescence on a plate reader. Incubate_3->Read_Plate

Caption: Workflow for a fluorogenic enzymatic HTS assay.

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls (positive control inhibitor and DMSO vehicle) into the wells of a black microtiter plate. The final concentration of DMSO should not exceed 1%.[6]

  • Enzyme Addition: Add 24 µL of NNMT enzyme solution (e.g., 1.3 nM final concentration) in NNMT Assay Buffer to each well.[9]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of substrate mix containing nicotinamide (e.g., 5 mM final concentration) and SAM (e.g., 5 µM final concentration) in NNMT Assay Buffer to all wells to start the enzymatic reaction.[9]

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.[9]

  • Detection:

    • For coupled-enzyme fluorescent assay: Add 50 µL of detection reagent containing SAH hydrolase and a thiol-detecting probe.

    • For TR-FRET SAH detection assay: Add 50 µL of AptaFluor SAH Detection Mix containing terbium-labeled aptamer fragment and a DyLight 650 acceptor.[9]

  • Signal Development: Incubate the plate at room temperature for 10-30 minutes (for fluorescent probe) or up to 180 minutes (for TR-FRET), protected from light.[9]

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/465 nm for a thiol probe-based assay).[8]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Cell-Based Assay for NNMT Activity (Metabolite Quantification)

This protocol describes a cell-based assay to measure the intracellular accumulation of 1-MNA, the product of the NNMT reaction, using LC-MS/MS.[3]

Materials:

  • Human cell line with endogenous NNMT expression (e.g., U2OS, HSC-2)[1][3]

  • Cell culture medium and supplements

  • Test compounds (e.g., 5-amino-1MQ)

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol)

  • 96-well cell culture plates

  • LC-MS/MS system

Experimental Workflow:

Cell_Based_Workflow cluster_workflow Cell-Based HTS Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere. Treat_Cells 2. Treat cells with test compounds and controls. Seed_Cells->Treat_Cells Incubate 3. Incubate for a defined period (e.g., 1-48 hours). Treat_Cells->Incubate Wash_Cells 4. Wash cells with ice-cold PBS. Incubate->Wash_Cells Extract_Metabolites 5. Lyse cells and extract metabolites with cold solvent. Wash_Cells->Extract_Metabolites Analyze_Samples 6. Analyze 1-MNA levels by LC-MS/MS. Extract_Metabolites->Analyze_Samples

Caption: Workflow for a cell-based metabolite quantification assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of test compounds (e.g., 5-amino-1MQ) or controls.

  • Incubation: Incubate the cells for a specific duration (e.g., 1 to 48 hours) to allow for cellular uptake and target engagement.[1][3]

  • Cell Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add 100 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins. Incubate at -80°C for 20 minutes.

  • Sample Preparation: Centrifuge the plate to pellet the cell debris. Transfer the supernatant containing the metabolites to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the intracellular 1-MNA levels using a validated LC-MS/MS method.

  • Data Analysis: Normalize the 1-MNA levels to the total protein content in each well and calculate the percent reduction in 1-MNA production compared to the vehicle-treated control.

Cell Viability Assay (MTT)

This protocol is used to assess the effect of NNMT inhibitors on cell proliferation and viability.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Test compounds (e.g., 5-amino-1MQ)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[13] Read the absorbance at 570-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cell growth inhibition.

References

Troubleshooting & Optimization

resolving solubility issues with 5-Amino-N-ethylnicotinamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Amino-N-ethylnicotinamide Solubility

Disclaimer: Specific experimental data on the aqueous solubility of this compound is limited in publicly available literature. The following troubleshooting guide, data, and protocols are based on established principles for small molecule solubility enhancement and should be adapted as necessary for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of this compound in water, but it appears cloudy or has visible precipitate. What is the likely cause?

A1: The observed cloudiness or precipitation indicates that the concentration of this compound has exceeded its equilibrium solubility in the aqueous solution under the current conditions. Factors influencing this include pH, temperature, and the presence of other solutes.

Q2: How does the chemical structure of this compound influence its aqueous solubility?

A2: this compound possesses both hydrophilic (amino group, amide, pyridine ring) and hydrophobic (ethyl group, aromatic ring) features. The amino group is basic and can be protonated at acidic pH, which generally increases water solubility.[1][2] However, the overall solubility is a balance between these competing characteristics.

Q3: Can I simply heat the solution to dissolve the compound?

A3: While heating can temporarily increase the solubility of many compounds, it may lead to the formation of a supersaturated solution that can precipitate upon cooling to ambient temperatures.[3] This can be problematic for experiments conducted over extended periods. Additionally, prolonged heating may risk degradation of the compound.

Q4: Are there common solvents I should try to improve solubility?

A4: Yes, using water-miscible organic co-solvents is a standard technique.[4][5] Common choices include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[6][7] These solvents can reduce the polarity of the aqueous medium, improving the solvation of less polar molecules.[3]

Troubleshooting Guide: Resolving Precipitation Issues

If you are observing precipitation of this compound, follow this systematic approach to identify a suitable solvent system.

Problem Potential Cause Suggested Solution
Precipitation in Neutral Aqueous Buffer (e.g., PBS pH 7.4) Low intrinsic solubility of the neutral form of the compound.1. pH Modification: Since the molecule has a basic amino group, lowering the pH should increase solubility. Attempt dissolution in a slightly acidic buffer (e.g., pH 4.0-6.0).[8][9] 2. Co-solvent Addition: Prepare a concentrated stock solution in 100% DMSO or ethanol and dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting biological assays.
Compound Crashes Out After Diluting a Concentrated Stock The compound's solubility limit is exceeded in the final aqueous medium, even with a small percentage of co-solvent.1. Lower the Stock Concentration: Prepare a less concentrated initial stock solution. 2. Increase Final Co-solvent Percentage: If your experimental system tolerates it, slightly increase the final percentage of the co-solvent. 3. Use a Different Solubilization Method: Explore complexation with cyclodextrins or the use of surfactants.[4][10]
Solubility is pH-Dependent, but an Acidic pH is Incompatible with My Experiment The protonated, more soluble form of the compound is not stable at the required neutral or basic pH of the experiment.1. Formulation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of a molecule, increasing its apparent solubility in water without requiring pH modification.[11][12] 2. Solid Dispersion: Creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate and solubility.[6]

Illustrative Solubility Data

The following tables present hypothetical data to illustrate how different formulation strategies could enhance the aqueous solubility of a compound like this compound.

Table 1: Effect of pH on Apparent Solubility

pH of Aqueous BufferApparent Solubility (µg/mL)Fold Increase (vs. pH 7.4)
4.0150030x
5.080016x
6.02505x
7.4501x
8.0450.9x

Table 2: Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)

Co-solvent SystemApparent Solubility (µg/mL)Fold Increase (vs. Aqueous Buffer)
1% DMSO2004x
5% DMSO120024x
5% Ethanol60012x
10% PEG 400180036x

Table 3: Effect of Cyclodextrin on Apparent Solubility in Water

Cyclodextrin (Type and Concentration)Apparent Solubility (µg/mL)Fold Increase (vs. Water)
1% HP-β-CD50010x
5% HP-β-CD250050x
1% SBE-β-CD75015x
5% SBE-β-CD400080x

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 4-5, phosphate for pH 6-8) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Screening
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of the co-solvent to be tested (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your primary aqueous buffer (e.g., PBS pH 7.4).

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the desired experimental temperature.

  • Quantification (Optional): To determine the precise solubility limit, prepare a range of concentrations around the point where precipitation was observed. Equilibrate, centrifuge, and analyze the supernatant as described in Protocol 1.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Complexation: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures for 48-72 hours at a constant temperature. Complexation can be a slower process than simple dissolution.

  • Analysis: Process and analyze the samples as described in Protocol 1 to determine the enhancement in apparent solubility.

Conceptual Diagrams

G start Start: Compound Precipitates in Aqueous Solution check_ph Is pH Modification Possible? start->check_ph adjust_ph Adjust pH to Acidic Range (e.g., pH 4-6) to Protonate Amine check_ph->adjust_ph Yes check_cosolvent Is a Co-solvent (e.g., <1% DMSO) Tolerated? check_ph->check_cosolvent No success Solubility Issue Resolved adjust_ph->success use_cosolvent Prepare Concentrated Stock in 100% DMSO, then Dilute into Buffer check_cosolvent->use_cosolvent Yes check_complexation Advanced Formulation Needed? check_cosolvent->check_complexation No use_cosolvent->success use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) to Form Inclusion Complex check_complexation->use_cyclodextrin Yes solid_dispersion Prepare a Solid Dispersion with a Hydrophilic Polymer check_complexation->solid_dispersion Consider Alternatively use_cyclodextrin->success solid_dispersion->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Poorly Soluble State drug_agg Drug Molecules (Aggregated) drug_sol Drug Molecule (Solvated) drug_agg->drug_sol Addition of Co-solvent water Water Molecules cosolvent Co-solvent (e.g., DMSO) water_mix Water

Caption: Mechanism of co-solvency to improve drug solubility.

G cluster_0 Cyclodextrin Inclusion Complex Formation drug Drug Molecule (Hydrophobic Part) plus + cd Cyclodextrin (CD) (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Hydrophilic Exterior Drug in Cavity

Caption: Encapsulation of a drug molecule by a cyclodextrin.

References

troubleshooting variability in 5-Amino-N-ethylnicotinamide experimental results

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: You have inquired about "5-Amino-N-ethylnicotinamide." Based on current scientific literature and commercially available research compounds, it is highly likely that you are referring to 5-Amino-1-methylquinolinium , commonly known as 5-Amino-1MQ . This document will proceed under that assumption. 5-Amino-1MQ is a small molecule inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).

Frequently Asked Questions (FAQs)

Q1: What is 5-Amino-1MQ and what is its primary mechanism of action?

5-Amino-1MQ is a selective inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme.[1][2][3] NNMT's primary function is to catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (a form of vitamin B3), producing 1-methylnicotinamide (MNA).[2] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, leading to increased intracellular levels of NAD⁺, a critical coenzyme for cellular energy metabolism.[2][4] This inhibition effectively boosts cellular metabolism and energy expenditure.[1][2]

Q2: What are the common research applications for 5-Amino-1MQ?

Researchers are primarily investigating 5-Amino-1MQ for its potential in:

  • Metabolic Diseases: Due to its ability to increase energy expenditure and reduce fat storage, it is being studied as a potential therapeutic agent for obesity and type 2 diabetes.[1][2][3] Animal studies have shown that treatment with 5-Amino-1MQ can lead to reduced body weight, decreased white adipose tissue mass, and improved insulin sensitivity without a reduction in food intake.[2][4]

  • Age-Related Metabolic Decline: By modulating the NAD⁺ pathway, 5-Amino-1MQ is being explored for its potential to counter age-related decreases in metabolic rate.[3]

  • Oncology: Overexpression of NNMT has been linked to several cancers, making NNMT inhibitors like 5-Amino-1MQ a subject of interest in cancer research.

Q3: What are the solubility and stability properties of 5-Amino-1MQ?

Proper handling and storage of 5-Amino-1MQ are crucial for maintaining its integrity and ensuring reproducible experimental results.

  • Solubility: 5-Amino-1MQ is soluble in water, DMSO, and other organic solvents.[1][3] For cell culture experiments, it is often dissolved in DMSO to create a stock solution.[5]

  • Stability and Storage:

    • Lyophilized Powder: The lyophilized powder is stable at room temperature when kept in a dry, dark environment.[1] For long-term storage, it is recommended to store it at -20°C.[3]

    • Reconstituted Solutions: Once reconstituted, solutions should be stored at 2-8°C and used promptly, ideally within 30 days.[2][3] It is advisable to avoid repeated freeze-thaw cycles.[3]

Q4: What purity level of 5-Amino-1MQ should be used for experiments?

For reliable and reproducible results, it is recommended to use 5-Amino-1MQ with a purity of ≥98%, as verified by HPLC.[3][5] Impurities can lead to off-target effects and variability in experimental outcomes.

Troubleshooting Guide

Variability in experimental results when using 5-Amino-1MQ can arise from several factors, from compound handling to the specifics of the experimental setup. This guide addresses common issues in a question-and-answer format.

Issue 1: Inconsistent results in cell-based assays.

  • Q: My in vitro results with 5-Amino-1MQ are not consistent between experiments. What could be the cause?

    • A1: Compound Degradation: Ensure that your 5-Amino-1MQ stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles. It is best to aliquot stock solutions into single-use volumes.

    • A2: Cell Culture Conditions: The differentiation state of cells, particularly preadipocytes like 3T3-L1s, can significantly impact their response to NNMT inhibition. Ensure that your cell culture protocols are standardized, including seeding density, media composition, and the timing of differentiation induction. The expression of NNMT is significantly higher in fully differentiated adipocytes compared to pre-adipocytes.[6]

    • A3: Purity of the Compound: Verify the purity of your 5-Amino-1MQ batch. Lower purity compounds may contain contaminants that interfere with the assay.

    • A4: Inconsistent Dosing: Ensure accurate and consistent final concentrations of 5-Amino-1MQ in your culture media. Serial dilutions should be prepared carefully.

Issue 2: Lack of expected effect in animal studies.

  • Q: I am not observing the expected weight loss or metabolic changes in my mouse model treated with 5-Amino-1MQ. What should I check?

    • A1: Dosage and Administration: Review your dosing regimen. In diet-induced obese (DIO) mice, a subcutaneous administration of 20 mg/kg has been shown to be effective.[7] The route and frequency of administration can significantly impact the compound's bioavailability and efficacy.

    • A2: Animal Model: The choice of animal model is critical. The effects of 5-Amino-1MQ on weight loss have been demonstrated in diet-induced obesity models. The metabolic state of the animals at the start of the study can influence the outcome.

    • A3: Compound Stability in Formulation: Ensure that the formulation used for injection is stable and that the compound remains in solution. Prepare fresh formulations regularly.

    • A4: Acclimatization and Stress: Ensure that the animals are properly acclimatized to the experimental conditions to minimize stress, which can impact metabolic parameters.

Quantitative Data Summary

ParameterValueCell/Animal ModelSource
In Vitro Efficacy
IC₅₀ for NNMT Inhibition1.2 µMEnzyme Assay[5]
EC₅₀ for 1-MNA Reduction2.3 µMDifferentiated 3T3-L1 Adipocytes[5][7]
EC₅₀ for Lipogenesis Reduction30 µMDifferentiated 3T3-L1 Adipocytes[5]
NAD⁺ Increase at 10 µM~1.2-1.6 foldDifferentiated 3T3-L1 Adipocytes[7]
In Vivo Dosage
Effective Dose in DIO Mice20 mg/kg/day (subcutaneous)Diet-Induced Obese Mice[7]
Physicochemical Properties
Molecular Weight160.22 g/mol (free base)N/A[1]
Molecular Weight286.11 g/mol (iodide salt)N/A[5]
Solubility in DMSO2 mg/mLN/A[5]

Experimental Protocols

Protocol 1: In Vitro 3T3-L1 Adipocyte Differentiation and Lipogenesis Assay

This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells and assessing the effect of NNMT inhibition.[8][9][10]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and pyridoxine HCl

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin solution (1 mg/mL)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (50 mM stock)

  • 5-Amino-1MQ (stock solution in DMSO)

  • Oil Red O staining solution

  • Isopropanol

Methodology:

  • Cell Culture and Plating:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a 10% CO₂ incubator.

    • Seed cells in multi-well plates at a density that allows them to reach confluence.

    • Grow cells to confluence and maintain them for an additional 2 days (Day 0).

  • Adipocyte Differentiation:

    • Day 0: Induce differentiation by replacing the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin (MDI medium). Include the desired concentrations of 5-Amino-1MQ or vehicle control (DMSO).

    • Day 2: Remove the MDI medium and replace it with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin, along with fresh 5-Amino-1MQ or vehicle.

    • Day 4 onwards: Replace the medium every 2 days with DMEM containing 10% FBS and 1% Penicillin-Streptomycin, with fresh 5-Amino-1MQ or vehicle. Full differentiation is typically achieved by Day 8.

  • Lipogenesis Assay (Oil Red O Staining):

    • On Day 8, wash the differentiated adipocytes with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin in PBS for at least 1 hour.

    • Wash the fixed cells with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.

    • Wash extensively with water.

    • For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.

Protocol 2: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of 5-Amino-1MQ.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • 5-Amino-1MQ

  • Vehicle for injection (e.g., sterile saline)

Methodology:

  • Induction of Obesity:

    • Wean male C57BL/6J mice and place them on a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Compound Administration:

    • Randomly assign the DIO mice to treatment and vehicle control groups.

    • Administer 5-Amino-1MQ (e.g., 20 mg/kg) or vehicle via subcutaneous injection daily for the duration of the study (e.g., 11 days or longer).[7]

  • Monitoring and Outcome Measures:

    • Body Weight and Food Intake: Monitor and record body weight and food intake daily or several times per week.

    • Metabolic Assessments: At the end of the study, perform glucose and insulin tolerance tests to assess insulin sensitivity.

    • Plasma Analysis: Collect blood samples to measure plasma levels of lipids (total cholesterol, triglycerides) and other relevant biomarkers.

    • Tissue Analysis: At necropsy, collect and weigh white adipose tissue depots (e.g., epididymal, subcutaneous) and the liver. Tissues can be processed for histology (e.g., H&E staining to measure adipocyte size) or molecular analysis.

Visualizations

NNMT_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition by 5-Amino-1MQ cluster_Downstream Downstream Effects Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM SAM SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA NNMT->MNA Methylation SAH SAH NNMT->SAH Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT Inhibits Five_Amino_1MQ->NNMT Increased_NAD Increased NAD+ NAD_Salvage->Increased_NAD Increased_Metabolism Increased Cellular Metabolism & Energy Expenditure Increased_NAD->Increased_Metabolism

Caption: Signaling pathway of NNMT and its inhibition by 5-Amino-1MQ.

Experimental_Workflow cluster_invitro In Vitro Workflow (3T3-L1 Cells) cluster_invivo In Vivo Workflow (DIO Mouse Model) A1 Culture 3T3-L1 Preadipocytes A2 Induce Differentiation (MDI Cocktail + 5-Amino-1MQ) A1->A2 A3 Maintain in Culture (8 Days) A2->A3 A4 Assess Lipogenesis (Oil Red O Staining) A3->A4 A5 Quantify Lipid Accumulation A4->A5 B1 Induce Obesity (High-Fat Diet) B2 Administer 5-Amino-1MQ (e.g., Daily SC Injections) B1->B2 B3 Monitor Body Weight & Food Intake B2->B3 B4 Perform Metabolic Tests (GTT, ITT) B2->B4 B5 Tissue & Plasma Analysis B2->B5

Caption: General experimental workflows for in vitro and in vivo studies.

References

assessing and mitigating off-target effects of 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Amino-N-ethylnicotinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals assess and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a key role in regulating cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3), consuming S-adenosylmethionine (SAM) in the process. By inhibiting NNMT, this compound prevents the consumption of nicotinamide, leading to increased intracellular levels of Nicotinamide Adenine Dinucleotide (NAD+).[2][3][4] Elevated NAD+ levels enhance the activity of NAD+-dependent enzymes like sirtuins and improve mitochondrial function, effectively increasing cellular energy expenditure.[5]

Q2: What are the known or anticipated off-target effects of nicotinamide metabolism inhibitors?

While this compound is designed for high selectivity, compounds targeting central metabolic pathways like NAD+ synthesis can have off-target effects or on-target toxicities in non-cancerous tissues.[6][7] For the broader class of NAMPT inhibitors, which also impact NAD+ levels, dose-limiting toxicities have been observed in clinical trials, including thrombocytopenia (low platelet count), gastrointestinal issues, and potential for cardiac or retinal toxicity in preclinical models.[6][7][8][9][10] Although this compound targets NNMT, a different node in the pathway, careful monitoring for similar effects is warranted, especially in long-term or high-dose studies.

Q3: How can I distinguish between on-target toxicity and off-target effects?

On-target toxicity occurs when the intended biological mechanism (NAD+ modulation) causes adverse effects in normal, healthy cells that also rely on this pathway. Off-target effects are caused by the compound binding to and affecting unintended proteins, such as kinases or other metabolic enzymes.

A key strategy to differentiate these is a "rescue" experiment. For on-target toxicity related to NAD+ depletion, co-administration of nicotinic acid (NA) can sometimes mitigate the effect by enabling NAD+ production through the NAMPT-independent pathway.[8] However, this may also abolish the intended therapeutic effect in some models.[10] If an adverse effect persists despite a successful rescue of NAD+ levels, it is more likely to be an off-target effect.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Question: I am observing significant cell death at concentrations where I expect to see only NNMT inhibition. Is this an off-target effect, and how can I investigate it?

Answer: Unexpected cytotoxicity can stem from either potent, on-target NAD+ modulation in highly sensitive cell lines or from genuine off-target effects, such as mitochondrial dysfunction or kinase inhibition.

Troubleshooting Workflow:

  • Confirm Target Engagement: First, verify that the compound is engaging with NNMT in your cell model at the tested concentrations. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this.

  • Assess Mitochondrial Health: Since NAD+ metabolism is central to mitochondrial function, assess key parameters of mitochondrial health. A decline in mitochondrial function independent of significant NAD+ depletion may indicate an off-target effect.

  • Profile Against Other Targets: If mitochondrial function appears compromised or if rescue experiments are inconclusive, broader profiling is recommended. Kinome profiling can identify unintended interactions with protein kinases, a common source of off-target effects for small molecules.

Logical Workflow for Investigating Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed cetsa Step 1: Confirm Target Engagement (CETSA) start->cetsa decision1 Is Target Engaged? cetsa->decision1 mito_assess Step 2: Assess Mitochondrial Function (e.g., Seahorse, OCR) decision2 Is Mitochondrial Function Impaired? mito_assess->decision2 nad_rescue Step 3: Perform NAD+ Pathway Rescue Experiment decision3 Does Rescue Mitigate Cytotoxicity? nad_rescue->decision3 decision1->mito_assess  Yes re_eval Re-evaluate Assay: Check compound stability, cell health, etc. decision1->re_eval No decision2->nad_rescue  Yes off_target_1 Conclusion: High likelihood of Off-Target Effect (Proceed to Kinome Profiling) decision2->off_target_1 No (Suggests non-mito off-target effect) decision3->off_target_1 No on_target Conclusion: Likely On-Target Toxicity (Cell line is highly sensitive to NAD+ modulation) decision3->on_target  Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Issue 2: Lack of Efficacy in a Specific Cancer Model

Question: this compound shows no effect in my xenograft model, even though it was effective in vitro. What could be the reason?

Answer: This discrepancy can be due to several factors, including poor bioavailability, rapid metabolism of the compound in vivo, or the tumor's ability to compensate for NNMT inhibition.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis: Determine the concentration of this compound in plasma and, if possible, in the tumor tissue over time. This will reveal if the compound is reaching the target at sufficient concentrations.[11]

  • Pharmacodynamic (PD) Marker Assessment: Measure NAD+ levels in the tumor tissue after treatment. A lack of change in NAD+ levels despite adequate compound exposure suggests the tumor is using a compensatory pathway.

  • Assess Compensatory Pathways: Analyze the expression of other key enzymes in NAD+ synthesis, such as Nicotinate Phosphoribosyltransferase (NAPRT). Cells with high NAPRT expression can bypass the need for the nicotinamide salvage pathway, conferring resistance to inhibitors of this pathway.[9][12]

Data Summaries and Tables

Table 1: Summary of Potential Off-Target Effects and Mitigation Strategies
Potential EffectPrimary CauseAssessment Method(s)Mitigation Strategy
Hematological Toxicity On-TargetComplete Blood Count (CBC) in vivoCo-administration with nicotinic acid; dose optimization.[10]
Cardiotoxicity On-Target or Off-TargetIn vitro cardiomyocyte assays; in vivo cardiac monitoring.[8]Test analogs for improved safety profile; reduce dose.
Mitochondrial Dysfunction Off-TargetOxygen Consumption Rate (OCR) assays; mitochondrial membrane potential measurement.[13][14]Chemical structure modification to improve selectivity.
Kinase Inhibition Off-TargetKinome-wide profiling (e.g., Kinobeads).[15][16]Rational drug design to remove kinase-binding motifs.
Table 2: Comparison of Recommended Mitochondrial Function Assays
Assay TypePrincipleThroughputKey Information Provided
Extracellular Flux Analysis (e.g., Seahorse) Measures Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.[17]Medium (24-96 well)Provides a comprehensive profile of mitochondrial respiration and glycolysis.[13]
Fluorescence-Based OCR (e.g., MitoXpress Xtra) An oxygen-sensitive fluorescent probe measures the rate of oxygen depletion in sealed wells.[14][18]High (96-384 well)Direct measure of mitochondrial inhibition; suitable for screening.[14]
Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1) Cationic fluorescent dyes accumulate in mitochondria based on membrane potential.[18][19]High (96-384 well)Indicates mitochondrial health and integrity; early indicator of apoptosis.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol is used to verify the binding of this compound to its target protein (NNMT) within intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change can be quantified.[20][21]

Methodology:

  • Cell Treatment: Plate cells and treat with a dose range of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes.[21]

  • Cell Lysis: Lyse the cells through freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[20]

  • Quantification: Collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of NNMT using a specific detection method, such as Western Blot or an ELISA-based technique like AlphaLISA®.[21]

  • Analysis: Plot the percentage of soluble NNMT against temperature to generate a "melting curve." A shift in the curve to a higher temperature in compound-treated samples indicates target engagement.

Signaling Pathway and Inhibitor Action

G cluster_0 NAD+ Salvage Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAMPT NAMPT NAM->NAMPT MNA 1-Methylnicotinamide (MNA) (Excreted) NNMT->MNA SAH SAH NNMT->SAH SAM SAM SAM->NNMT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD SIRT1 Sirtuins (e.g., SIRT1) Energy Metabolism DNA Repair NAD->SIRT1 Activates Inhibitor 5-Amino-N- ethylnicotinamide Inhibitor->NNMT Inhibits

Caption: The NAD+ salvage pathway and the inhibitory action of the compound.

Protocol 2: Kinome Profiling for Off-Target Selectivity

This protocol helps identify unintended interactions with protein kinases.

Principle: Chemical proteomics approaches, such as the use of immobilized broad-spectrum kinase inhibitors ("Kinobeads"), are used to enrich the majority of expressed protein kinases from a cell lysate.[15] The effect of a free drug on the binding of kinases to the beads is then quantified by mass spectrometry.

Methodology:

  • Cell Lysate Preparation: Prepare native cell lysates from cells treated with either vehicle or this compound.

  • Kinase Enrichment: Incubate the lysates with Kinobeads. Kinases in the lysate will bind to the immobilized ligands on the beads.

  • Competitive Binding: In the drug-treated sample, this compound will compete with the beads for binding to any off-target kinases.

  • Elution and Digestion: After washing, the bound proteins are eluted, digested into peptides (typically with trypsin), and prepared for mass spectrometry.

  • LC-MS/MS Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: The abundance of each identified kinase from the drug-treated sample is compared to the vehicle control. A significant reduction in the amount of a specific kinase bound to the beads in the presence of the drug indicates it is an off-target hit.

References

Technical Support Center: Evaluating the Cytotoxicity of 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of 5-Amino-N-ethylnicotinamide, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a nicotinamide analog. While specific data for this compound is limited, it is structurally related to 5-amino-1MQ, a known inhibitor of nicotinamide N-methyltransferase (NNMT).[1][2][3] NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy homeostasis.[4][5][6] By inhibiting NNMT, compounds like 5-amino-1MQ can lead to an increase in intracellular NAD+ and S-adenosylmethionine (SAM) levels, potentially impacting downstream signaling pathways related to metabolism and cell survival.[4][5]

Q2: What are the expected cytotoxic effects of this compound at high concentrations?

Q3: Which cytotoxicity assays are recommended for evaluating this compound?

A panel of assays is recommended to obtain a comprehensive understanding of the cytotoxic mechanism. This should include:

  • Metabolic Viability Assays: Such as the MTT or MTS assay, to assess mitochondrial function.[7][8][9]

  • Membrane Integrity Assays: Such as the Lactate Dehydrogenase (LDH) release assay, to measure cell membrane damage.[10][11][12]

  • Apoptosis Assays: Such as a Caspase-3 activity assay, to determine if the compound induces programmed cell death.[13][14][15]

Q4: How can I troubleshoot unexpected results in my cytotoxicity assays?

Unexpected results, such as an increase in absorbance at high concentrations in an MTT assay, can occur.[16] This could be due to the compound interfering with the assay chemistry or causing an increase in cellular metabolism at certain concentrations.[16][17] It is recommended to run appropriate controls, including the compound in cell-free medium, to check for direct reduction of the MTT reagent.[16] Visual inspection of the cells under a microscope for morphological changes is also advised.[16] For a detailed troubleshooting guide, please refer to the "Troubleshooting Guides" section below.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Possible Cause Recommended Solution
Increased absorbance at high compound concentrations Compound may directly reduce MTT reagent.[16] / Increased cellular metabolism at sub-lethal concentrations.[16]Run a control plate with the compound in cell-free media to check for direct reduction.[16] / Correlate results with other assays (e.g., LDH, cell counting).
Low absorbance values across all wells Insufficient cell number. / Low metabolic activity of cells.Optimize cell seeding density.[18] / Ensure cells are in the logarithmic growth phase.
High background absorbance Contamination of media or reagents. / Phenol red in media can interfere.[19]Use fresh, sterile reagents. / Use phenol red-free media for the assay.
Inconsistent results between replicates Uneven cell seeding. / Pipetting errors.Ensure a single-cell suspension before seeding. / Use calibrated pipettes and be consistent with technique.
LDH Assay Troubleshooting
Issue Possible Cause Recommended Solution
High spontaneous LDH release in control wells Over-seeding of cells.[18] / Rough handling of cells during seeding or media changes.[18]Optimize cell seeding density. / Handle cells gently.
Low maximum LDH release Incomplete lysis of cells in the maximum release control.Ensure complete cell lysis by vigorous pipetting or freeze-thaw cycle after adding lysis buffer.
High background from serum in media Serum contains LDH.Use a low-serum or serum-free medium for the assay period if possible, or use a medium-only background control.
Caspase-3 Assay Troubleshooting
Issue Possible Cause Recommended Solution
No significant increase in caspase-3 activity The compound may induce non-apoptotic cell death. / The time point of measurement is not optimal.Use other assays (e.g., LDH) to assess necrosis. / Perform a time-course experiment to determine peak caspase-3 activation.
High background signal Non-specific substrate cleavage.Include an inhibitor-treated control to determine non-specific activity.[20]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1000 µM) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8] Include untreated cells as a negative control and a vehicle control.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the media and add 100-200 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

LDH Cytotoxicity Assay
  • Plate Setup: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.[21] Include wells for three controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[19]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[21]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[21] Add the LDH reaction mix according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21][22] Measure the absorbance at 490 nm.[11][21]

Caspase-3 Activity Assay (Colorimetric)
  • Cell Lysis: After treatment with this compound, collect both adherent and floating cells and centrifuge. Wash the cell pellet with ice-cold PBS and lyse the cells in a chilled lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to wells containing the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).[14][15]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[14][20] Measure the absorbance at 405 nm.[14][20]

Signaling Pathway and Experimental Workflow Diagrams

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) MTT MTT Assay (Metabolic Viability) Cell_Culture->MTT Seed Cells LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Seed Cells Caspase3 Caspase-3 Assay (Apoptosis) Cell_Culture->Caspase3 Seed Cells Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->MTT Treat Cells Compound_Prep->LDH Treat Cells Compound_Prep->Caspase3 Treat Cells Data_Collection Measure Absorbance/ Fluorescence MTT->Data_Collection LDH->Data_Collection Caspase3->Data_Collection IC50 Calculate IC50 Values Data_Collection->IC50 Mechanism Determine Mechanism of Cytotoxicity IC50->Mechanism NNMT_Signaling_Pathway Postulated Signaling Pathway of this compound cluster_compound Compound Action cluster_enzyme Enzymatic Reaction cluster_downstream Downstream Effects Compound This compound NNMT NNMT Compound->NNMT Inhibition MNA 1-Methylnicotinamide NNMT->MNA SAH SAH NNMT->SAH NAD_pool Increased NAD+ Pool NNMT->NAD_pool Leads to Nicotinamide Nicotinamide Nicotinamide->MNA Methylation SAM SAM SAM->SAH Sirtuins Sirtuin Activation NAD_pool->Sirtuins Metabolism Altered Cellular Metabolism Sirtuins->Metabolism Cell_Fate Cell Viability / Cytotoxicity Metabolism->Cell_Fate

References

methods to prevent the degradation of 5-Amino-N-ethylnicotinamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for 5-Amino-N-ethylnicotinamide is not extensively available in public literature. The following guidance is based on the chemical properties of its core functional groups (aromatic amine, N-substituted nicotinamide) and general principles of pharmaceutical stability. Researchers are strongly encouraged to perform their own stability studies for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on its chemical structure, which includes an aromatic amine and a substituted pyridine ring, the primary degradation pathways for this compound are likely to be oxidation, hydrolysis, and photodecomposition. Aromatic amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1][2] The amide linkage in the nicotinamide moiety could be susceptible to hydrolysis under strong acidic or basic conditions.[3] Furthermore, pyridine derivatives can be sensitive to light, leading to photodegradation.[4]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxygen and moisture.[5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for solutions.[6]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in the physical appearance of the sample, such as a color change (aromatic amines can form colored oxidation products), clumping, or a change in solubility. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new peaks or a decrease in the peak area of the parent compound.

Q4: Are there any known incompatible materials or excipients to avoid when formulating or storing this compound?

A4: While specific incompatibility studies for this compound are not available, it is prudent to avoid strong oxidizing agents, strong acids and bases, and reactive metal ions. When formulating, it is important to consider the potential for interaction with excipients. Pre-formulation studies are essential to ensure compatibility.

Troubleshooting Guides

Issue: I observed a color change in my solid this compound powder.

Possible Cause Suggested Solution
Oxidation: The aromatic amine group is susceptible to air oxidation, which can lead to the formation of colored impurities.Store the compound under an inert atmosphere (argon or nitrogen). Minimize exposure to air during handling. Consider storing in a desiccator to remove moisture, which can accelerate oxidation.
Light Exposure: Photodegradation can cause discoloration.Store the compound in an amber or opaque vial to protect it from light. Work with the compound in a dimly lit environment when possible.

Issue: My solution of this compound has turned yellow/brown.

Possible Cause Suggested Solution
Oxidative Degradation: Dissolved oxygen in the solvent can promote oxidation.Use de-gassed solvents for preparing solutions. Prepare solutions fresh before use. For storage, purge the headspace of the vial with an inert gas before sealing.
Solvent-Induced Degradation: The solvent itself may be promoting degradation, especially if it is not of high purity or contains peroxides (e.g., older ethers).Use high-purity, HPLC-grade solvents. Check solvents for peroxides before use, especially ethers like THF or dioxane.
pH Effects: The pH of the solution may be contributing to instability.Buffer the solution to a neutral or slightly acidic pH. The stability of related compounds like nicotinamide is known to be pH-dependent.

Issue: I am seeing unexpected peaks in my HPLC analysis of a stored sample.

Possible Cause Suggested Solution
Hydrolysis: The amide bond may have hydrolyzed, especially if the sample was stored in an aqueous solution at a non-neutral pH.Analyze a freshly prepared sample as a control. If hydrolysis is suspected, perform a forced degradation study under acidic and basic conditions to confirm the identity of the degradant peak. Ensure stored solutions are buffered appropriately.
Formation of Degradation Products: The new peaks likely correspond to oxidation or photodecomposition products.Use a photodiode array (PDA) detector to obtain UV spectra of the new peaks, which can help in their preliminary identification. Mass spectrometry (MS) is essential for definitive identification of degradation products.[7][8]

Data Presentation

Table 1: General Recommended Storage Conditions for this compound

Storage Form Temperature Atmosphere Light Protection Humidity Control
Solid (Powder)2-8 °C (Refrigerated) or -20 °C (Frozen) for long-termInert gas (e.g., Argon, Nitrogen)Amber or opaque vialDesiccator
Solution (in organic solvent)-20 °C (Frozen)Headspace purged with inert gasAmber or opaque vialTightly sealed container
Solution (in aqueous buffer)-20 °C or -80 °C (Frozen)Headspace purged with inert gasAmber or opaque vialTightly sealed container

Table 2: Potential Degradation Pathways and Products

Degradation Pathway Potential Stress Factors Potential Degradation Products
Oxidation Oxygen, light, heat, metal ionsN-oxides, hydroxylamines, colored polymeric materials
Hydrolysis Strong acid or base, high humidity5-aminonicotinic acid and ethylamine
Photodecomposition Exposure to UV or visible lightVarious photoproducts, potentially colored

Experimental Protocols

Protocol 1: General Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid powder in a 60 °C oven for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the solid powder and a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase: Start with a buffered aqueous phase (e.g., 20 mM phosphate or acetate buffer) at a pH where the analyte is stable and has good peak shape (typically pH 3-7).

    • Organic Phase: Use acetonitrile or methanol as the organic modifier.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical gradient might run from 5% to 95% organic phase over 20-30 minutes.

  • Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is ideal for method development).

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity.

Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Hydrolysis Hydrolysis This compound->Hydrolysis H+/OH-, H2O Photodecomposition Photodecomposition This compound->Photodecomposition UV/Vis Light N-oxides, Colored Polymers N-oxides, Colored Polymers Oxidation->N-oxides, Colored Polymers 5-aminonicotinic acid + ethylamine 5-aminonicotinic acid + ethylamine Hydrolysis->5-aminonicotinic acid + ethylamine Various Photoproducts Various Photoproducts Photodecomposition->Various Photoproducts cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Control Prepare Unstressed Control Stock_Solution->Control HPLC_Analysis HPLC Analysis with Stability-Indicating Method Stress_Conditions->HPLC_Analysis Control->HPLC_Analysis Data_Evaluation Evaluate Chromatograms for New Peaks and Peak Purity HPLC_Analysis->Data_Evaluation LC_MS LC-MS/MS for Mass Identification Data_Evaluation->LC_MS NMR Isolate and Perform NMR for Structure Elucidation LC_MS->NMR

References

interpreting unexpected outcomes in experiments with 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-N-ethylnicotinamide (also known as 5-amino-1MQ), a selective inhibitor of nicotinamide N-methyltransferase (NNMT).

Troubleshooting Guide

Unexpected Outcome 1: Low or No Efficacy in In Vivo Models

Question: We are not observing the expected metabolic benefits (e.g., weight loss, improved insulin sensitivity) in our animal models after oral administration of 5-amino-1MQ. What could be the issue?

Answer:

Several factors could contribute to a lack of efficacy in in vivo studies. Consider the following:

  • Poor Oral Bioavailability: Studies in mice have indicated that 5-amino-1MQ has poor oral bioavailability. This means that when administered orally, the compound may not be sufficiently absorbed into the bloodstream to reach therapeutic concentrations in target tissues.

  • Insufficient Dosage: The dosage might be too low for your specific animal model or experimental conditions.

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation.

Troubleshooting Steps:

  • Alternative Administration Routes: For preclinical studies in mice, subcutaneous (SC) or intravenous (IV) injection has been shown to result in significant plasma exposure. Consider switching to one of these administration routes.

  • Dose-Response Study: If you are already using an appropriate administration route, conduct a dose-response study to determine the optimal dose for your model.

  • Formulation: Ensure your formulation is appropriate for the chosen administration route and that the compound is fully dissolved. For example, 5-amino-1MQ is soluble in DMSO.

  • Verify Compound Integrity: Use analytical methods like HPLC to confirm the purity and integrity of your 5-amino-1MQ stock.

Unexpected Outcome 2: High Cytotoxicity in In Vitro Experiments

Question: We are observing significant cell death in our cell cultures, even at concentrations where we expect to see specific inhibitory effects. How can we troubleshoot this?

Answer:

While 5-amino-1MQ is generally reported to be non-genotoxic, dose-dependent cytotoxicity has been observed. High concentrations can lead to off-target effects and general cellular stress, resulting in apoptosis.

  • Concentration-Dependent Cytotoxicity: Studies in 3T3-L1 pre-adipocytes have shown modest cytotoxicity at concentrations between 100–300 µM and approximately 40% cytotoxicity at 600 µM.

  • Cell Type Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.

Troubleshooting Steps:

  • Determine the EC50 and IC50: Conduct a dose-response experiment to determine the half-maximal effective concentration (EC50) for NNMT inhibition and the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. This will help you identify a therapeutic window.

  • Lower Concentrations: Use the lowest concentration that gives you the desired biological effect to minimize off-target toxicity.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not contributing to cytotoxicity. Run a vehicle-only control.

  • Time-Course Experiment: The duration of exposure to the compound can also influence cytotoxicity. Consider shorter incubation times.

  • Apoptosis Assays: To confirm that the observed cell death is due to apoptosis, you can perform assays such as Annexin V staining or caspase activity assays. Treatment of HeLa cells with 5-amino-1MQ has been shown to lead to morphological signs of apoptosis.

Unexpected Outcome 3: Inconsistent or Variable Results

Question: We are seeing significant variability in our experimental results between different batches of the compound or between experimental runs. What could be the cause?

Answer:

Inconsistent results can stem from several sources, from the compound itself to the experimental setup.

  • Compound Purity and Stability: As a research chemical, the purity of 5-amino-1MQ can vary between suppliers. It is also important to consider its stability in solution.

  • Experimental Conditions: Minor variations in cell culture conditions, animal handling, or assay procedures can lead to significant differences in outcomes.

Troubleshooting Steps:

  • Source a High-Purity Compound: Obtain 5-amino-1MQ from a reputable supplier and, if possible, independently verify its purity.

  • Standardize Protocols: Ensure that all experimental protocols are strictly standardized and followed by all lab members. This includes cell passage numbers, media formulations, animal housing conditions, and timing of treatments and measurements.

  • Freshly Prepare Solutions: Prepare solutions of 5-amino-1MQ fresh from a powdered stock for each experiment to avoid degradation.

  • Include Positive and Negative Controls: Always include appropriate controls in your experiments to ensure that your assays are performing as expected.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (5-amino-1MQ)?

A1: 5-amino-1MQ is a selective inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT). By inhibiting NNMT, it prevents the methylation of nicotinamide, leading to an increase in the cellular levels of nicotinamide adenine dinucleotide (NAD+). This increase in NAD+ enhances cellular metabolism and energy expenditure.

Q2: What are the expected effects of 5-amino-1MQ in metabolic disease models?

A2: In preclinical studies, particularly in diet-induced obese mice, 5-amino-1MQ has been shown to:

  • Reduce body weight and white adipose mass.

  • Decrease the size of adipocytes.

  • Suppress lipogenesis (the formation of fat).

  • Lower plasma total cholesterol levels.

  • Improve insulin sensitivity and glucose tolerance.

Q3: Has 5-amino-1MQ been tested in humans?

A3: As of now, there are no published human clinical trials for 5-amino-1MQ. It is currently considered an experimental compound for research use only and is not approved by the FDA for any medical use.

Q4: What are the potential off-target effects of 5-amino-1MQ?

A4: While 5-amino-1MQ is described as a selective inhibitor of NNMT, high concentrations may lead to off-target effects. In the context of cancer research, it has been shown to inhibit the proliferation of HeLa cervical cancer cells and decrease the expression of oncogenic proteins like phospho-Akt and Sirtuin1. It is important to note that while these effects are desirable in a cancer context, they could be considered unexpected off-target effects in other experimental systems.

Q5: What is the recommended solvent and storage for 5-amino-1MQ?

A5: 5-amino-1MQ is soluble in DMSO. For long-term storage, the powdered form should be kept at -20°C. Once reconstituted, it is recommended to store the solution at 2-8°C and use it within approximately 30 days.

Data Presentation

Table 1: In Vitro Activity of 5-amino-1MQ

ParameterCell Line/SystemValueReference
NNMT Inhibition (IC50)Enzyme Assay1.2 µM
1-MNA Reduction (EC50)3T3-L1 Adipocytes2.3 ± 1.1 µM
Lipogenesis Reduction3T3-L1 Adipocytes50% at 30 µM, 70% at 60 µM
Cytotoxicity3T3-L1 Pre-adipocytesModest at 100-300 µM, ~40% at 600 µM

Table 2: In Vivo Administration and Effects of 5-amino-1MQ in Mice

ParameterAnimal ModelAdministrationDosageOutcomeReference
Body WeightDiet-Induced Obese MiceSubcutaneous20 mg/kg (3x daily)Progressive weight loss over 11 days
Plasma ExposureRatsOral-Mean Cmax: 2252 ng/mL
Plasma ExposureRatsIntravenous-Mean terminal elimination half-life: 3.80 ± 1.10 hours
Plasma ExposureRatsOral-Mean terminal elimination half-life: 6.90 ± 1.20 hours

Experimental Protocols

Protocol 1: In Vitro Assessment of NNMT Inhibition in Adipocytes

  • Cell Culture: Culture 3T3-L1 pre-adipocytes in DMEM with 10% fetal bovine serum.

  • Differentiation: Induce differentiation into adipocytes using a standard MDI (methyisobutylxanthine, dexamethasone, insulin) cocktail.

  • Treatment: On day 9-10 post-differentiation, treat the mature adipocytes with varying concentrations of 5-amino-1MQ (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 24 hours.

  • Metabolite Extraction: After incubation, wash the cells with ice-cold PBS and extract intracellular metabolites using a suitable method (e.g., methanol/acetonitrile/water extraction).

  • Quantification of 1-MNA: Analyze the cell lysates for levels of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction, using LC/MS/MS.

  • Data Analysis: Normalize 1-MNA levels to total cellular protein content. Calculate the EC50 for the reduction of 1-MNA.

Protocol 2: In Vivo Assessment of Metabolic Effects in Diet-Induced Obese Mice

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a sufficient period to induce obesity.

  • Compound Preparation: Dissolve 5-amino-1MQ in a vehicle suitable for subcutaneous injection (e.g., saline).

  • Administration: Administer 5-amino-1MQ or vehicle control via subcutaneous injection. A previously reported dosing regimen is 20 mg/kg three times daily.

  • Monitoring: Monitor body weight and food intake regularly (e.g., every other day).

  • Endpoint Analysis: After the treatment period (e.g., 11 days), euthanize the mice and collect blood and tissues.

  • Biochemical Analysis: Measure plasma levels of total cholesterol, glucose, and insulin.

  • Histology: Perform histological analysis of adipose tissue to assess adipocyte size.

Mandatory Visualizations

Signaling_Pathway cluster_NNMT_Inhibition 5-amino-1MQ Action cluster_Metabolic_Effects Downstream Effects 5_amino_1MQ 5-amino-1MQ NNMT NNMT 5_amino_1MQ->NNMT Inhibits Nicotinamide Nicotinamide NNMT->Nicotinamide Prevents methylation of NAD NAD+ Nicotinamide->NAD Salvage Pathway SIRT1 SIRT1 NAD->SIRT1 Activates Metabolic_Rate Increased Metabolic Rate SIRT1->Metabolic_Rate Fat_Storage Decreased Fat Storage SIRT1->Fat_Storage

Caption: Signaling pathway of 5-amino-1MQ action.

Experimental_Workflow cluster_InVitro In Vitro Troubleshooting cluster_InVivo In Vivo Troubleshooting start_vitro Unexpected Cytotoxicity Observed check_conc Is concentration > 100 µM? start_vitro->check_conc lower_conc Lower Concentration & Rerun Experiment check_conc->lower_conc Yes check_solvent Check Vehicle Control for Toxicity check_conc->check_solvent No time_course Perform Time-Course Experiment lower_conc->time_course cell_sensitivity Consider Cell Line Sensitivity check_solvent->cell_sensitivity apoptosis_assay Confirm Apoptosis (e.g., Annexin V) cell_sensitivity->apoptosis_assay start_vivo Low Efficacy with Oral Administration check_bioavailability Poor Oral Bioavailability is Documented start_vivo->check_bioavailability change_route Switch to SC or IV Administration check_bioavailability->change_route dose_response Conduct Dose-Response Study change_route->dose_response check_formulation Verify Formulation and Solubility dose_response->check_formulation

Caption: Troubleshooting workflow for unexpected outcomes.

refining dosage and administration routes for in vivo 5-Amino-N-ethylnicotinamide studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Amino-1-Methylquinolinium (5-Amino-1MQ) in in vivo studies. 5-Amino-1MQ is a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT), which plays a crucial role in cellular metabolism and energy balance.[1]

Frequently Asked Questions (FAQs)

Q1: What is 5-Amino-1MQ and what is its primary mechanism of action?

5-Amino-1-Methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide.[3][4] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide and the methyl donor S-adenosyl-l-methionine (SAM). This leads to an increase in the intracellular pool of NAD+, a critical coenzyme in cellular metabolism.[1][5][6] The elevation of NAD+ levels enhances mitochondrial function, increases energy expenditure, and can lead to a reduction in fat storage.[1][5]

Q2: What is the difference between 5-Amino-1-Methylquinolinium (5-Amino-1MQ) and 5-Amino-N-ethylnicotinamide?

5-Amino-1-Methylquinolinium (5-Amino-1MQ) and N-ethylnicotinamide are distinct chemical compounds.[7][8] 5-Amino-1MQ is a quinolinium derivative and a known potent NNMT inhibitor. In contrast, N-ethylnicotinamide is a derivative of nicotinamide (pyridine-3-carboxamide) and is not the widely studied NNMT inhibitor with the metabolic effects described in recent literature.[7][8] Research focusing on NNMT inhibition for metabolic diseases has predominantly investigated 5-Amino-1MQ.

Q3: What are the recommended administration routes for in vivo studies?

In preclinical animal models, such as mice, the most commonly reported and effective administration route for 5-Amino-1MQ is subcutaneous (SC) injection.[5][6] Oral administration is generally considered less effective due to first-pass metabolism, though it has been shown to have some bioavailability.[9] Intraperitoneal injection is also a possible route in rodent studies.[10]

Q4: How should 5-Amino-1MQ be prepared for in vivo administration?

5-Amino-1MQ is typically supplied as a lyophilized (freeze-dried) powder.[5] For subcutaneous injection, it should be reconstituted with a sterile diluent. Commonly used diluents include bacteriostatic water (containing 0.9% benzyl alcohol) or sterile saline.[5] It is recommended to gently swirl the vial to dissolve the powder and avoid vigorous shaking, which can cause foaming.[11]

Q5: Have there been any reported adverse effects in animal studies?

In studies with diet-induced obese mice, treatment with 5-Amino-1MQ did not show a significant impact on food intake and had no observable adverse effects.[12][13] It has been noted for its high selectivity for NNMT, meaning it does not significantly inhibit other related enzymes, which is crucial for minimizing off-target effects.[5][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lack of expected weight loss in animal models. Incorrect Dosage or Administration: The dosage may be too low, or the administration frequency may be insufficient to maintain therapeutic levels.Refer to established dosage protocols from preclinical studies (see Table 1). Ensure accurate calculation of dosage based on animal weight. For subcutaneous injections, vary the injection site to ensure proper absorption.
Compound Stability: The reconstituted solution may have degraded.Store the lyophilized powder at -20°C. Once reconstituted, store the solution refrigerated at 2-8°C and protect it from light. Use the reconstituted solution promptly, ideally within a few days. Avoid repeated freeze-thaw cycles.[11]
Animal Model Variability: The specific strain, age, or diet of the animal model may influence the response to 5-Amino-1MQ.Ensure the use of an appropriate animal model, such as diet-induced obese mice, which have been shown to respond to 5-Amino-1MQ treatment.[6]
Precipitation or solubility issues during reconstitution. Incorrect Diluent or Temperature: The diluent may not be optimal, or the temperature may be too low for proper dissolution.Use recommended diluents such as bacteriostatic water or sterile saline.[5] Ensure the diluent is at room temperature before reconstitution.
High Concentration: The desired concentration may exceed the solubility limit of 5-Amino-1MQ in the chosen vehicle.Prepare a less concentrated solution. It may be necessary to administer a larger volume or split the dose into multiple injections.
Skin irritation or inflammation at the injection site. High Concentration or pH of the Solution: The reconstituted solution may be too concentrated or have a pH that causes irritation.Dilute the solution to a lower concentration. Check the pH of the reconstituted solution and adjust if necessary, ensuring it is within a physiologically tolerated range.
Injection Technique: Improper subcutaneous injection technique can cause local irritation.Ensure proper subcutaneous injection technique, rotating injection sites to prevent repeated irritation in one area.[11]
Unexpected changes in animal behavior or health. Off-Target Effects or Toxicity: Although reported to be highly selective, individual animals may have unexpected sensitivities.Monitor animals closely for any signs of distress or adverse health effects. If significant adverse reactions occur, discontinue use and consult with a veterinarian.[11] Consider performing a dose-escalation study to determine the maximum tolerated dose in your specific animal model.

Quantitative Data Summary

Table 1: In Vivo Dosage and Administration of 5-Amino-1MQ in Mice

Parameter Value Animal Model Administration Route Study Duration Reference
Dosage20 mg/kg/injection (total of 60 mg/kg/day)Diet-Induced Obese (DIO) C57Bl/6 MiceSubcutaneous (SC)11 days[6]
Dosing FrequencyThree times dailyDIO C57Bl/6 MiceSubcutaneous (SC)11 days[6]
Reported OutcomeProgressive loss of body weight and reduced adipose tissue massDIO C57Bl/6 MiceSubcutaneous (SC)11 days[6]

Experimental Protocols

Protocol 1: Preparation and Administration of 5-Amino-1MQ for In Vivo Mouse Studies

1. Materials:

  • Lyophilized 5-Amino-1MQ powder
  • Sterile bacteriostatic water (0.9% benzyl alcohol) or sterile saline
  • Sterile syringes and needles (e.g., insulin syringes)
  • Vortex mixer (optional)
  • pH meter and adjustment solutions (if necessary)

2. Reconstitution Procedure:

  • Bring the vial of lyophilized 5-Amino-1MQ and the diluent to room temperature.
  • Using a sterile syringe, draw the required volume of bacteriostatic water or saline. For example, to achieve a concentration of 10 mg/mL, add 1 mL of diluent to a 10 mg vial of 5-Amino-1MQ.
  • Slowly inject the diluent into the 5-Amino-1MQ vial, directing the stream against the side of the vial to minimize foaming.
  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking. A vortex mixer on a low setting can be used for a short duration if needed.
  • Visually inspect the solution to ensure it is clear and free of particulate matter.
  • Store the reconstituted solution at 2-8°C, protected from light.

3. Administration Procedure (Subcutaneous Injection):

  • Calculate the required injection volume based on the animal's body weight and the desired dosage (e.g., 20 mg/kg).
  • Draw the calculated volume into a sterile insulin syringe.
  • Gently lift the skin on the back of the mouse, away from the head and limbs, to form a tent.
  • Insert the needle into the base of the skin tent, parallel to the body.
  • Inject the solution slowly and smoothly.
  • Withdraw the needle and gently apply pressure to the injection site for a moment if needed.
  • Rotate the injection site for subsequent administrations.

Visualizations

NNMT_Signaling_Pathway SAM SAM NNMT NNMT SAM->NNMT SAH SAH Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage (spared) NNMT->SAH MNA 1-Methylnicotinamide (MNA) NNMT->MNA Five_Amino_1MQ 5-Amino-1MQ Five_Amino_1MQ->NNMT NAD NAD+ NAD_Salvage->NAD Metabolic_Effects Increased Energy Expenditure & Reduced Fat Storage NAD->Metabolic_Effects

Caption: NNMT inhibition by 5-Amino-1MQ spares Nicotinamide for the NAD+ salvage pathway.

Experimental_Workflow Start Start: In Vivo Study with 5-Amino-1MQ Reconstitution Reconstitute Lyophilized 5-Amino-1MQ with Sterile Diluent Start->Reconstitution Dosage_Calc Calculate Dosage Based on Animal Weight Reconstitution->Dosage_Calc Administration Administer via Subcutaneous Injection Dosage_Calc->Administration Monitoring Monitor Animal Health, Body Weight, and Food Intake Administration->Monitoring Data_Collection Collect Endpoint Data (e.g., Adipose Tissue Mass, Blood Glucose) Monitoring->Data_Collection Troubleshoot Troubleshoot any Issues (e.g., Inconsistent Results, Adverse Effects) Monitoring->Troubleshoot Analysis Analyze and Interpret Results Data_Collection->Analysis End End of Study Analysis->End Troubleshoot->Administration Adjust Protocol

Caption: Workflow for in vivo experiments using 5-Amino-1MQ.

References

common challenges and solutions when working with 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Amino-N-ethylnicotinamide, a selective inhibitor of Nicotinamide N-methyltransferase (NNMT). This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (5-amino-1MQ)?

A1: this compound is a small molecule that acts as a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA).[1][3] This process consumes S-adenosylmethionine (SAM), a universal methyl donor. By inhibiting NNMT, 5-amino-1MQ prevents the depletion of nicotinamide and SAM, leading to increased intracellular levels of NAD+ and SAM.[4] This modulation of cellular metabolites can lead to increased energy expenditure and a reduction in fat storage, making it a compound of interest for research into obesity and metabolic diseases.[1][3]

Q2: What are the common research applications for 5-amino-1MQ?

A2: Due to its role as an NNMT inhibitor, 5-amino-1MQ is primarily investigated for its potential in:

  • Metabolic Disease Research: Studying its effects on obesity, type 2 diabetes, and other metabolic syndromes by promoting fat metabolism and increasing cellular energy expenditure.[1][3]

  • Oncology Research: Investigating its role in cancer therapy, as NNMT is often overexpressed in various cancer types.[5]

  • Anti-Aging and Longevity Studies: Exploring its impact on cellular aging processes through the modulation of NAD+ levels, which are critical for mitochondrial function and DNA repair.[6]

  • Muscle Regeneration Research: Examining its potential to improve muscle repair and function, particularly in the context of age-related muscle loss.[7]

Q3: What are the known off-target effects or selectivity of 5-amino-1MQ?

A3: Studies have shown that 5-amino-1MQ is a highly selective inhibitor of NNMT. It has been demonstrated to not significantly inhibit other related SAM-dependent methyltransferases or enzymes involved in the NAD+ salvage pathway at pharmacologically relevant concentrations.[4]

Troubleshooting Guide

Problem 1: Compound Precipitation in Cell Culture Media

  • Question: I am observing precipitation of 5-amino-1MQ after adding it to my cell culture media. What could be the cause and how can I resolve this?

  • Answer: Precipitation can occur due to several factors, including the final concentration of the compound, the solvent used for the stock solution, and the composition of the cell culture medium.

    • Solution 1: Check Solvent Concentration: If you are using a DMSO stock solution, ensure that the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations of DMSO can lead to compound precipitation and can also be toxic to cells.

    • Solution 2: Prepare Fresh Dilutions: It is recommended to prepare fresh dilutions of 5-amino-1MQ from your stock solution for each experiment. Avoid storing diluted solutions for extended periods.

    • Solution 3: Pre-warm Media: Before adding the compound, ensure your cell culture media is warmed to 37°C. Adding a concentrated, cold solution to warm media can sometimes cause precipitation. Add the compound dropwise while gently swirling the media.

    • Solution 4: Use a Lower Concentration: If precipitation persists, consider using a lower final concentration of 5-amino-1MQ in your experiment. The effective concentration can vary depending on the cell type and experimental endpoint.

Problem 2: Inconsistent or No Observable Effect

  • Question: I am not observing the expected biological effects of 5-amino-1MQ in my experiments. What are the possible reasons?

  • Answer: A lack of effect could be due to issues with the compound's stability, the experimental setup, or the biological system itself.

    • Solution 1: Verify Compound Integrity: Ensure that your 5-amino-1MQ has been stored correctly. The lyophilized powder should be kept at -20°C.[8] Reconstituted solutions should be used promptly or aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[8]

    • Solution 2: Optimize Concentration and Incubation Time: The effective concentration and treatment duration can vary significantly between different cell types and experimental assays. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific model. For example, in 3T3-L1 adipocytes, effects on NAD+ levels and lipogenesis have been observed with concentrations ranging from 1 µM to 60 µM and incubation times of 24 hours.[4]

    • Solution 3: Check Cell Health and Confluency: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Cell stress or over-confluency can alter cellular metabolism and responsiveness to treatment.

Problem 3: Cell Toxicity or Death

  • Question: I am observing significant cell death after treating my cells with 5-amino-1MQ. How can I mitigate this?

  • Answer: While 5-amino-1MQ is generally well-tolerated at lower concentrations, cytotoxicity can occur at higher doses.

    • Solution 1: Determine the Cytotoxic Threshold: It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic working concentration for your specific cell line. For instance, in 3T3-L1 pre-adipocytes, modest cytotoxicity was observed at concentrations between 100–300 µM, with approximately 40% cytotoxicity at 600 µM after 24 hours of treatment.[4] No significant impact on cell viability was reported at concentrations up to 100 µM in several cell types.[9]

    • Solution 2: Reduce Incubation Time: If a higher concentration is necessary for your experimental endpoint, consider reducing the incubation time to minimize toxic effects.

    • Solution 3: Purity of the Compound: Ensure the purity of the 5-amino-1MQ being used. Impurities can sometimes contribute to unexpected cytotoxicity.

Technical Data

Solubility and Storage
ParameterValueSource
Appearance Orange to faint red/dark brown powder[8]
Solubility in DMSO 2 mg/mL
Solubility in Water 10 mg/mL
Recommended Solvents DMSO, Bacteriostatic Water[8]
Storage (Lyophilized) -20°C[8]
Storage (Reconstituted) 2-8°C for short-term, -20°C for long-term (avoid freeze-thaw cycles)[8]
In Vitro Efficacy
ParameterCell LineValueSource
NNMT Inhibition (IC₅₀) Recombinant Human1.2 µM
1-MNA Reduction (EC₅₀) 3T3-L1 Adipocytes2.3 µM
Lipogenesis Reduction (EC₅₀) 3T3-L1 Adipocytes30 µM
Cytotoxicity 3T3-L1 Pre-adipocytesModest at 100-300 µM, ~40% at 600 µM[4]

Experimental Protocols

Protocol: Treatment of 3T3-L1 Adipocytes with 5-amino-1MQ

This protocol outlines a general procedure for treating differentiated 3T3-L1 adipocytes to assess the effects of 5-amino-1MQ on cellular metabolism.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • 5-amino-1MQ (lyophilized powder)

  • DMSO (cell culture grade)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffers, assay kits)

Methodology:

  • Preparation of 5-amino-1MQ Stock Solution:

    • Allow the lyophilized 5-amino-1MQ powder to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of 5-amino-1MQ in sterile DMSO. For example, for a compound with a molecular weight of 165.20 g/mol , dissolve 1.652 mg in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.

  • Cell Treatment:

    • Culture differentiated 3T3-L1 adipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • On the day of the experiment, aspirate the old media from the cells.

    • Prepare fresh treatment media by diluting the 10 mM 5-amino-1MQ stock solution to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM, 60 µM). Ensure the final DMSO concentration does not exceed 0.5%. A vehicle control with the same final concentration of DMSO should be included.

    • Add the treatment media to the cells and incubate for the desired period (e.g., 24 hours).

  • Downstream Analysis:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • The cells can then be harvested for various downstream analyses, such as:

      • Metabolite analysis: To measure intracellular levels of NAD+, SAM, and 1-MNA using LC-MS/MS.

      • Gene expression analysis: To assess changes in the expression of metabolic genes using qPCR or RNA-seq.

      • Protein analysis: To measure the levels of specific proteins by Western blot.

      • Lipid accumulation assays: To quantify changes in lipid content using Oil Red O staining.

Visualizations

Signaling Pathway of NNMT Inhibition by 5-amino-1MQ

NNMT_Pathway cluster_Inhibition Inhibition by 5-amino-1MQ cluster_Downstream_Effects Downstream Effects of NNMT Inhibition Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT SAM S-adenosylmethionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (1-MNA) NNMT->MNA SAH S-adenosylhomocysteine (SAH) NNMT->SAH NAD_increase Increased NAD+ SAM_increase Increased SAM Five_amino_1MQ 5-amino-1MQ Five_amino_1MQ->NNMT Energy_expenditure Increased Energy Expenditure NAD_increase->Energy_expenditure Lipogenesis_decrease Decreased Lipogenesis SAM_increase->Lipogenesis_decrease

Caption: NNMT inhibition by 5-amino-1MQ blocks the conversion of Nicotinamide and SAM.

General Experimental Workflow for In Vitro Studies

Experimental_Workflow start Start prepare_stock Prepare 5-amino-1MQ Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_treatment Prepare Treatment Media with Final Concentrations of 5-amino-1MQ prepare_stock->prepare_treatment culture_cells Culture Cells to Desired Confluency culture_cells->prepare_treatment treat_cells Treat Cells and Incubate (e.g., 24 hours) prepare_treatment->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells analysis Downstream Analysis (e.g., LC-MS, qPCR, Western Blot) harvest_cells->analysis end End analysis->end

Caption: A typical workflow for in vitro experiments using 5-amino-1MQ.

References

Validation & Comparative

methods for validating the on-target activity of 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the on-target activity of a potential therapeutic is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methods for validating the on-target activity of inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. While this guide was prompted by an inquiry into 5-Amino-N-ethylnicotinamide, a comprehensive search of scientific literature did not yield data for this specific compound as a recognized NAMPT inhibitor. Therefore, this guide will focus on well-characterized NAMPT inhibitors as exemplars for validating target engagement.

Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor in cellular metabolism and signaling. The salvage pathway, where NAMPT is the rate-limiting enzyme, is a primary route for NAD+ biosynthesis in mammalian cells.[1] Due to the high metabolic demand of cancer cells, they are often highly dependent on this pathway, making NAMPT an attractive target for cancer therapy.[2] Several small molecule inhibitors of NAMPT have been developed, with some advancing to clinical trials.[3][4][5]

This guide will detail the methodologies used to confirm that these inhibitors are acting on their intended target, NAMPT, and provide a comparison of the on-target activity of several known inhibitors.

Comparative On-Target Activity of NAMPT Inhibitors

The potency of NAMPT inhibitors is typically assessed through both biochemical and cellular assays. Biochemical assays measure the direct inhibition of the NAMPT enzyme, while cellular assays assess the downstream effects of NAMPT inhibition within a cellular context. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)Cell Line(s)Reference(s)
FK866 (APO866) 1.60 ± 0.322.21 ± 0.21HepG2[6]
0.51.4A2780[7]
0.53.0HCT116[7]
GMX1778 (CHS-828) < 25Not specifiedNot specified[8][9]
Low nanomolar rangeNot specifiedA549[10]
KPT-9274 ~12027 - 215 (48h)Various AML cell lines[6][11]
Nampt-IN-1 (LSN3154567) 3.18.9 (proliferation)HCT116[12]
11.5 (proliferation)A2780[12]
MS0 9.08 ± 0.90510.01 ± 162.09HepG2[6]
OT-82 Not specified2.89 ± 0.47Hematological malignancies[13]

Key Experimental Methods for On-Target Validation

Accurate and robust validation of on-target activity relies on a combination of biochemical and cellular methods.

Direct Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NAMPT. A common method is a coupled-enzyme assay that measures the production of NAD+.

Experimental Protocol:

  • Reagents: Recombinant human NAMPT, Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, NMNAT (Nicotinamide Mononucleotide Adenylyltransferase), alcohol dehydrogenase (ADH), ethanol, and a fluorescent or colorimetric diaphorase substrate (e.g., resazurin).

  • Procedure:

    • Incubate recombinant NAMPT with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a master mix containing NAM, PRPP, and ATP.

    • Allow the NAMPT-catalyzed reaction to proceed for a set time (e.g., 2 hours) at 30°C, during which NMN is produced.

    • In a coupled reaction, NMNAT converts the NMN to NAD+.

    • The newly synthesized NAD+ is then used by ADH to convert ethanol to acetaldehyde, which reduces NAD+ to NADH.

    • Diaphorase then uses the NADH to reduce a substrate, generating a fluorescent or colorimetric signal.

  • Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow:

cluster_0 NAMPT Enzymatic Assay Inhibitor Inhibitor Reaction_Mix Incubation Inhibitor->Reaction_Mix NAMPT_Enzyme Recombinant NAMPT NAMPT_Enzyme->Reaction_Mix Substrates NAM + PRPP + ATP Substrates->Reaction_Mix NMN_Production NMN Reaction_Mix->NMN_Production Coupled_Reaction Coupled Enzyme Reaction (NMNAT, ADH, Diaphorase) NMN_Production->Coupled_Reaction Signal Fluorescent/Colorimetric Signal Coupled_Reaction->Signal Data_Analysis IC50 Calculation Signal->Data_Analysis

Caption: Workflow for a coupled NAMPT enzymatic inhibition assay.

Cellular NAD+ Depletion Assay

This assay confirms that the inhibitor can penetrate the cell membrane and inhibit NAMPT in a cellular environment, leading to a decrease in intracellular NAD+ levels.

Experimental Protocol:

  • Cell Culture: Plate cancer cells (e.g., A2780, HCT-116) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the NAMPT inhibitor for a specified time (e.g., 24-72 hours).

  • NAD+ Extraction:

    • Wash the cells with cold PBS.

    • Lyse the cells using an acid extraction method (e.g., with perchloric acid) to stabilize NAD+.

  • Quantification:

    • Neutralize the cell extracts.

    • Measure NAD+ levels using either a commercially available NAD+/NADH assay kit (often a cycling assay similar to the enzymatic assay) or by a quantitative method like high-performance liquid chromatography (HPLC).[1][7][14][15]

  • Data Analysis: Normalize NAD+ levels to the total protein concentration in each sample. Calculate the IC50 for NAD+ depletion.

Experimental Workflow:

cluster_1 Cellular NAD+ Depletion Assay Cells Cancer Cells in Culture Inhibitor_Treatment Treat with NAMPT Inhibitor Cells->Inhibitor_Treatment Lysis Cell Lysis & NAD+ Extraction Inhibitor_Treatment->Lysis Quantification NAD+ Quantification (HPLC or Cycling Assay) Lysis->Quantification Normalization Normalize to Protein Concentration Quantification->Normalization IC50_Calc IC50 Calculation Normalization->IC50_Calc

Caption: Workflow for measuring cellular NAD+ depletion.

Nicotinic Acid (NA) Rescue Experiment

This experiment provides strong evidence for on-target activity by demonstrating that the cytotoxic effects of the NAMPT inhibitor can be rescued by providing an alternative pathway for NAD+ synthesis. The Preiss-Handler pathway utilizes nicotinic acid (NA) as a precursor, bypassing the need for NAMPT.

Experimental Protocol:

  • Cell Lines: Use two cell lines: one that expresses nicotinic acid phosphoribosyltransferase (NAPRT1), the key enzyme in the Preiss-Handler pathway (e.g., HCT-116), and one that is NAPRT1-deficient (e.g., A2780).

  • Treatment: Treat both cell lines with the NAMPT inhibitor in the presence or absence of a high concentration of nicotinic acid (e.g., 10 µM).

  • Viability Assay: After a prolonged incubation period (e.g., 72-96 hours), measure cell viability using a standard method such as CellTiter-Glo or MTT assay.

  • Data Analysis: Compare the viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and nicotinic acid. A rescue of cell viability in the NAPRT1-proficient cell line, but not in the NAPRT1-deficient line, confirms the on-target effect of the NAMPT inhibitor.[7][16]

Signaling Pathway and Rescue Mechanism:

cluster_2 NAD+ Synthesis Pathways and NAMPT Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN Inhibitor NAMPT Inhibitor Inhibitor->NAMPT NAD NAD+ NMN->NAD NA Nicotinic Acid (NA) NAPRT1 NAPRT1 NA->NAPRT1 NAMN NAMN NAPRT1->NAMN NAMN->NAD

Caption: NAD+ salvage and Preiss-Handler pathways.

Conclusion

The validation of on-target activity for any novel therapeutic agent is paramount. For inhibitors of NAMPT, a multi-pronged approach employing direct enzymatic assays, cellular NAD+ depletion measurements, and nicotinic acid rescue experiments provides a robust framework for confirming the mechanism of action. While "this compound" does not appear in the current scientific literature as a NAMPT inhibitor, the methodologies detailed in this guide with established compounds such as FK866 and GMX1778 provide a clear roadmap for the validation of any future novel NAMPT inhibitors.

References

A Comparative Guide to the Efficacy of Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders and cancer. This guide provides an objective comparison of the efficacy of prominent NNMT inhibitors, with a focus on 5-amino-1-methylquinolinium and its performance relative to other notable alternatives. The information herein is supported by experimental data to aid researchers in their drug discovery and development efforts.

Quantitative Efficacy of NNMT Inhibitors

The inhibitory potency of various compounds against NNMT is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for 5-amino-1-methylquinolinium and other key NNMT inhibitors across different species and assay types.

Table 1: IC50 Values of NAM-Competitive NNMT Inhibitors

CompoundTarget SpeciesIC50 (µM)Assay Type
5-amino-1-methylquinolinium Human1.2[1]Biochemical Assay[1]
JBSNF-000088Human1.8[2][3][4][5][6]Fluorescence-based[5]
Monkey2.8[2][3][4][5][6]Fluorescence-based[5]
Mouse5.0[2][3][4][5][6]Fluorescence-based[5]
U2OS Cells1.6[2][4]Cellular Assay[4]
3T3L1 Cells6.3[2][4]Cellular Assay[4]

Table 2: IC50 Values of Bisubstrate NNMT Inhibitors

CompoundTarget SpeciesIC50 (µM)Assay Type
Compound 6Human14[7]SAHH-coupled Assay[7]
Compound 78Not Specified1.41[8][9]UHP-HILIC-Q-TOF-MS[8]
Initial Bisubstrate Inhibitor 1Not Specified14.9[8][9]UHP-HILIC-Q-TOF-MS[8]
Bisubstrate analogue 2Not Specified4.4[9]UHP-HILIC-Q-TOF-MS[9]
NS1Not Specified0.0005Fluorescence-based[10]

Table 3: IC50 Values of Tricyclic NNMT Inhibitors

CompoundTarget SpeciesIC50 (µM)Assay Type
Tricyclic Hit AHuman1.6[11]Not Specified
Tricyclic Hit BHuman0.18[11]Not Specified
Tricyclic Lead 1Human0.13[11][12]Not Specified
JBSNF-000028Human0.033[13]Fluorescence-based[13]
Monkey0.19[13]Fluorescence-based[13]
Mouse0.21[13]Fluorescence-based[13]
Human (LC-MS/MS)0.13[13]LC-MS/MS[13]
U2OS Cells (EC50)2.5[13]Cellular Assay (LC-MS/MS)[13]

Signaling Pathway of NNMT

The following diagram illustrates the central role of NNMT in cellular metabolism, highlighting its consumption of S-adenosylmethionine (SAM) and nicotinamide (NAM), and the subsequent impact on NAD+ levels.

NNMT_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Inhibition NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_plus NAD+ NAM->NAD_plus Salvage Pathway SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Inhibitor NNMT Inhibitor Inhibitor->NNMT Fluorescence_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Inhibitors) start->prep_reagents plate_setup Plate Setup (Inhibitors, Controls) prep_reagents->plate_setup add_enzyme Add NNMT Enzyme plate_setup->add_enzyme add_substrates Add SAM and NAM add_enzyme->add_substrates incubate Incubate at 37°C add_substrates->incubate stop_reaction Stop Reaction & Add Probe incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Analyze Data & Determine IC50 read_fluorescence->analyze_data end End analyze_data->end LCMS_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Inhibitors) start->prep_reagents reaction_setup Set up Reaction Mixtures (Inhibitors, Controls) prep_reagents->reaction_setup pre_incubate Pre-incubate at 37°C reaction_setup->pre_incubate initiate_reaction Initiate with SAM and NAM pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate quench_reaction Quench Reaction incubate->quench_reaction centrifuge Centrifuge Samples quench_reaction->centrifuge analyze_lcms Analyze by LC-MS/MS centrifuge->analyze_lcms analyze_data Analyze Data & Determine IC50 analyze_lcms->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of NNMT Inhibitors: 5-Amino-1MQ and JBSNF-000088

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT): 5-Amino-1-methylquinolinium (5-Amino-1MQ) and JBSNF-000088. This document summarizes their performance based on available experimental data, details the underlying experimental protocols, and visualizes key biological pathways and workflows.

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes. This cytosolic enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3, to 1-methylnicotinamide (MNA). This process influences the cellular levels of essential molecules like S-adenosylmethionine (SAM) and nicotinamide adenine dinucleotide (NAD+), which are vital for energy homeostasis. Inhibition of NNMT is a promising strategy to counteract metabolic dysregulation.

Mechanism of Action

Both 5-Amino-1MQ and JBSNF-000088 are potent inhibitors of NNMT. They act by competing with the enzyme's natural substrate, nicotinamide, thereby blocking the production of MNA.[1] By inhibiting NNMT, these compounds increase the intracellular pool of nicotinamide available for the NAD+ salvage pathway, leading to elevated NAD+ levels.[2] Increased NAD+ is associated with enhanced mitochondrial function and energy expenditure.[2]

Quantitative Data Comparison

The following tables summarize the available quantitative data for 5-Amino-1MQ and JBSNF-000088, providing a basis for comparing their biochemical potency, cellular effects, in vivo efficacy, and pharmacokinetic properties.

Table 1: Biochemical Potency against NNMT

CompoundTarget SpeciesIC50 (µM)Assay TypeReference
5-Amino-1MQ Not Specified~1Not Specified[2]
JBSNF-000088 Human1.8Fluorescence-based[3]
Monkey2.8Fluorescence-based[3]
Mouse5.0Fluorescence-based[3]

Table 2: In Vitro Cellular Effects

CompoundCell LineEffectConcentrationReference
5-Amino-1MQ 3T3-L1 adipocytesReduced lipogenesis30 µM (50% reduction)[2]
60 µM (70% reduction)[2]
3T3-L1 adipocytesIncreased intracellular NAD+10 µM[2]
JBSNF-000088 U2OSInhibition of MNA productionIC50 = 1.6 µM[3]
Differentiated 3T3-L1Inhibition of MNA productionIC50 = 6.3 µM[3]

Table 3: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

CompoundDosing RegimenKey FindingsReference
5-Amino-1MQ 20 mg/kg, subcutaneous, 3x daily for 11 daysProgressive body weight loss, reduced white adipose tissue mass, decreased adipocyte size and volume, ~30% reduction in total cholesterol. No significant change in food intake.[2][4]
JBSNF-000088 50 mg/kg, oral gavage, twice daily for 4 weeksSignificant reduction in body weight, significant reduction in fed blood glucose, normalized glucose tolerance. No significant change in food intake.[3][5]

Table 4: Pharmacokinetic Properties

CompoundParameterValueSpeciesAdministrationReference
JBSNF-000088 Cmax3568 ng/mLMouse10 mg/kg, oral[5]
Tmax0.5 hoursMouse10 mg/kg, oral[5]
Oral Bioavailability~40%Mouse10 mg/kg, oral[5]
Half-life (oral)0.4 hoursMouse10 mg/kg, oral[5]
Half-life (IV)0.5 hoursMouse1 mg/kg, IV[3]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

NNMT_Signaling_Pathway NNMT Signaling Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibitors Inhibitors cluster_Metabolic_Effects Downstream Metabolic Effects Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM S-adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosylhomocysteine (SAH) NNMT->SAH Inhibitor1 5-Amino-1MQ Inhibitor1->NNMT Inhibitor2 JBSNF-000088 Inhibitor2->NNMT NAD_Levels ↑ NAD+ Levels NAD_Salvage->NAD_Levels Energy_Expenditure ↑ Energy Expenditure NAD_Levels->Energy_Expenditure Lipogenesis ↓ Lipogenesis NAD_Levels->Lipogenesis

Caption: NNMT signaling pathway and points of inhibition.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Induction Diet-Induced Obesity (DIO) in Mice (e.g., High-Fat Diet for 14 weeks) Randomization Randomization into Treatment Groups Induction->Randomization Treatment_Group Treatment Group (e.g., 5-Amino-1MQ or JBSNF-000088) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Measurements Regular Monitoring: - Body Weight - Food Intake - Blood Glucose Treatment_Group->Measurements Vehicle_Group->Measurements OGTT Oral Glucose Tolerance Test (OGTT) Measurements->OGTT Tissue_Collection Endpoint Tissue Collection: - Adipose Tissue - Liver OGTT->Tissue_Collection Analysis Analysis: - Adipocyte Size - Gene Expression - Plasma Lipids Tissue_Collection->Analysis

Caption: A representative experimental workflow for in vivo efficacy studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NNMT Enzymatic Inhibition Assay (Fluorescence-based for JBSNF-000088)

This assay measures the formation of a fluorescent product derived from MNA, the product of the NNMT reaction.

  • Enzyme and Substrate Preparation: Recombinant human, monkey, or mouse NNMT enzyme is used. The substrates, nicotinamide and SAM, are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: Different concentrations of the test compound (e.g., JBSNF-000088) are pre-incubated with the NNMT enzyme for 30 minutes at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of SAM and nicotinamide. The final concentrations of SAM and nicotinamide are optimized for each enzyme species (e.g., for human NNMT: 7 µM SAM and 6 µM nicotinamide).

  • Reaction Incubation: The reaction mixture is incubated for 60 minutes at 37°C.

  • Fluorescent Product Formation: After the reaction, acetophenone, potassium hydroxide (KOH), and formic acid are added to the mixture. This leads to the formation of a fluorescent 2,7-naphthyridine derivative from the MNA produced.

  • Detection: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[6]

Cell-Based MNA Production Assay (for JBSNF-000088)

This assay quantifies the ability of an inhibitor to block NNMT activity within a cellular context.

  • Cell Culture: Human bone osteosarcoma (U2OS) cells or differentiated 3T3-L1 adipocytes are cultured in 96-well plates.

  • Inhibitor Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test inhibitor (e.g., JBSNF-000088).

  • Incubation: The cells are incubated with the inhibitor for 24 hours.

  • Sample Preparation: After incubation, the supernatant is collected for analysis.

  • MNA Quantification: The concentration of MNA in the supernatant is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The IC50 value is determined by plotting the percentage of MNA inhibition against the inhibitor concentration.[7]

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice (for JBSNF-000088)

This protocol evaluates the effect of the NNMT inhibitor on metabolic parameters in an animal model of obesity.

  • Obesity Induction: Male C57BL/6J mice are fed a high-fat diet (HFD) for a period of 14 weeks to induce obesity and insulin resistance.

  • Treatment: The DIO mice are then treated with JBSNF-000088 (50 mg/kg) or a vehicle control via oral gavage twice daily for four weeks.

  • Monitoring: Body weight and food intake are monitored regularly throughout the treatment period. Fed blood glucose levels are measured at specified intervals (e.g., day 21).

  • Oral Glucose Tolerance Test (OGTT): An OGTT is performed on day 28 to assess glucose homeostasis. Mice are fasted, and then administered an oral glucose bolus. Blood glucose levels are measured at various time points post-glucose administration.

  • Data Analysis: Statistical analysis is performed to compare the changes in body weight, blood glucose, and glucose tolerance between the treatment and vehicle groups.[5]

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice (for 5-Amino-1MQ)

This protocol assesses the anti-obesity effects of 5-Amino-1MQ in a mouse model.

  • Obesity Induction: Similar to the protocol for JBSNF-000088, mice are rendered obese through a high-fat diet.

  • Treatment: DIO mice receive subcutaneous injections of 5-Amino-1MQ (20 mg/kg) three times a day for 11 days. A control group receives saline injections.

  • Monitoring: Body weight and food intake are measured every other day.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and various tissues, including white adipose tissue, are collected. Adipose tissue mass is measured, and adipocyte size and volume are determined through histological analysis. Plasma is collected to measure total cholesterol levels.

  • Data Analysis: The effects of 5-Amino-1MQ treatment are compared to the vehicle control group using appropriate statistical tests.[2]

Conclusion

Both 5-Amino-1MQ and JBSNF-000088 are effective small molecule inhibitors of NNMT that demonstrate promising anti-obesity and metabolic regulatory effects in preclinical models. JBSNF-000088 has been characterized with specific IC50 values against NNMT from multiple species and shows efficacy via oral administration. 5-Amino-1MQ also potently inhibits NNMT and has been shown to be effective when administered subcutaneously, leading to significant improvements in body composition and lipid profiles.

The choice between these compounds for research or therapeutic development may depend on the specific application, desired route of administration, and pharmacokinetic profile. The data presented here, along with the detailed experimental protocols, provides a solid foundation for making informed decisions and designing future studies in the field of metabolic disease research. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potency and efficacy.

References

Unveiling the Metabolic Machinery: A Comparative Analysis of 5-Amino-N-ethylnicotinamide and Genetic NNMT Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting nicotinamide N-methyltransferase (NNMT) is paramount for developing novel therapeutics against metabolic diseases. This guide provides a comprehensive comparison of two primary methods for inhibiting NNMT activity: the pharmacological inhibitor 5-Amino-N-ethylnicotinamide and genetic knockdown of the Nnmt gene. By examining the experimental data and methodologies, this document aims to equip researchers with the critical information needed to select the most appropriate approach for their investigative needs.

Nicotinamide N-methyltransferase (NNMT) has emerged as a key regulator of cellular metabolism and energy homeostasis.[1][2] Its inhibition, either through small molecule inhibitors or genetic silencing, has been shown to produce a range of beneficial metabolic effects, including weight loss, improved insulin sensitivity, and increased energy expenditure.[3][4][5] This guide delves into a side-by-side comparison of the outcomes and experimental protocols associated with the use of this compound, a potent NNMT inhibitor, and the genetic knockdown of NNMT.

Quantitative Comparison of Metabolic Effects

The following table summarizes the key quantitative outcomes observed in separate studies investigating the effects of 5-amino-1MQ (a close analog of this compound) and NNMT knockdown in diet-induced obese mouse models. While not from a head-to-head study, this comparative overview provides valuable insights into the efficacy of each approach.

Parameter5-Amino-1MQ TreatmentNNMT Knockdown (ASO)
Body Weight ~5.1% loss from baselineProtection from diet-induced obesity
Adipose Tissue Mass ~35% decrease in epididymal white adipose tissue (EWAT) mass47% reduction in relative fat mass
Adipocyte Size >30% decrease in adipocyte sizeNot explicitly quantified
Lean Mass Not explicitly quantified15% increase in relative lean mass
Plasma Cholesterol ~30% lower total cholesterolNot explicitly quantified
Food Intake No significant impactNo significant impact
Energy Expenditure Implied increase due to weight loss without change in food intakeAugmentation of cellular energy expenditure
NAD+ Levels ~1.2-1.6-fold increase in adipocytes (in vitro)Increased in adipose tissue
SAM:SAH Ratio Increased in adipocytes (in vitro)Increased by 50% in adipose tissue and 2.2-fold in liver

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

NNMT_Inhibition_Pathway cluster_NNMT NNMT Enzyme cluster_Metabolic_Effects Metabolic Consequences NNMT NNMT NAD ↑ NAD+ SAM ↑ SAM:SAH Ratio Energy ↑ Energy Expenditure Weight ↓ Body Weight & Adiposity Inhibitor This compound Inhibitor->NNMT Pharmacological Inhibition Knockdown Genetic Knockdown (ASO/KO) Knockdown->NNMT Genetic Inhibition

Caption: Mechanism of NNMT inhibition leading to metabolic benefits.

Experimental_Workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown p1 Diet-Induced Obese Mice p2 Administer this compound (e.g., subcutaneous injection) p1->p2 p3 Monitor Metabolic Parameters (Body weight, food intake, etc.) p2->p3 p4 Tissue Collection & Analysis (Adipose, liver) p3->p4 g1 Diet-Induced Obese Mice g2 Administer Antisense Oligonucleotides (ASO) or Generate Knockout (KO) Mice g1->g2 g3 Monitor Metabolic Parameters (Body weight, energy expenditure, etc.) g2->g3 g4 Tissue Collection & Analysis (Adipose, liver) g3->g4

Caption: Comparative experimental workflows.

Detailed Experimental Protocols

A thorough understanding of the experimental design is crucial for interpreting the data and replicating the findings. Below are detailed methodologies for the key experiments cited in this guide.

Pharmacological Inhibition with 5-Amino-1MQ

Animal Model: Male C57BL/6 mice are typically used. To induce obesity, mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a specified period (e.g., 11 weeks) starting at a young age (e.g., 6 weeks old).[6]

Compound Administration: The NNMT inhibitor 5-amino-1MQ is dissolved in a sterile vehicle such as saline.[7] Administration is commonly performed via subcutaneous (SC) injections. A typical dosing regimen might involve multiple injections per day (e.g., three times daily) at a specific dose (e.g., 20 mg/kg per injection) for a defined treatment period (e.g., 11 days).[6][8]

Metabolic Phenotyping:

  • Body Weight and Food Intake: Measured regularly (e.g., every other day) throughout the study.[8]

  • Adipose Tissue Analysis: At the end of the study, epididymal white adipose tissue (EWAT) is dissected and weighed. Adipocyte size can be determined through histological analysis of H&E stained tissue sections.[8]

  • Plasma Analysis: Blood is collected, and plasma is analyzed for various metabolites, including total cholesterol.[8]

In Vitro Assays:

  • Cell Culture: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes.

  • Metabolite Measurement: Differentiated adipocytes are treated with varying concentrations of 5-amino-1MQ. Intracellular levels of NAD+, S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH) are then measured using liquid chromatography-mass spectrometry (LC/MS/MS).[8]

Genetic Knockdown of NNMT

Animal Model:

  • Antisense Oligonucleotide (ASO) Model: Male C57BL/6 mice on a high-fat diet are treated with either an Nnmt-targeting ASO or a control ASO. ASOs are designed to specifically bind to and promote the degradation of Nnmt mRNA.[1]

  • Knockout (KO) Model: Whole-body Nnmt knockout mice can be generated by crossbreeding mice with floxed Nnmt alleles with a Cre-deleter strain (e.g., ZP3-Cre).[2][9]

ASO Administration: ASOs are typically administered via intraperitoneal (IP) or subcutaneous (SC) injections at a specified dose and frequency.

Metabolic Phenotyping:

  • Energy Expenditure: Assessed using a Comprehensive Lab Animal Monitoring System (CLAMS), which measures oxygen consumption (VO2) and carbon dioxide production (VCO2).[1]

  • Body Composition: Fat mass and lean mass are determined using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).

  • Gene Expression Analysis: NNMT mRNA levels in tissues like the liver and adipose tissue are quantified using quantitative PCR (qPCR) to confirm knockdown efficiency.[1]

  • Metabolite Analysis: Levels of SAM and SAH in tissue lysates are measured to determine the SAM:SAH ratio.[1]

Conclusion

Both pharmacological inhibition with this compound (and its analog 5-amino-1MQ) and genetic knockdown of NNMT demonstrate robust and comparable effects on key metabolic parameters. The choice between these two approaches will largely depend on the specific research question. Pharmacological inhibitors offer the advantage of temporal control and are more directly translatable to therapeutic development. Genetic knockdown, on the other hand, provides a more definitive confirmation of the target's role and can circumvent potential off-target effects of small molecules. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of NNMT inhibition.

References

Ensuring Reproducibility in Nicotinamide N-Methyltransferase (NNMT) Inhibitor Studies: A Comparative Guide to 5-Amino-1-Methylquinolinium (5-Amino-1MQ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is paramount to advancing our understanding of novel therapeutic agents. This guide provides a comparative analysis of the well-characterized Nicotinamide N-methyltransferase (NNMT) inhibitor, 5-amino-1-methylquinolinium (5-Amino-1MQ), and its alternatives, with a focus on providing data and methodologies to support reproducible research. While the initial topic of interest was "5-Amino-N-ethylnicotinamide," a thorough review of publicly available scientific literature yielded insufficient data for a comprehensive analysis of this specific compound. Therefore, this guide focuses on the more extensively studied 5-Amino-1MQ, a compound often discussed in the context of NNMT inhibition.

Introduction to NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3.[1] This process consumes S-adenosylmethionine (SAM), a universal methyl donor, and converts nicotinamide to 1-methylnicotinamide (1-MNA). Elevated NNMT activity has been associated with obesity and type 2 diabetes.[2] Inhibition of NNMT is a promising therapeutic strategy to increase intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism, thereby promoting fat metabolism and improving insulin sensitivity.[1][3]

Comparative Analysis of NNMT Inhibitors and Alternatives

The following sections provide a detailed comparison of 5-Amino-1MQ with another small molecule inhibitor, JBSNF-000088, and the experimental technique of NNMT knockdown.

Data Presentation

Table 1: In Vitro Efficacy of NNMT Inhibitors

Compound/MethodTargetIC50 (Human NNMT)Cellular 1-MNA Reduction (EC50)Effect on LipogenesisKey Findings
5-Amino-1MQ NNMT1.8 µM2.3 µM in 3T3-L1 adipocytes[4]Suppressed in adipocytes[2]High cell permeability and selectivity against related methyltransferases.[2][4]
JBSNF-000088 NNMT1.8 µMNot explicitly reportedNot explicitly reportedPotent inhibitor; acts as a substrate analog.[2]
NNMT Knockdown (ASO) NNMT mRNANot ApplicableNot ApplicableReducedDemonstrates target validity and leads to reduced fat mass.[5]

Table 2: In Vivo Efficacy of NNMT Inhibitors in Diet-Induced Obese (DIO) Mice

Compound/MethodDosageDurationBody Weight ReductionAdipose Tissue ReductionImprovement in Glucose Tolerance
5-Amino-1MQ 20 mg/kg/day (SC)11 daysSignificant reduction[4]Significant reduction in white adipose mass[2]Not explicitly reported
JBSNF-000088 50 mg/kg, twice daily (PO)4 weeksSignificant reductionNot explicitly reportedNormalized glucose tolerance[2]
NNMT Knockdown (ASO) Not ApplicableNot ApplicableSuppressed weight gain[5]Reduced fat mass[5]Improved glucose tolerance
Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols for key assays are provided below.

1. NNMT Inhibition Assay (Fluorometric)

  • Principle: This assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction, which is then hydrolyzed to homocysteine. The free thiol group of homocysteine is detected by a fluorescent probe.

  • Materials: Recombinant human NNMT, nicotinamide, S-adenosylmethionine (SAM), SAH hydrolase, fluorescent thiol probe, assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NNMT enzyme, and the test compound (e.g., 5-Amino-1MQ) at various concentrations.

    • Initiate the reaction by adding nicotinamide and SAM.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Add SAH hydrolase and the fluorescent probe.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

2. Cellular NAD+ Quantification Assay (HPLC)

  • Principle: This method utilizes high-performance liquid chromatography (HPLC) to separate and quantify intracellular NAD+ levels.

  • Materials: Cell culture reagents, perchloric acid (HClO4), potassium carbonate (K2CO3), HPLC system with a C18 column, NAD+ standard.

  • Procedure:

    • Culture cells (e.g., 3T3-L1 pre-adipocytes) and treat with the test compound.

    • Lyse the cells with ice-cold 0.6 M HClO4.

    • Neutralize the lysate with 3 M K2CO3.

    • Centrifuge to remove the precipitate.

    • Inject the supernatant into the HPLC system.

    • Separate NAD+ using an isocratic mobile phase (e.g., 0.1 M sodium phosphate, pH 6.0).

    • Detect NAD+ by UV absorbance at 260 nm.

    • Quantify NAD+ levels by comparing the peak area to a standard curve.

3. Lipogenesis Assay (Radiolabeled Acetate Incorporation)

  • Principle: This assay measures the rate of de novo lipogenesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

  • Materials: Differentiating adipocytes (e.g., 3T3-L1), [3H]-acetate, insulin, scintillation cocktail, scintillation counter.

  • Procedure:

    • Culture pre-adipocytes and induce differentiation.

    • Treat the differentiating adipocytes with the test compound.

    • Add [3H]-acetate to the culture medium and incubate for a defined period (e.g., 4 hours).

    • Wash the cells to remove unincorporated [3H]-acetate.

    • Lyse the cells and extract the total lipids.

    • Add the lipid extract to a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the total protein concentration of the cell lysate.

Mandatory Visualizations

Signaling Pathway of NNMT Inhibition

Caption: Mechanism of NNMT inhibition by 5-Amino-1MQ.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow cluster_0 Study Setup cluster_1 Treatment Phase cluster_2 Monitoring and Data Collection cluster_3 Endpoint Analysis Start Start: Diet-Induced Obese (DIO) Mice Group Randomization into Groups Start->Group Control Vehicle Control (e.g., Saline) Group->Control Treatment 5-Amino-1MQ (e.g., 20 mg/kg/day) Group->Treatment BodyWeight Monitor Body Weight Control->BodyWeight FoodIntake Monitor Food Intake Control->FoodIntake Glucose Glucose Tolerance Test Control->Glucose Treatment->BodyWeight Treatment->FoodIntake Treatment->Glucose Tissue Tissue Collection (Adipose, Liver) Glucose->Tissue Adipose Adipose Tissue Analysis (e.g., Mass, Histology) Tissue->Adipose Metabolites Metabolite Analysis (e.g., NAD+, 1-MNA) Tissue->Metabolites Data Data Analysis & Comparison Adipose->Data Metabolites->Data

Caption: Workflow for a preclinical in vivo study of an NNMT inhibitor.

Factors Influencing Reproducibility

Ensuring the reproducibility of findings from studies on small molecule inhibitors like 5-Amino-1MQ requires careful consideration of several factors:

  • Compound Quality: The purity and stability of the small molecule inhibitor are critical.[6] Impurities can lead to off-target effects and variability in results. It is essential to obtain compounds from reputable sources that provide a certificate of analysis.

  • Experimental Model: The choice of cell line or animal model can significantly impact outcomes. Factors such as the passage number of cell lines and the age, sex, and strain of animals can introduce variability.[7]

  • Assay Conditions: Minor variations in assay protocols, such as incubation times, reagent concentrations, and instrument settings, can lead to different results. Strict adherence to standardized protocols is crucial.

  • Data Analysis: The statistical methods used to analyze the data should be appropriate for the experimental design and clearly reported to allow for independent verification.

By providing detailed protocols, comparative data, and an overview of the factors influencing reproducibility, this guide aims to support the scientific community in conducting robust and reliable research on NNMT inhibitors.

References

establishing appropriate negative and positive controls for 5-Amino-N-ethylnicotinamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Establishing Appropriate Controls for 5-Amino-N-ethylnicotinamide Experiments: A Comparative Guide

This guide provides a framework for researchers and drug development professionals on selecting and implementing appropriate negative and positive controls for experiments involving this compound (5-ANE). Given the limited direct literature on 5-ANE, we will proceed under the well-founded hypothesis that, as a nicotinamide analog, it is likely to modulate the activity of key enzymes in NAD+ biosynthesis, such as nicotinamide phosphoribosyltransferase (NAMPT). The principles and protocols outlined here are designed to rigorously test this hypothesis and characterize the biological activity of 5-ANE.

Mechanism of Action and Rationale for Control Selection

This compound is a derivative of nicotinamide, a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular metabolism and signaling. The primary pathway for NAD+ synthesis in mammals is the salvage pathway, where NAMPT is the rate-limiting enzyme. Many nicotinamide analogs act as inhibitors of NAMPT, leading to NAD+ depletion and subsequent cellular effects, such as decreased cell viability and induction of apoptosis, particularly in cancer cells that have a high metabolic rate.

To validate the on-target and off-target effects of 5-ANE, it is essential to use a combination of positive and negative controls.

  • Positive Controls: These should be well-characterized NAMPT inhibitors. Their inclusion will confirm that the experimental system is responsive to NAMPT inhibition and will provide a benchmark against which the potency and efficacy of 5-ANE can be compared.

  • Negative Controls: These should ideally be molecules that are structurally similar to 5-ANE but are known to be inactive against NAMPT. This helps to ensure that the observed effects of 5-ANE are due to its specific molecular action and not due to non-specific effects or general chemical properties.

Recommended Controls for 5-ANE Experiments
Control Type Compound Mechanism of Action Rationale for Use
Positive Control FK866A highly specific and potent non-competitive inhibitor of NAMPT.To establish a baseline for the effects of NAMPT inhibition in the experimental model.
Positive Control CHS-828 (GMX1778)A potent NAMPT inhibitor.To provide a secondary positive control with a different chemical scaffold, strengthening the evidence for on-target effects.
Negative Control Nicotinamide (High Conc.)The natural substrate of NAMPT. At high concentrations, it can rescue the effects of NAMPT inhibitors.To demonstrate that the effects of 5-ANE can be reversed by providing an excess of the natural substrate, indicating on-target action.
Negative Control Vehicle (e.g., DMSO)The solvent used to dissolve 5-ANE and control compounds.To control for any effects of the solvent on the experimental system.
Inactive Analog 3-AminobenzamideA well-known PARP inhibitor that is structurally distinct from nicotinamide and does not inhibit NAMPT.To control for off-target effects related to other cellular processes that might be affected by small molecules.

Experimental Protocols

Cell Viability Assay

This assay will determine the effect of 5-ANE on cell proliferation and survival.

  • Cell Lines: A panel of cancer cell lines with varying sensitivity to NAMPT inhibitors (e.g., A2780, HCT-116, U937).

  • Reagents: 5-ANE, FK866, CHS-828, Nicotinamide, Vehicle (DMSO), CellTiter-Glo® Luminescent Cell Viability Assay kit, cell culture medium.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of 5-ANE and control compounds (FK866, CHS-828) in cell culture medium.

    • For rescue experiments, prepare a medium containing a high concentration of nicotinamide (e.g., 10 mM) in addition to the inhibitors.

    • Remove the overnight culture medium from the cells and add the medium containing the test compounds.

    • Incubate the plates for 72 hours.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the percentage of viable cells against the compound concentration. Calculate the IC50 values for each compound.

Intracellular NAD+ Level Measurement

This assay will directly measure the impact of 5-ANE on the intracellular pool of NAD+.

  • Reagents: 5-ANE, FK866, CHS-828, Nicotinamide, Vehicle (DMSO), NAD/NADH-Glo™ Assay kit, cell lysis buffer.

  • Procedure:

    • Seed cells in 96-well plates and treat with compounds as described in the cell viability assay.

    • Incubate for 24-48 hours.

    • Lyse the cells using a buffer compatible with the NAD/NADH-Glo™ Assay.

    • Follow the manufacturer's protocol to measure NAD+ levels.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the NAD+ levels to the vehicle-treated control wells and express as a percentage of the control.

Western Blot for Apoptosis Markers

This assay will assess whether the cell death induced by 5-ANE is due to apoptosis.

  • Reagents: 5-ANE, FK866, CHS-828, RIPA buffer, protease and phosphatase inhibitors, primary antibodies against cleaved PARP and cleaved Caspase-3, secondary antibodies.

  • Procedure:

    • Treat cells in 6-well plates with 5-ANE and control compounds at their respective IC50 concentrations for 48 hours.

    • Harvest and lyse the cells.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Compare the band intensities of cleaved PARP and cleaved Caspase-3 in treated versus control samples.

Visualizations

G cluster_0 NAD+ Salvage Pathway cluster_1 Inhibitors Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Five_ANE 5-ANE (Test Compound) Five_ANE->NAMPT FK866 FK866 (Positive Control) FK866->NAMPT CHS828 CHS-828 (Positive Control) CHS828->NAMPT Inactive_Analog Inactive Analog (Negative Control) Inactive_Analog->NAMPT G cluster_assays Assays start Start: Seed Cells treatment Treat with 5-ANE & Controls start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability (IC50) incubation->viability nad NAD+ Levels incubation->nad apoptosis Apoptosis Markers (Western Blot) incubation->apoptosis end End: Data Analysis viability->end nad->end apoptosis->end G cluster_positive Positive Controls cluster_negative Negative Controls Five_ANE 5-ANE Effect Observed FK866 FK866 Shows Similar Effect Five_ANE->FK866 Validates Assay CHS828 CHS-828 Shows Similar Effect Five_ANE->CHS828 Confirms On-Target Pathway Inactive_Analog Inactive Analog Shows No Effect Five_ANE->Inactive_Analog Rules out Non-Specific Effects Nicotinamide_Rescue Nicotinamide Rescues Effect Five_ANE->Nicotinamide_Rescue Confirms NAMPT Target

confirming the selectivity of 5-Amino-N-ethylnicotinamide for NNMT over other methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the inhibitory activity of 5-Amino-N-ethylnicotinamide against its primary target, Nicotinamide N-Methyltransferase (NNMT), versus other methyltransferases and enzymes involved in the NAD+ salvage pathway. The data presented herein confirms the high selectivity of this compound for NNMT.

Quantitative Comparison of Inhibitory Activity

This compound, also known as 5-amino-1-methylquinolinium (5-amino-1MQ), has been identified as a potent inhibitor of NNMT with a half-maximal inhibitory concentration (IC50) of 1.2 µM. To ascertain its selectivity, the compound was tested against a panel of other S-adenosylmethionine (SAM)-dependent methyltransferases and key enzymes in the NAD+ salvage pathway. The results, summarized in the table below, demonstrate a significant lack of inhibition against these off-target enzymes, highlighting the compound's specificity for NNMT.

Target EnzymeThis compound InhibitionMethod
Nicotinamide N-Methyltransferase (NNMT) IC50 = 1.2 µM Biochemical Assay
DNA (cytosine-5)-methyltransferase 1 (DNMT1)No inhibition observed up to 600 µM[1]Radiometric Assay
Protein Arginine Methyltransferase 3 (PRMT3)No inhibition observed up to 600 µM[1]Radiometric Assay
Catechol-O-methyltransferase (COMT)10% inhibition at 600 µM[1]Radiometric Assay
Nicotinamide phosphoribosyltransferase (NAMPT)No inhibition observed up to 100 µM[1]Fluorometric Assay
Sirtuin 1 (SIRT1)Minor inhibition at 600 µM[1]Fluorometric Assay

Experimental Protocols

The selectivity of this compound was determined using a series of robust biochemical assays. The general workflow for assessing the compound's inhibitory activity is depicted below, followed by specific details for each enzyme class.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Compound This compound (Test Inhibitor) Reaction_Mix Incubate Enzyme, Substrates, and Inhibitor Compound->Reaction_Mix Enzyme Recombinant Enzyme (NNMT or other methyltransferases) Enzyme->Reaction_Mix Substrates Substrates (e.g., SAM, Nicotinamide) Substrates->Reaction_Mix Detection_Method Measure Enzyme Activity (Radiometric or Fluorometric) Reaction_Mix->Detection_Method Data_Analysis Calculate % Inhibition and IC50 Value Detection_Method->Data_Analysis

Fig. 1: General experimental workflow for assessing enzyme inhibition.
Methyltransferase Inhibition Assays (NNMT, DNMT1, PRMT3, COMT)

The inhibitory activity of this compound against NNMT, DNMT1, PRMT3, and COMT was evaluated using radiometric assays.[1]

  • Principle: These assays measure the transfer of a radiolabeled methyl group from [³H]-SAM to a specific substrate. A decrease in the incorporation of the radiolabel in the presence of the inhibitor indicates enzyme inhibition.

  • General Protocol:

    • Recombinant human methyltransferase enzymes were used.

    • The reactions were initiated by adding the enzyme to a mixture containing the respective substrate (e.g., nicotinamide for NNMT, DNA for DNMT1, histone H3 for PRMT3), [³H]-SAM, and varying concentrations of this compound (typically from 10 nM to 600 µM).[1]

    • The reaction mixtures were incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

    • The reaction was stopped, and the radiolabeled product was separated from the unreacted [³H]-SAM.

    • The amount of radioactivity incorporated into the product was quantified using a scintillation counter.

    • The percentage of inhibition was calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor). IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

NAD+ Salvage Pathway Enzyme Inhibition Assays (NAMPT, SIRT1)

The effect of this compound on NAMPT and SIRT1 was assessed using fluorometric assays.[1]

  • Principle: These assays utilize substrates that, upon enzymatic modification, lead to the generation of a fluorescent signal. A reduction in fluorescence intensity in the presence of the inhibitor is indicative of enzyme inhibition.

  • NAMPT Assay Protocol:

    • Recombinant human NAMPT was incubated with its substrates, nicotinamide and phosphoribosyl pyrophosphate (PRPP), in the presence of ATP and varying concentrations of this compound (up to 100 µM).[1]

    • The product of the reaction, nicotinamide mononucleotide (NMN), was quantified using a coupled enzymatic reaction that generates a fluorescent product.

    • Fluorescence was measured using a plate reader, and the percentage of inhibition was calculated.

  • SIRT1 Assay Protocol:

    • Recombinant human SIRT1 was incubated with a fluorogenic peptide substrate and its co-substrate NAD+ in the presence of varying concentrations of this compound (up to 600 µM).[1]

    • The deacetylation of the substrate by SIRT1 was measured by the release of a fluorescent molecule.

    • Fluorescence intensity was monitored to determine the rate of the reaction and the extent of inhibition.

NNMT Signaling Pathway

NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a form of vitamin B3. This reaction consumes the universal methyl donor S-adenosylmethionine (SAM) and produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA). By regulating the levels of nicotinamide and SAM, NNMT influences the NAD+ salvage pathway and cellular methylation potential, thereby impacting a wide range of cellular processes.

NNMT_Pathway cluster_sam_cycle Methionine Cycle cluster_nad_salvage NAD+ Salvage Pathway SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions NNMT NNMT SAM->NNMT Methionine Methionine SAH->Methionine Hydrolysis Methionine->SAM Nicotinamide Nicotinamide (NAM) NAD NAD+ Nicotinamide->NAD NAMPT, NMNAT Nicotinamide->NNMT Sirtuins_PARPs Sirtuins, PARPs (NAD+-dependent enzymes) NAD->Sirtuins_PARPs Sirtuins_PARPs->Nicotinamide Release NNMT->SAH 1MNA 1-Methylnicotinamide (1-MNA) NNMT->1MNA Inhibitor 5-Amino-N- ethylnicotinamide Inhibitor->NNMT Inhibits

Fig. 2: Role of NNMT in cellular metabolism and its inhibition.

Conclusion

References

Benchmarking 5-Amino-N-ethylnicotinamide: A Comparative Analysis Against Existing Metabolic Disease Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the therapeutic potential of 5-Amino-N-ethylnicotinamide (also known as 5-amino-1MQ), a novel inhibitor of Nicotinamide N-methyltransferase (NNMT), reveals a promising new avenue for the treatment of metabolic diseases. This guide provides a comparative analysis of 5-amino-1MQ against established treatments for obesity and type 2 diabetes, supported by experimental data to inform researchers, scientists, and drug development professionals.

This compound has emerged as a significant subject of research due to its unique mechanism of action. By selectively inhibiting NNMT, it modulates cellular metabolism and energy homeostasis.[1][2] This inhibition leads to an increase in intracellular NAD+ levels, a critical coenzyme in cellular energy production, and the activation of sirtuin-1 (SIRT1), often referred to as the "longevity gene".[3][4][5] This cascade of effects suggests potential therapeutic benefits in conditions characterized by metabolic dysregulation.

Mechanism of Action: A Novel Approach to Metabolic Control

The primary target of 5-amino-1MQ is the enzyme Nicotinamide N-methyltransferase (NNMT).[6] NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the NAD+ salvage pathway.[2] In metabolic diseases such as obesity and type 2 diabetes, NNMT is often overexpressed in adipose and liver tissues.[2]

By inhibiting NNMT, 5-amino-1MQ prevents the methylation of nicotinamide to 1-methylnicotinamide (1-MNA).[1][7] This action has two significant downstream effects: it increases the pool of nicotinamide available for the NAD+ salvage pathway, thereby boosting cellular NAD+ levels, and it reduces the consumption of S-adenosylmethionine (SAM), a universal methyl donor, which can impact various cellular methylation processes.[1] The resulting increase in NAD+ enhances mitochondrial function and activates NAD+-dependent enzymes like sirtuins, which are key regulators of metabolism, DNA repair, and inflammation.[3]

Simplified Signaling Pathway of this compound cluster_cell Adipocyte / Hepatocyte FiveAmino This compound NNMT NNMT FiveAmino->NNMT Inhibits SAH SAH NNMT->SAH Produces MNA 1-MNA NNMT->MNA Produces NAM Nicotinamide NAM->NNMT Substrate NAD NAD+ NAM->NAD Increased Flux SIRT1 SIRT1 NAD->SIRT1 Activates Mitochondria Mitochondrial Function SIRT1->Mitochondria Enhances Lipogenesis Lipogenesis SIRT1->Lipogenesis Suppresses SAM SAM SAM->NNMT Co-substrate caption Simplified signaling pathway of this compound.

Caption: Simplified signaling pathway of this compound.

Comparative Analysis: this compound vs. Existing Treatments

To contextualize the therapeutic potential of 5-amino-1MQ, it is essential to compare its preclinical performance with established treatments for obesity and type 2 diabetes.

Obesity Management

Current pharmacological interventions for obesity primarily focus on appetite suppression, reduced fat absorption, or increased energy expenditure. A key preclinical benchmark for 5-amino-1MQ is its effect on body weight and adipose tissue mass in diet-induced obese (DIO) mice.

ParameterThis compoundOrlistatLiraglutide
Mechanism of Action NNMT InhibitionPancreatic and Gastric Lipase InhibitionGLP-1 Receptor Agonist
Effect on Body Weight in DIO Mice Significant reduction in body weight and white adipose mass.[1][8]Reduction in body weight by preventing fat absorption.Reduction in body weight primarily through appetite suppression.
Effect on Adipocyte Size Decreased adipocyte size.[1][8]Indirectly affects adipocyte size through reduced fat storage.Reduces adipocyte size and inflammation.
Effect on Cholesterol Lowered plasma total cholesterol levels.[1]Can lead to a modest reduction in LDL cholesterol.Improves lipid profiles, including reducing triglycerides and LDL cholesterol.
Food Intake No significant impact on total food intake.[1][8]Does not directly suppress appetite.Significantly reduces food intake.
Type 2 Diabetes Management

For type 2 diabetes, the therapeutic goals are to improve glycemic control and insulin sensitivity. 5-amino-1MQ's mechanism suggests a potential role in addressing the underlying metabolic dysregulation.

ParameterThis compoundMetforminSemaglutide
Mechanism of Action NNMT Inhibition, increased NAD+Activation of AMP-activated protein kinase (AMPK)Glucagon-like peptide-1 (GLP-1) receptor agonist
Effect on Glucose Metabolism Preclinical evidence suggests improved glucose tolerance and fasting blood glucose levels through NNMT inhibition.[8]Decreases hepatic glucose production and improves insulin sensitivity.Enhances glucose-dependent insulin secretion, suppresses glucagon secretion.
Effect on Insulin Sensitivity NNMT inhibition is associated with improved insulin sensitivity.[8]A primary mechanism is the improvement of insulin sensitivity.Improves insulin sensitivity, partly due to weight loss.
Effect on Lipogenesis Suppressed lipogenesis in adipocytes.[1][8]Reduces hepatic steatosis.Reduces ectopic fat deposition.
Clinical Status Preclinical.[8]First-line therapy for type 2 diabetes.Widely used for type 2 diabetes and obesity.

Experimental Data and Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of 5-amino-1MQ.

In Vitro Adipocyte Studies

Objective: To determine the effect of 5-amino-1MQ on lipogenesis and cell viability in adipocytes.

Experimental Protocol:

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with varying concentrations of 5-amino-1MQ (e.g., 0.3–60 µM) for 24 hours.[1]

  • Lipid Accumulation Assay: Lipid accumulation is quantified using Oil Red O staining. The stained lipid droplets are then extracted and absorbance is measured spectrophotometrically.[1]

  • Cell Viability Assay: Cell viability is assessed using a standard MTT or similar assay to measure cytotoxic effects.[1]

  • Metabolite Analysis: Intracellular levels of NAD+, 1-MNA, SAM, and S-adenosylhomocysteine (SAH) are measured using liquid chromatography-mass spectrometry (LC/MS/MS).[1]

Experimental Workflow for In Vitro Adipocyte Studies Start Start: 3T3-L1 Pre-adipocytes Culture Culture and Differentiate Start->Culture Treat Treat with this compound Culture->Treat Assays Perform Assays Treat->Assays ORO Oil Red O Staining (Lipogenesis) Assays->ORO MTT MTT Assay (Viability) Assays->MTT LCMS LC/MS/MS (Metabolites) Assays->LCMS Analyze Analyze Data ORO->Analyze MTT->Analyze LCMS->Analyze End End: Determine Effects Analyze->End caption Workflow for in vitro adipocyte experiments.

Caption: Workflow for in vitro adipocyte experiments.

In Vivo Studies in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the in vivo efficacy of 5-amino-1MQ on body weight, adipose tissue mass, and metabolic parameters in an animal model of obesity.

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity.

  • Treatment Administration: DIO mice are treated systemically (e.g., subcutaneous injection) with 5-amino-1MQ (e.g., 20 mg/kg) three times daily for a specified period (e.g., 11 days). A control group receives a vehicle solution.[1]

  • Monitoring: Body weight and food intake are monitored daily.

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and white adipose tissue is collected and weighed.

  • Histology: Adipose tissue is fixed, sectioned, and stained (e.g., with H&E) to visualize and measure adipocyte size.

  • Plasma Analysis: Blood samples are collected to measure plasma levels of total cholesterol and other relevant biomarkers.[1]

Concluding Remarks

The preclinical data for this compound (5-amino-1MQ) positions it as a promising therapeutic candidate for metabolic diseases, particularly obesity and type 2 diabetes. Its novel mechanism of action, centered on the inhibition of NNMT and subsequent elevation of NAD+, offers a distinct approach compared to existing treatments.[1][3] While direct clinical comparisons are not yet available, the in vitro and in vivo findings suggest that 5-amino-1MQ can effectively reduce adiposity and improve metabolic parameters without impacting food intake, a differentiating factor from some current obesity medications.[1][8] Further research, including clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile in humans.[8] The continued investigation of NNMT inhibitors like 5-amino-1MQ is a critical step toward developing new and more effective treatments for metabolic disorders.

References

independent replication and verification of published 5-Amino-N-ethylnicotinamide data

Author: BenchChem Technical Support Team. Date: November 2025

Independent Replication and Verification of 5-Amino-1MQ Data: A Comparative Guide

A note on the compound: Initial searches for "5-Amino-N-ethylnicotinamide" yielded no relevant experimental data. The vast majority of research in this area focuses on 5-amino-1-methylquinolinium (5-amino-1MQ) , a well-documented inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). This guide will therefore focus on the available data for 5-amino-1MQ, as it is the likely subject of interest for researchers in this field.

This guide provides a comprehensive overview of the independently published data on 5-amino-1MQ, a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). The information is intended for researchers, scientists, and drug development professionals interested in the experimental validation and therapeutic potential of this compound.

Mechanism of Action

5-amino-1MQ is a selective inhibitor of NNMT, a cytosolic enzyme that plays a crucial role in cellular metabolism. NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA). This process consumes S-adenosylmethionine (SAM), a universal methyl donor, and reduces the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting NNMT, 5-amino-1MQ prevents the depletion of the NAD+ pool, leading to increased cellular NAD+ levels. Elevated NAD+ is associated with enhanced mitochondrial function, increased energy expenditure, and the activation of sirtuins, a class of proteins involved in cellular health and longevity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on 5-amino-1MQ. These studies, while not formal replications, have been conducted by various research groups, providing a degree of independent verification of the compound's effects.

In Vitro Efficacy of 5-amino-1MQ
ParameterCell LineConcentrationResultCitation
NNMT Inhibition (EC50) Differentiated 3T3-L1 adipocytes2.3 ± 1.1 µM50% inhibition of NNMT activity[1]
Intracellular 1-MNA Levels Differentiated 3T3-L1 adipocytes10 µMSignificant decrease relative to control[1]
Intracellular NAD+ Levels Differentiated 3T3-L1 adipocytes10 µM~1.2 to 1.6-fold increase relative to control[1]
Lipogenesis Inhibition Differentiating 3T3-L1 pre-adipocytes30 µM50% reduction in lipid accumulation[1]
Lipogenesis Inhibition Differentiating 3T3-L1 pre-adipocytes60 µM70% reduction in lipid accumulation[1]
Cell Viability 3T3-L1 pre-adipocytes10 µMNo significant impact on cell viability[1]
In Vivo Efficacy of 5-amino-1MQ in Diet-Induced Obese (DIO) Mice
ParameterAnimal ModelDosageDurationResultCitation
Body Weight Diet-Induced Obese (DIO) C57Bl/6 Mice20 mg/kg (thrice daily, subcutaneous)11 daysProgressive loss of body weight compared to controls[1]
White Adipose Tissue (WAT) Mass DIO C57Bl/6 Mice20 mg/kg (thrice daily, subcutaneous)11 daysSignificant reduction in WAT mass[2]
Adipocyte Size DIO C57Bl/6 MiceNot specified11 daysOver 30% decrease in adipocyte size[3]
Plasma Total Cholesterol DIO C57Bl/6 MiceNot specified11 days30% lower than control DIO mice[3]
Food Intake DIO C57Bl/6 Mice20 mg/kg (thrice daily, subcutaneous)11 daysNo significant impact on food intake[1]
Muscle Regeneration (Myofiber Cross-Sectional Area) Aged Mice (post-injury)10 mg/kg1 week1.8-fold increase in mean cross-sectional area of damaged muscle fibers[4]
Muscle Contractile Function (Peak Torque) Aged Mice (post-injury)Not specifiedNot specified~70% increase in treated mice compared to controls[3]

Experimental Protocols

In Vitro Adipocyte Differentiation and Lipogenesis Assay

Cell Line: 3T3-L1 pre-adipocytes.[5]

Protocol:

  • Cell Seeding: 3T3-L1 cells are seeded in a multi-well plate at a density of 3x10^3 cells per cm^2 and grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum until they reach about 70% confluency.[6]

  • Initiation of Differentiation (Day 0): The growth medium is replaced with a differentiation medium containing DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[6][7] 5-amino-1MQ is added at various concentrations to the treatment groups.

  • Insulin Medium (Day 3): The differentiation medium is replaced with a medium containing DMEM, 10% FBS, and 10 µg/mL insulin.[6]

  • Maintenance (Day 6 onwards): The medium is replaced with fresh DMEM with 10% FBS every two days until full differentiation is achieved (typically by day 7-10).[6]

  • Assessment of Lipogenesis: Lipid accumulation is quantified by staining the cells with Oil Red O. The stained lipid droplets are then extracted, and the absorbance is measured to determine the extent of lipogenesis.[8]

In Vivo Study in Diet-Induced Obese (DIO) Mice

Animal Model: Male C57Bl/6 mice fed a high-fat diet (60% fat) for 11-12 weeks to induce obesity.[1][9]

Protocol:

  • Acclimation: Mice are acclimated to the housing conditions (21-23°C, 12-hour light/dark cycle) and diet.[1]

  • Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives subcutaneous injections of 5-amino-1MQ (e.g., 20 mg/kg) three times daily for a specified period (e.g., 11 days).[1] The vehicle group receives saline injections.

  • Monitoring: Body weight and food intake are measured regularly (e.g., every other day).[1]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (e.g., white adipose tissue) and blood are collected for analysis. Adipose tissue mass is weighed, and plasma can be analyzed for cholesterol and other metabolites.[1][2]

Signaling Pathways and Experimental Workflows

NNMT-NAD+ Salvage Pathway

The diagram below illustrates the central role of NNMT in the NAD+ salvage pathway and how its inhibition by 5-amino-1MQ leads to increased NAD+ levels.

NNMT_NAD_Salvage_Pathway cluster_NNMT NNMT Catalyzed Reaction cluster_Inhibition Inhibition by 5-amino-1MQ cluster_NAD_Salvage NAD+ Salvage Pathway Nicotinamide Nicotinamide (Vitamin B3) NNMT NNMT Nicotinamide->NNMT NAMPT NAMPT Nicotinamide->NAMPT Nicotinamide->NAMPT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH SAH NNMT->SAH SAM SAM SAM->NNMT Five_amino_1MQ 5-amino-1MQ Five_amino_1MQ->NNMT NAD_plus NAD+ Sirtuins Sirtuins NAD_plus->Sirtuins Activates NAMPT->NAD_plus Multiple Steps

Caption: Inhibition of NNMT by 5-amino-1MQ, preserving nicotinamide for NAD+ synthesis.

Experimental Workflow for In Vivo Studies

This diagram outlines the general workflow for preclinical in vivo studies investigating the effects of 5-amino-1MQ.

In_Vivo_Workflow start Start: Diet-Induced Obese Mice randomization Randomization start->randomization treatment Treatment Group (5-amino-1MQ) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Monitor Body Weight & Food Intake treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Tissue & Blood Collection (WAT, Plasma) endpoint->analysis data Data Analysis (Weight, Fat Mass, Cholesterol) analysis->data

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Amino-N-ethylnicotinamide was found. The following guidance is based on the safety profiles of structurally similar compounds and general procedures for pyridine derivatives. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

This guide provides essential safety and disposal information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are based on best practices for handling similar chemical compounds.

Immediate Safety and Hazard Information

Based on data from related nicotinamide and pyridine compounds, this compound should be handled with caution. The primary hazards associated with similar compounds include:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).
Body Protection Fully-buttoned laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.
Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect: Carefully collect the absorbed material into a sealable, airtight, and compatible waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of the contaminated materials as hazardous waste according to your institution's guidelines.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. Seek medical attention if breathing becomes difficult.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Protocol

Waste containing this compound should be treated as hazardous chemical waste.

  • Waste Segregation:

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • Collect waste this compound in its pure form and in solutions separately.

  • Container Selection:

    • Use a sealable, airtight container made of a compatible material (e.g., glass or high-density polyethylene).

    • The container must be in good condition and free from leaks.

  • Labeling:

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

    • The label must clearly identify the contents as "Hazardous Waste: this compound" and list all constituents and their approximate concentrations.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area.

    • Keep the container tightly sealed when not in use.

    • Store away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal Request:

    • Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution.

    • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

Regulatory Context:

Waste pyridine and its derivatives are considered hazardous waste and their disposal must be managed according to state and federal regulations[1]. Common disposal methods for pyridine-containing waste include incineration at high temperatures[1]. Never pour this chemical down the drain or dispose of it in regular trash[2].

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

Figure 1. Disposal Workflow for this compound A Start: Generation of Waste B Step 1: Segregate Waste (Pure vs. Solution) A->B C Step 2: Select Compatible Container B->C D Step 3: Label Container ('Hazardous Waste') C->D E Step 4: Store in Secondary Containment D->E F Is Container Full? E->F G Continue Waste Collection F->G No H Step 5: Submit Disposal Request to EHS F->H Yes G->E I End: Professional Disposal H->I

References

Essential Safety and Operational Guide for Handling 5-Amino-N-ethylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Amino-N-ethylnicotinamide. The following procedural guidance is based on the safety data for structurally similar compounds, such as N-Methylnicotinamide and N,N-Diethylnicotinamide, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should handle this compound with caution and adhere to the protective measures outlined below to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound is anticipated to pose certain hazards. The primary concerns are skin and eye irritation, and it may be harmful if swallowed.[1][2] The recommended PPE is therefore crucial for safe handling.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1]Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Protective Clothing: Lab coat, long sleeves.
Eye Contact Causes serious eye irritation.[1][2]Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
Inhalation May cause respiratory irritation.[3]Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a dust respirator is recommended.[1]
Ingestion Harmful if swallowed.[2]General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential when working with this compound to ensure minimal exposure and maintain a safe working environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Remove all non-essential items from the work area to prevent contamination.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles.

3. Handling and Preparation of Solutions:

  • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the potential for airborne dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers with the compound tightly closed when not in use.[4]

4. Post-Handling and Decontamination:

  • After handling is complete, wipe down the work area with an appropriate cleaning agent.

  • Remove PPE carefully to avoid contaminating your skin or clothing. Gloves should be removed last and disposed of according to institutional guidelines.

  • Wash hands thoroughly with soap and water after removing gloves.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety measures are in place weigh Weigh Solid in Fume Hood don_ppe->weigh Proceed to handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate After experiment completion dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container. Do not mix with household garbage.
Liquid Waste (Solutions) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Contaminated PPE (Gloves, etc.) Dispose of as hazardous waste in accordance with institutional and local regulations.

Emergency Procedures

In the event of an exposure or spill, follow these first aid measures immediately:

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.